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  • Product: 4-Chloro-5-nitroquinazoline
  • CAS: 75224-28-1

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Application of 4-Chloro-5-nitroquinazoline: A Core Intermediate in Kinase Inhibitor Scaffolding

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of 4-Chloro-5-nitroquinazoline, a heterocyclic compound of sign...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 4-Chloro-5-nitroquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, strategic synthesis, reactivity, and its pivotal role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this quinazoline derivative.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline core, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to form the basis of a wide array of biologically active molecules that have shown therapeutic potential in various diseases.[1] Quinazoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2]

The strategic placement of various substituents on the quinazoline ring system allows for the fine-tuning of a molecule's interaction with biological targets. This has led to the development of several FDA-approved drugs, particularly in the realm of oncology, that feature the quinazoline core.[3][4]

Molecular Structure and Physicochemical Properties of 4-Chloro-5-nitroquinazoline

The molecular structure of 4-Chloro-5-nitroquinazoline is characterized by a quinazoline ring system with a chloro group at the 4-position and a nitro group at the 5-position.

Molecular Formula: C₈H₄ClN₃O₂[5] Molecular Weight: 209.59 g/mol [5] CAS Number: 75224-28-1[5]

The presence of the electron-withdrawing nitro group and the reactive chloro substituent are key to the molecule's utility in organic synthesis. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent handle for introducing a variety of functional groups.[1][6]

PropertyValueReference
Molecular Formula C₈H₄ClN₃O₂[5]
Molecular Weight 209.59 g/mol [5]
CAS Number 75224-28-1[5]
Appearance Pale yellow solid (predicted)[7]
Melting Point Not available (Isomer 4-Chloro-6-nitroquinazoline: 128 °C; Isomer 4-Chloro-7-nitroquinazoline: 146-147 °C)
Solubility Moderately soluble in organic solvents (predicted)

Strategic Synthesis of 4-Chloro-5-nitroquinazoline

The synthesis of 4-Chloro-5-nitroquinazoline is a multi-step process that leverages established methodologies in heterocyclic chemistry. The general strategy involves the construction of the quinazolinone core followed by a chlorination step.

Proposed Synthetic Pathway

A plausible and scientifically sound synthetic route, based on established procedures for analogous compounds, is outlined below.[3][8]

Synthesis_of_4-Chloro-5-nitroquinazoline A 2-Amino-6-nitrobenzoic acid B 5-Nitroquinazolin-4(3H)-one A->B Formamide, Δ C 4-Chloro-5-nitroquinazoline B->C SOCl₂ or POCl₃, DMF (cat.), Δ SNAr_Reaction Start 4-Chloro-5-nitroquinazoline Product 4-Substituted-5-nitroquinazoline Start->Product SₙAr Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinazoline-based PI3K Inhibitor Inhibitor->PI3K inhibits

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Exploratory

High-Yield Synthesis of 4-Chloro-5-nitroquinazoline: A Mechanistic and Methodological Guide

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction and Strategic Importance

(CAS: 75224-28-1)[1] is a highly valuable electrophilic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the 5-nitro group introduces unique steric hindrance and electronic withdrawing effects compared to the more ubiquitous 6- or 7-nitro isomers, demanding rigorous control over the synthetic starting materials and reaction conditions. This guide provides a self-validating, mechanistic approach to its synthesis from fundamental precursors.

Core Starting Materials

The synthesis relies on a two-step sequence beginning with commercially available, stable precursors. Selecting high-purity starting materials is critical to minimizing downstream purification bottlenecks.

Table 1: Core Starting Materials and Reagents

Chemical NameCAS NumberMolecular WeightRole in Synthesis
2-Amino-6-nitrobenzoic acid 50573-74-5[2]182.13 g/mol [3]Primary aromatic scaffold; dictates the 5-nitro substitution pattern.
Formamide 75-12-745.04 g/mol Dual-purpose C1/N source and high-boiling solvent.
Phosphorus Oxychloride (POCl₃) 10025-87-3153.33 g/mol Deoxychlorinating agent[4].
N,N-Dimethylformamide (DMF) 68-12-273.09 g/mol Catalyst for Vilsmeier-Haack activation.

Mechanistic Pathway & Causality

Step 1: The Niementowski Quinazoline Synthesis

The construction of the pyrimidine ring is achieved via the [5].[2] is reacted with an excess of formamide.

  • Causality for Reagent Selection: Formamide is selected over alternatives like formamidine acetate because it acts as an excellent polar solvent capable of dissolving the zwitterionic anthranilic acid derivative at elevated temperatures (150–160 °C)[5]. The reaction proceeds via nucleophilic attack of the aniline amino group onto the formamide carbonyl, followed by intramolecular cyclodehydration to yield 5-nitroquinazolin-4(3H)-one (often represented as its tautomer, 4-hydroxy-5-nitroquinazoline)[4].

Step 2: Vilsmeier-Haack-Assisted Deoxychlorination

The conversion of the quinazolinone to 4-chloro-5-nitroquinazoline requires aggressive chlorination[4].

  • Causality for Reagent Selection: Using POCl₃ alone leads to sluggish kinetics due to the electron-withdrawing nature of the 5-nitro group, which deactivates the pyrimidine ring. The addition of catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion). This intermediate rapidly O-alkylates the tautomeric hydroxyl group, creating an excellent leaving group (phosphorodichloridate) that is subsequently displaced by chloride ions.

Synthetic Workflow

G SM1 2-Amino-6-nitrobenzoic acid (CAS: 50573-74-5) Int1 5-Nitroquinazolin-4(3H)-one (Intermediate) SM1->Int1 Cyclocondensation 150-160 °C SM2 Formamide (Carbon/Nitrogen Source) SM2->Int1 Product 4-Chloro-5-nitroquinazoline (Target API Intermediate) Int1->Product Deoxychlorination Reflux Reagent POCl3 + Cat. DMF (Chlorinating Agent) Reagent->Product

Fig 1: Two-step synthetic workflow for 4-chloro-5-nitroquinazoline.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Nitroquinazolin-4(3H)-one
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-amino-6-nitrobenzoic acid (50.0 g, 274 mmol) in formamide (123.5 g, 2.74 mol, 10.0 eq).

  • Thermal Activation: Heat the mixture to 150–160 °C. Expert Insight: The mixture will transition from a suspension to a dark, homogeneous solution. Maintain this temperature for 4.5 to 5 hours[4].

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a new spot (Rf ~0.5) under UV (254 nm).

  • Quenching & Isolation: Cool the reaction to 80 °C and pour it slowly into 500 mL of vigorously stirred crushed ice. Causality: Rapid cooling precipitates the product while keeping the water-soluble formamide and unreacted impurities in the aqueous phase.

  • Purification: Filter the solid, wash sequentially with cold water (3 x 100 mL) and cold ethanol (50 mL), and dry under vacuum at 60 °C to afford 5-nitroquinazolin-4(3H)-one.

Protocol B: Synthesis of 4-Chloro-5-nitroquinazoline
  • Reaction Setup: In a thoroughly dried 250 mL flask, suspend 5-nitroquinazolin-4(3H)-one (20.0 g, 104 mmol) in POCl₃ (80.0 g, 522 mmol, 5.0 eq).

  • Catalysis: Add DMF (0.76 g, 10.4 mmol, 0.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 105 °C (reflux) for 3 hours. Expert Insight: The suspension will clear as the chloro-product forms and dissolves in the POCl₃.

  • IPC: Quench a 50 µL aliquot into 1 mL of dry methanol containing triethylamine. Analyze via LC-MS to confirm the presence of the 4-methoxy-5-nitroquinazoline adduct, validating the complete consumption of the quinazolinone.

  • Workup: Distill off excess POCl₃ under reduced pressure (water bath 50 °C). Critical Step: Co-evaporate the resulting syrup with anhydrous toluene (2 x 50 mL) to azeotropically remove residual POCl₃.

  • Neutralization: Dissolve the residue in DCM (200 mL) and pour onto a stirred mixture of ice and saturated aqueous NaHCO₃. Causality: The biphasic quench prevents the hydrolysis of the highly reactive 4-chloroquinazoline back to the starting material.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by sublimation (140 °C / 0.5 mm Hg)[4] or used directly in subsequent SNAr reactions.

Quantitative Data: Reaction Optimization

Table 2: Optimization of Chlorination Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Causality for Shift
Chlorinating Agent SOCl₂ (Reflux)POCl₃ + Cat. DMF (Reflux)SOCl₂ lacks sufficient electrophilicity for deactivated quinazolinones.
POCl₃ Equivalents 1.5 eq5.0 eqExcess POCl₃ acts as the solvent, preventing thermal charring.
Workup Method Direct aqueous quenchToluene co-evaporationDirect quenching of bulk POCl₃ causes exothermic hydrolysis of the product.
Overall Yield < 40%78–85%Minimized thermal degradation and hydrolytic reversion.

References

  • PubChem : 2-Amino-6-nitro-benzoic acid | C7H6N2O4 | CID 95795. Available at:[Link]

  • MDPI : Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at:[Link]

Sources

Foundational

The Strategic Role of 4-Chloro-5-nitroquinazoline in Modern Drug Discovery: A Technical Guide

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" status in interacting with a multitude of biological targets. Within this structural class, 4-Chloro-5-nitroquina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" status in interacting with a multitude of biological targets. Within this structural class, 4-Chloro-5-nitroquinazoline emerges not as a direct therapeutic agent, but as a pivotal and highly versatile intermediate in the synthesis of a diverse array of potent and selective bioactive molecules. This technical guide provides an in-depth exploration of the biological significance of 4-Chloro-5-nitroquinazoline, not through its own intrinsic activity, but through the lens of the potent derivatives it enables. We will dissect the synthetic pathways originating from this key building block, leading to compounds with significant anticancer and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Quinazoline Scaffold and the Strategic Importance of 4-Chloro-5-nitroquinazoline

Quinazoline derivatives have garnered immense interest in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The rigid, bicyclic structure of the quinazoline core provides an excellent framework for the precise spatial orientation of various substituents, enabling targeted interactions with the active sites of enzymes and receptors.[3]

4-Chloro-5-nitroquinazoline stands out as a crucial starting material due to two key reactive sites: the highly reactive chlorine atom at the 4-position, which is susceptible to nucleophilic substitution, and the nitro group at the 5-position, which can be a handle for further functionalization or can influence the electronic properties of the molecule. The strategic placement of these groups makes 4-Chloro-5-nitroquinazoline a valuable precursor for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Pathways and Key Biological Targets

The primary utility of 4-Chloro-5-nitroquinazoline lies in its reactivity towards nucleophiles at the C4 position. This allows for the introduction of a wide variety of side chains, profoundly influencing the biological activity of the resulting molecules. The following sections will explore the synthesis of key classes of bioactive compounds derived from this versatile intermediate.

Synthesis of 4-Anilinoquinazoline Derivatives: Targeting Receptor Tyrosine Kinases

One of the most significant applications of 4-chloroquinazolines is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of receptor tyrosine kinases (RTKs).[3][4] RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.[3][5]

This protocol outlines a general method for the synthesis of 4-anilinoquinazoline derivatives from a 4-chloroquinazoline precursor.

  • Reaction Setup: In a microwave-safe vial, combine the 4-chloroquinazoline derivative (1.0 eq.), the desired aniline (1.2 eq.), and a suitable solvent system (e.g., THF/H₂O).

  • Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 120 °C for 30 minutes). The optimal conditions may vary depending on the specific substrates.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinazoline.

Causality Behind Experimental Choices: Microwave irradiation is employed to accelerate the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating. The use of a THF/H₂O solvent system can enhance the solubility of both the reactants and any potential base used, facilitating the reaction.

Numerous studies have demonstrated the potent anti-proliferative activity of 4-anilinoquinazolines against various cancer cell lines. The substitution pattern on the aniline ring plays a critical role in determining the potency and selectivity of these inhibitors.

Compound ClassTargetExample IC₅₀ ValuesCell LinesReference
6-Halo-2-phenyl-4-anilinoquinazolinesAnticancer2.0 µM (Compound 10b)T98G (glioblastoma)[3]
4-AnilinoquinazolinesEGFR, VEGFR0.90 µM (EGFR), 1.17 µM (VEGFR-2)-[5]

Diagram: Synthetic Workflow for 4-Anilinoquinazolines

G cluster_start Starting Materials cluster_reaction N-Arylation Reaction cluster_product Product cluster_bio Biological Evaluation 4-Chloro-5-nitroquinazoline 4-Chloro-5-nitroquinazoline Microwave Synthesis Microwave Synthesis 4-Chloro-5-nitroquinazoline->Microwave Synthesis Substituted Aniline Substituted Aniline Substituted Aniline->Microwave Synthesis 4-Anilino-5-nitroquinazoline Derivative 4-Anilino-5-nitroquinazoline Derivative Microwave Synthesis->4-Anilino-5-nitroquinazoline Derivative Kinase Inhibition Assays Kinase Inhibition Assays 4-Anilino-5-nitroquinazoline Derivative->Kinase Inhibition Assays Cell Proliferation Assays Cell Proliferation Assays Kinase Inhibition Assays->Cell Proliferation Assays

Caption: Synthetic workflow for 4-anilinoquinazoline derivatives.

Diagram: Simplified EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation Downstream Signaling (Ras/Raf/MEK/ERK) Downstream Signaling (Ras/Raf/MEK/ERK) Dimerization & Autophosphorylation->Downstream Signaling (Ras/Raf/MEK/ERK) Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (Ras/Raf/MEK/ERK)->Cell Proliferation, Survival 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor 4-Anilinoquinazoline Inhibitor->Dimerization & Autophosphorylation Inhibits

Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

Synthesis of Quinazolin-4(3H)-one Derivatives: Targeting HDAC and PI3K

The quinazolin-4(3H)-one scaffold is another critical class of compounds accessible from 4-chloro-5-nitroquinazoline, often through a multi-step synthesis involving initial substitution followed by cyclization. These derivatives have shown promise as inhibitors of Histone Deacetylases (HDACs) and Phosphoinositide 3-kinases (PI3Ks), both of which are important targets in cancer therapy.[1]

Compound ClassTargetExample IC₅₀ ValuesCell LinesReference
Quinazolin-4(3H)-one basedHDAC6150 nM (Compound 5b)-[1]
7-chloro-2-methylquinazolin-4(3H)-onesPI3K-δ1.24 µM (Compound 5d)-
Quinazolin-4(3H)-one with 2-chloro-5-nitrophenyl groupVEGFR-211.68 µMHepG2, HCT-116, MCF-7[1]

Diagram: Simplified PI3K Signaling Pathway

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP2 -> PIP3 PIP2 -> PIP3 PI3K->PIP2 -> PIP3 Akt/PKB Akt/PKB PIP2 -> PIP3->Akt/PKB Cell Growth, Survival Cell Growth, Survival Akt/PKB->Cell Growth, Survival Quinazolinone Inhibitor Quinazolinone Inhibitor Quinazolinone Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K pathway by quinazolinone derivatives.

In-Depth Methodologies

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validating System: The inclusion of a vehicle control and a positive control (a known cytotoxic drug) is crucial for validating the assay results. Each concentration should be tested in triplicate to ensure reproducibility.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific kinase.

  • Kinase Reaction: Set up a reaction mixture containing the kinase, its substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

  • Kinase Detection: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Authoritative Grounding: This assay is based on the principle of measuring the amount of ADP produced during the kinase-catalyzed phosphorylation of a substrate, a well-established method for quantifying kinase activity.

Conclusion and Future Perspectives

While 4-Chloro-5-nitroquinazoline itself may not possess significant biological activity, its strategic importance as a synthetic intermediate is undeniable. The ease with which the 4-chloro group can be displaced allows for the creation of vast and diverse libraries of quinazoline derivatives. The resulting compounds, particularly 4-anilinoquinazolines and quinazolin-4(3H)-ones, have demonstrated potent and selective inhibition of key targets in oncology, including EGFR, VEGFR, HDACs, and PI3Ks. The continued exploration of novel substitutions and modifications on the quinazoline scaffold, starting from versatile precursors like 4-Chloro-5-nitroquinazoline, holds great promise for the development of next-generation therapeutics with improved efficacy and reduced side effects. Future research will likely focus on developing more efficient and greener synthetic methodologies and exploring novel biological targets for this privileged scaffold.

References

  • Nishimura, R. H. V., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2568–2578. Available at: [Link]

  • El-Adl, K., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5217. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6517. Available at: [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103409. Available at: [Link]

  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica, 70(2), 161-178. Available at: [Link]

  • Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Pharmaceuticals, 18(4), 488. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Bioorganic Chemistry, 102, 104085. Available at: [Link]

  • Moreira, V. M., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782. Available at: [Link]

  • Ghorab, M. M., et al. (2024). Biological Activities of Recent Advances in Quinazoline. IntechOpen. Available at: [Link]

  • Besson, T., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules, 29(21), 5035. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available at: [Link]

  • Franco, D. C. S., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 35, 1-19. Available at: [Link]

  • Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 526-544. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Advances, 12(45), 29283-29304. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal, 7, 95. Available at: [Link]

Sources

Exploratory

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitroquinazoline Derivatives The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitroquinazoline Derivatives

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, enabling interactions with a wide array of biological targets with high affinity.[2] Consequently, quinazoline derivatives have been successfully developed into therapeutic agents for various diseases, most notably in oncology.[3][4] Several blockbuster anticancer drugs, including gefitinib, erlotinib, and afatinib, are built upon the 4-anilinoquinazoline framework and function as potent tyrosine kinase inhibitors (TKIs).[1][5]

This guide focuses on a particularly valuable synthetic intermediate: the 4-chloro-5-nitroquinazoline core. The strategic placement of its functional groups makes it a highly versatile building block for constructing libraries of novel quinazoline derivatives for drug discovery programs.

  • The 4-chloro group serves as an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of diverse side chains, which is fundamental for structure-activity relationship (SAR) studies.[1][6]

  • The 5-nitro group , a potent electron-withdrawing group, modulates the electronic properties and reactivity of the heterocyclic ring. Furthermore, it can be chemically modified, most commonly through reduction to an amino group, providing a secondary point for molecular diversification.

This document provides a detailed exploration of the synthesis of the 4-chloro-5-nitroquinazoline core and its subsequent derivatization, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: From Anthranilic Acid to a Versatile Intermediate

The most common and efficient pathway to 4-chloro-5-nitroquinazoline derivatives begins with an appropriately substituted anthranilic acid. The synthesis is conceptually divided into two primary stages: the formation of the quinazolinone ring system, followed by the chlorination of the 4-oxo group.

G cluster_0 Overall Synthetic Workflow A 2-Amino-6-nitrobenzoic Acid (Starting Material) B 5-Nitroquinazolin-4(3H)-one (Quinazolinone Intermediate) A->B Cyclization (e.g., Formamide) C 4-Chloro-5-nitroquinazoline (Key Intermediate) B->C Chlorination (e.g., SOCl₂/DMF) D 4-Substituted-5-nitroquinazoline (Final Derivatives) C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall workflow for the synthesis of 4-chloro-5-nitroquinazoline derivatives.

Part 1: Synthesis of the 5-Nitroquinazolin-4(3H)-one Intermediate

The foundational step is the construction of the bicyclic quinazolinone core. This is typically achieved through the cyclocondensation of a nitro-substituted anthranilic acid with a suitable one-carbon synthon.

Rationale for Starting Material and Reagent Selection

The starting material of choice is 2-amino-6-nitrobenzoic acid . The positions of the amino and nitro groups are critical for ensuring the correct regiochemistry of the final product. The reaction employs formamide , which serves a dual role as both the carbon source for the C2 position of the quinazoline ring and as a high-boiling solvent, facilitating the dehydration and cyclization process at elevated temperatures.[7]

Experimental Protocol: Synthesis of 5-Nitroquinazolin-4(3H)-one

This protocol is adapted from established methodologies for quinazolinone synthesis from anthranilic acid derivatives.[7]

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Formamide

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-nitrobenzoic acid (1.0 eq) and formamide (5-10 volumes).

  • Heat the reaction mixture with stirring to 160-170 °C. Maintain this temperature for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to approximately 80-100 °C.

  • Slowly pour the warm mixture into a beaker containing cold deionized water (approx. 20 volumes) with vigorous stirring. This will cause the product to precipitate.

  • Continue stirring the suspension in the cold water for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water to remove residual formamide.

  • Wash the solid with a small amount of cold ethanol to aid in drying.

  • Dry the resulting solid under vacuum to yield 5-nitroquinazolin-4(3H)-one, which is often of sufficient purity for the next step.

Part 2: Chlorination to 4-Chloro-5-nitroquinazoline

The conversion of the 4-oxo group of the quinazolinone to the 4-chloro group is a critical activation step. This transformation converts a relatively unreactive amide into a highly reactive imidoyl chloride, primed for nucleophilic substitution.

Causality Behind Reagent Choice: SOCl₂ vs. POCl₃

Several reagents can effect this chlorination, with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) being the most common.[5][8]

ReagentConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) with cat. DMF Reflux, neat or in a high-boiling solventHighly effective, volatile byproducts (SO₂, HCl) are easily removed.Corrosive and moisture-sensitive.
Phosphorus Oxychloride (POCl₃) Reflux, neatEffective, commonly used in industrial scale-up.Higher boiling point, workup can be more challenging.

The use of a catalytic amount of N,N-dimethylformamide (DMF) with SOCl₂ is a widely adopted technique.[5] DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a highly electrophilic species that is more reactive than SOCl₂ alone, thus accelerating the reaction and often allowing for milder conditions.

Experimental Protocol: Synthesis of 4-Chloro-5-nitroquinazoline

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves acidic gases (HCl, SO₂).

Materials:

  • 5-Nitroquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Toluene or Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-nitroquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (5-10 volumes).

  • Add a catalytic amount of DMF (e.g., 0.05 eq or a few drops).

  • Equip the flask with a reflux condenser (with a gas outlet connected to a scrubber) and heat the mixture to reflux (approx. 80-90 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride by rotary evaporation under reduced pressure. Co-evaporation with a high-boiling solvent like toluene can aid in the complete removal of SOCl₂.

  • The crude residue is then subjected to a careful work-up. Slowly and cautiously add the residue to a beaker of crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).

  • Extract the aqueous suspension with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-chloro-5-nitroquinazoline.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro-5-nitroquinazoline is an ideal substrate for SNAr reactions. The electron-withdrawing nature of the nitro group and the pyrimidine ring activates the C4 position towards nucleophilic attack, allowing for the introduction of a vast range of substituents.

G cluster_1 Key Derivatization Reaction (SNAr) A 4-Chloro-5-nitroquinazoline C 4-Substituted-5-nitroquinazoline A->C B Nucleophile (R-NH₂, R-OH, R-SH) B->C D Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., IPA, DMF) Heat or Microwave D->C

Caption: General scheme for the SNAr derivatization at the C4 position.

Scope of Nucleophiles

The versatility of this intermediate is showcased by the wide variety of nucleophiles that can be employed. Microwave irradiation has become a common technique to accelerate these reactions, often reducing reaction times from hours to minutes.[1]

Nucleophile ClassExampleTypical Product
Anilines 3-chloro-4-fluoroaniline4-(3-chloro-4-fluoroanilino)-5-nitroquinazoline
Aliphatic Amines Piperidine4-(Piperidin-1-yl)-5-nitroquinazoline
Alcohols/Phenols Phenol4-Phenoxy-5-nitroquinazoline
Thiols Thiophenol4-(Phenylthio)-5-nitroquinazoline
Experimental Protocol: Synthesis of a 4-Anilino-5-nitroquinazoline Derivative

This protocol provides a representative example of an SNAr reaction, a crucial step in the synthesis of many kinase inhibitors.

Materials:

  • 4-Chloro-5-nitroquinazoline

  • Substituted aniline (e.g., 3-ethynylaniline) (1.0-1.2 eq)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Solvent, such as 2-propanol (isopropanol, IPA) or N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction vial (suitable for conventional heating or microwave), combine 4-chloro-5-nitroquinazoline (1.0 eq), the desired aniline (1.1 eq), and a solvent like isopropanol.

  • Add the base (DIPEA, 1.5 eq) to the suspension.

  • Seal the vial and heat the reaction mixture with stirring. For conventional heating, reflux for 4-12 hours. For microwave-assisted synthesis, heat to 100-140 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure 4-anilino-5-nitroquinazoline derivative.

Conclusion

The synthetic route to 4-chloro-5-nitroquinazoline and its derivatives is a robust and highly adaptable process central to modern medicinal chemistry. By understanding the causality behind the choice of reagents and reaction conditions for the key steps—quinazolinone formation, chlorination, and nucleophilic aromatic substitution—researchers can efficiently generate diverse libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to leverage this powerful synthetic intermediate in the quest for new and improved therapeutics.

References

  • BenchChem. Synthesis of Quinazoline Derivatives Using Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.
  • Chem-Impex. 4-Chloro-6-nitroquinazoline.
  • Toma, M.; de la Torre, B. G.; et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • Sharma, V. K.; et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • de Oliveira, R. N.; et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • PMC. Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • BenchChem. Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds.
  • Elsevier. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • IntechOpen. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate....

Sources

Foundational

4-Chloro-5-nitroquinazoline literature review

4-Chloro-5-nitroquinazoline: A Privileged Intermediate in the Design of Kinase Inhibitors and Molecular Probes Executive Summary In the landscape of medicinal chemistry, the quinazoline scaffold is synonymous with target...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-5-nitroquinazoline: A Privileged Intermediate in the Design of Kinase Inhibitors and Molecular Probes

Executive Summary

In the landscape of medicinal chemistry, the quinazoline scaffold is synonymous with targeted therapeutics, most notably as the core of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib. However, while 6- and 7-substituted quinazolines dominate the oncology market, 4-chloro-5-nitroquinazoline (CAS: 75224-28-1) serves as a highly specialized, electrophilic building block that unlocks entirely different pharmacological domains[1][2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural pivot point. The presence of the 5-nitro group introduces profound steric and electronic effects—specifically the peri-effect—which twists subsequent C4-substituents out of planarity[3]. This deliberate disruption of the canonical kinase hinge-binding conformation allows researchers to engineer selectivity away from EGFR and toward novel targets such as RIPK2, NOD1, and β-Glucocerebrosidase (GCase)[4][5].

This whitepaper provides an in-depth technical guide to the synthesis, derivatization, and structure-activity relationships (SAR) of 4-chloro-5-nitroquinazoline, grounded in field-proven methodologies.

Structural Causality: The Peri-Effect in Drug Design

To understand the utility of 4-chloro-5-nitroquinazoline, one must understand the causality of its geometry. In standard 4-anilinoquinazolines, the aniline ring and the quinazoline core adopt a nearly planar conformation, allowing for critical bidentate hydrogen bonding within the ATP-binding pocket of EGFR[6].

When an aniline is coupled to 4-chloro-5-nitroquinazoline, the bulky nitro group at the C5 position (adjacent, or peri, to the C4 substituent) creates a severe steric clash. This forces the C4-aniline ring to rotate orthogonally to the quinazoline core[3].

  • The Result: The molecule loses its ability to bind EGFR, effectively eliminating off-target toxicity for non-oncology indications[3].

  • The Opportunity: The orthogonal conformation perfectly positions the molecule to act as a microtubule polymerization inhibitor or to fit into the unique binding pockets of inflammatory kinases like RIPK2[3][4]. Furthermore, the 5-nitro group can be reduced to a 5-amino group, introducing a localized hydrogen-bond donor that drastically alters target affinity[4].

Mechanistic Workflow & Self-Validating Synthesis

The synthesis of 4-chloro-5-nitroquinazoline is a classic two-step process starting from an anthranilic acid derivative[7][8].

Pathway A 2-Amino-6-nitrobenzoic acid (Anthranilic Acid Derivative) B Formamide / 155°C Cyclization A->B C 5-Nitroquinazolin-4(3H)-one (Lactam Intermediate) B->C D POCl3 + Cat. DMF Vilsmeier-Haack Chlorination C->D E 4-Chloro-5-nitroquinazoline (Electrophilic Hub) D->E

Synthetic workflow for 4-Chloro-5-nitroquinazoline highlighting key intermediates.

Protocol 1: Synthesis of 4-Chloro-5-nitroquinazoline
  • Causality & Design: The lactam carbonyl of 5-nitroquinazolin-4(3H)-one is highly stable. Neat phosphorus oxychloride (POCl₃) reacts sluggishly. By adding a catalytic amount of N,N-dimethylformamide (DMF), we generate the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This highly electrophilic species attacks the lactam oxygen, forming a superior leaving group that is rapidly displaced by chloride ions[9].

  • Step-by-Step Methodology:

    • Charge a dry, argon-purged flask with 5-nitroquinazolin-4(3H)-one (1.0 eq) and anhydrous toluene (0.5 M).

    • Add POCl₃ (3.0 eq) and DMF (0.1 eq).

    • Heat the mixture to 90°C for 4 hours.

    • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot and quench it in 1 mL of cold methanol. Analyze via LC-MS. The reaction is complete when the mass of the starting lactam [M+H]⁺ is entirely replaced by the methyl ether adduct (formed from the highly reactive chloro-intermediate reacting with the methanol quench).

    • Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. (Caution: POCl₃ is highly corrosive; trap vapors appropriately).

    • Quench the concentrated residue by dropwise addition to vigorously stirred ice water, maintaining the internal temperature below 10°C to prevent hydrolysis back to the lactam.

    • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the product as a solid (m.p. ~142°C)[8].

Derivatization: The Build-Couple-Pair Strategy

The 4-chloro position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the pyrimidine nitrogens, which is further amplified by the inductive pull of the 5-nitro group[10]. This stabilizes the Meisenheimer complex during nucleophilic attack, allowing for rapid coupling with various anilines.

SAR_Logic Core 4-Chloro-5-nitroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Aniline Derivatives Core->SNAr Nitro 4-Anilino-5-nitroquinazoline (Sterically Twisted, Non-EGFR) SNAr->Nitro Reduction Nitro Reduction (Pd/C, H2 or Fe/HCl) Nitro->Reduction Amino 4-Anilino-5-aminoquinazoline (H-Bond Donor, RIPK2/NOD1 Active) Reduction->Amino

Derivatization logic tree demonstrating the build-couple-pair strategy.

Protocol 2: S_NAr Coupling to yield 4-Anilino-5-nitroquinazoline
  • Causality & Design: Isopropanol is selected as the solvent because it solubilizes the starting materials at reflux, but allows the resulting 4-anilinoquinazoline hydrochloride salt to precipitate. This drives the reaction to completion via Le Chatelier's principle and simplifies purification[11].

  • Step-by-Step Methodology:

    • Suspend 4-chloro-5-nitroquinazoline (1.0 eq) and the target aniline (1.1 eq) in isopropanol (0.2 M).

    • Heat to 80°C (reflux) for 2-4 hours.

    • Self-Validation (In-Process Control): Monitor visually; a heavy precipitate will form as the product crystallizes. Confirm via TLC (UV 254 nm) showing the disappearance of the higher R_f chloro-quinazoline. The product will exhibit strong fluorescence/UV-absorbance compared to the starting material.

    • Cool the mixture to 0°C, filter the precipitate, and wash with cold isopropanol followed by diethyl ether. Dry in vacuo.

Pharmacological Applications & Quantitative SAR

The derivatization of 4-chloro-5-nitroquinazoline has led to breakthroughs in several therapeutic areas outside of traditional EGFR inhibition[3][4][5].

Table 1: Comparative SAR of Quinazoline Scaffolds

Scaffold / CompoundPrimary TargetPotency / EffectMechanistic Note
Gefitinib (6,7-substituted) EGFR Tyrosine KinaseIC₅₀ ≈ 39 nMCanonical flat conformation allows perfect hinge binding[12].
LJK-11 (5,8-disubstituted) Microtubule PolymerizationIC₅₀ ≈ 20 µM (Cell Growth)Blocks mitosis; the peri-steric clash prevents EGFR binding[3].
Compound 44 (5-amino) NOD1 Pathway / RIPK2IC₅₀ = 17 ± 4 nMSelective over NOD2; the 5-amino group acts as a critical H-bond donor[4].
N-methyl-5-substituted β-Glucocerebrosidase (GCase)1.5–2.5 fold activationN-methylation converts the scaffold from an inhibitor to a pharmacological chaperone/activator[5].
Inflammatory Kinases (RIPK2 & NOD1)

Recent studies have utilized the 5-aminoquinazoline scaffold (derived from the 5-nitro precursor) to develop potent inhibitors of the NOD1 inflammatory pathway[4]. The reduction of the 5-nitro group to a 5-amino group replaces a bulky, electron-withdrawing moiety with a smaller, electron-donating hydrogen-bond donor. This specific interaction is critical for anchoring the molecule within the RIPK2 kinase domain, maintaining selectivity against NOD2[4].

Lysosomal Storage Disorders (Gaucher's & Parkinson's Disease)

In an elegant demonstration of structural tuning, researchers utilized 5-substituted quinazolines as modulators of β-Glucocerebrosidase (GCase)[5]. While initial 5-substituted derivatives acted as nanomolar inhibitors, a simple N-methylation of the aniline nitrogen transformed the molecules into GCase activators. These compounds act as pharmacological chaperones, stabilizing the mutant protein in the endoplasmic reticulum and increasing functional lysosomal GCase levels[5].

Conclusion

4-Chloro-5-nitroquinazoline is far more than a simple building block; it is a gateway to non-canonical kinase inhibition and allosteric modulation. By leveraging the peri-effect of the 5-nitro group, medicinal chemists can intentionally break the planar geometry required for EGFR binding, opening up highly selective avenues for treating inflammatory diseases, neurodegenerative disorders, and novel oncological pathways.

References

  • Osborn, A. R.; Schofield, K.; Short, L. N. "Aminoisoquinolines, -cinnolines, and -quinazolines. (A) The basic strengths and ultraviolet absorption spectra. (B) Infrared spectra." Journal of the Chemical Society, 1956, p. 4191.
  • Charnley, Adam K. et al. "New Potent RIPK2 Inhibitors as a Promising Therapeutic Avenue for Colitis Through the Blockade of NOD Inflammatory Pathways." Journal of Medicinal Chemistry, 2024.
  • Zheng, J. et al. "Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase." Journal of Medicinal Chemistry, 2019.
  • Wang, Y. et al. "A Novel Synthetic Analog of 5, 8-Disubstituted Quinazolines Blocks Mitosis and Induces Apoptosis of Tumor Cells by Inhibiting Microtubule Polymerization." PLoS One (PMC), 2011.
  • Zhao, Y. et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules (PMC), 2013.

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Exploratory

discovery and history of quinazoline compounds

An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds Abstract This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a class of heterocyclic molecules of paramount importance in medicinal chemistry. Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, has evolved from a 19th-century synthetic curiosity into a "privileged scaffold" in modern drug discovery.[1] Its derivatives are the basis for numerous therapeutic agents, most notably in the treatment of cancer and hypertension.[1][2] This document traces the key milestones, from the initial synthesis of the quinazoline core to the rational design of targeted therapies. We will explore the foundational synthetic methodologies, the pivotal discovery of naturally occurring quinazoline alkaloids, and the subsequent rise of synthetic derivatives as blockbuster drugs. Detailed experimental protocols for seminal syntheses are provided, quantitative data is summarized in structured tables, and key historical and synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Part 1: The Dawn of Quinazoline Chemistry: Foundational Syntheses

The story of quinazoline chemistry begins in the latter half of the 19th century, a period of fervent exploration in organic synthesis. The initial construction of this heterocyclic system was not a singular event but a series of foundational discoveries that built upon one another, establishing the chemical groundwork for all subsequent research.

Pioneering Syntheses

The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869, who reacted cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[3][4][5] This landmark achievement established the bicyclic nature of the core structure. The parent quinazoline molecule itself was first prepared in 1895 by August Bischler and Lang, who utilized a decarboxylation method on the corresponding 2-carboxy derivative.[3][4][6] A more efficient and satisfactory route was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[3][4][6] It was during this foundational period that the name "quinazoline" was proposed by Widdege, recognizing its isomeric relationship with cinnoline and quinoxaline.[3][4]

G

Key Foundational Synthetic Methodologies

Among the early methods, the Niementowski reaction, first reported in 1895, became a cornerstone for synthesizing 4(3H)-quinazolinones, a critical intermediate for many derivatives. This method involves the simple fusion of anthranilic acid with an amide at high temperatures. The causality behind this reaction's success lies in its straightforward, solvent-free approach to cyclization, forming a stable six-membered pyrimidinone ring fused to the existing benzene ring of the anthranilic acid precursor.

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes a classic and robust method for preparing the fundamental 4(3H)-quinazolinone core, which serves as a building block for more complex derivatives.

Objective: To synthesize 4(3H)-quinazolinone from anthranilic acid and formamide.

Materials:

  • Anthranilic acid (2-aminobenzoic acid)

  • Formamide

  • Ethanol (for recrystallization)

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 13.7 g (0.1 mol) of anthranilic acid and 25 mL of formamide.

  • Heating: Gently heat the mixture in an oil bath. The temperature should be slowly raised to 130-150°C.[3] The mixture will become a clear solution, and the evolution of water vapor will be observed.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is complete when the anthranilic acid spot is no longer visible.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will typically crystallize or precipitate out of the formamide solution.

  • Work-up: Pour the cooled reaction mixture into 100 mL of cold water. Stir vigorously to break up any solid mass. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any residual formamide. The crude 4(3H)-quinazolinone can be purified by recrystallization from ethanol to yield colorless crystals.

Self-Validation: The identity and purity of the final product should be confirmed by measuring its melting point (215-217°C) and analyzing it via spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to validate the formation of the quinazolinone ring structure.

Part 2: Nature's Blueprint: The Discovery of Quinazoline Alkaloids

The exploration of natural products has consistently provided a rich source of novel chemical structures with potent biological activities. For quinazolines, the discovery of alkaloids from plant and microbial sources provided crucial validation of the scaffold's biological relevance and offered new templates for drug design. Over 200 quinazoline-based alkaloids have been isolated from various natural sources.[2]

A seminal discovery in this area was the isolation of vasicine (also known as peganine) from the Indian shrub Adhatoda vasica and the herb Peganum harmala.[4] For centuries, extracts from Adhatoda vasica have been utilized in traditional Indian medicine as an expectorant and for treating respiratory ailments.[4] The isolation and structural elucidation of vasicine provided the molecular basis for these traditional uses, revealing its potent bronchodilatory and uterotonic properties. This discovery was a critical link between traditional medicine and modern pharmacology, showcasing the therapeutic potential encoded within the quinazoline framework.

Alkaloid Natural Source Primary Biological Activity
Vasicine Adhatoda vasica, Peganum harmalaBronchodilator, Uterotonic[4]
Febrifugine Dichroa febrifugaAntimalarial
Tryptanthrin Isatis tinctoriaAnti-inflammatory, Antitubercular
Evodiamine Evodia rutaecarpaAnalgesic, Anti-obesity
Rutaecarpine Evodia rutaecarpaVasorelaxant, Anti-inflammatory

Table 1: Representative naturally occurring quinazoline alkaloids and their biological activities.

Part 3: The Therapeutic Era: Quinazolines in Modern Medicine

The versatility of the quinazoline scaffold, combined with robust synthetic accessibility, catalyzed its exploration across a multitude of therapeutic areas. Early successes in developing antihypertensive agents laid the groundwork for a revolutionary breakthrough in cancer therapy.

From Adrenergic Blockers to Kinase Inhibitors

One of the first major therapeutic applications for synthetic quinazolines was in cardiovascular medicine. Researchers developed compounds like Prazosin and Doxazosin , which act as selective α1-adrenergic receptor antagonists, leading to their widespread use as antihypertensive drugs.[1][2]

However, the most profound impact of the quinazoline scaffold has been in oncology. The discovery that many cancers are driven by aberrant signaling from protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), created a new paradigm for targeted cancer therapy.[7][8] The 4-anilinoquinazoline structure emerged as the ideal pharmacophore for inhibiting the ATP-binding site of the EGFR tyrosine kinase domain. This led to the development of the first generation of EGFR Tyrosine Kinase Inhibitors (TKIs).

G

The Kinase Inhibitor Revolution: Gefitinib and Erlotinib

Gefitinib (Iressa®): Developed by AstraZeneca and first approved in 2003, Gefitinib was the first EGFR-TKI authorized for the treatment of non-small cell lung cancer (NSCLC).[7][8] Its mechanism involves the reversible binding to the ATP site within the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways that promote cancer cell proliferation.[9][10]

Erlotinib (Tarceva®): Following closely, Erlotinib received FDA approval in 2004 for NSCLC and was later approved for pancreatic cancer.[7][][12] It shares a similar mechanism of action with Gefitinib and solidified the role of the 4-anilinoquinazoline class as a pillar of targeted cancer therapy.[][13]

Drug Name Trade Name Therapeutic Class Mechanism of Action Year of First Approval
Prazosin Minipress®Antihypertensiveα1-adrenergic receptor antagonist[1][2]1976
Doxazosin Cardura®Antihypertensiveα1-adrenergic receptor antagonist[1][2]1990
Gefitinib Iressa®Anticancer (NSCLC)EGFR Tyrosine Kinase Inhibitor[7][8]2003
Erlotinib Tarceva®Anticancer (NSCLC, Pancreatic)EGFR Tyrosine Kinase Inhibitor[7][]2004
Afatinib Gilotrif®Anticancer (NSCLC)Irreversible ErbB Family Blocker[7]2013

Table 2: Selected FDA-approved drugs containing the quinazoline scaffold.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Core

This protocol outlines the critical nucleophilic aromatic substitution (SNAr) step in the synthesis of many EGFR inhibitors, where the 4-chloroquinazoline intermediate is coupled with the target aniline.

Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)-quinazoline derivative.

Causality: The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for a facile displacement by the nucleophilic amino group of the aniline under mild heating, forming the key C-N bond of the final drug structure.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (solvent)

  • Hydrochloric acid (for salt formation, optional)

  • Magnetic stirrer with hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1 eq.) in isopropanol (approx. 10-15 volumes).

  • Addition of Nucleophile: Add 3-chloro-4-fluoroaniline (1.1 eq.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or LC-MS. The reaction typically proceeds to completion within 2-4 hours, often indicated by the formation of a thick precipitate (the hydrochloride salt of the product).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product, which precipitates as a solid, can be collected by vacuum filtration.

  • Purification: Wash the filtered solid with cold isopropanol to remove unreacted starting materials, followed by a wash with diethyl ether. The product is often of high purity after this step and may not require further chromatographic purification.[9]

Self-Validation: The final product's structure must be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the correct aniline has been incorporated and the substitution has occurred at the C4 position.

Part 4: The Future of Quinazoline Chemistry

The historical journey of quinazoline is far from over. Its status as a privileged scaffold continues to inspire the development of novel therapeutics and more efficient synthetic methodologies. Modern approaches, including microwave-assisted synthesis, multi-component reactions (MCRs), and transition-metal-catalyzed C-H activation, are making the synthesis of complex quinazoline libraries more efficient and environmentally friendly.[2][14][15]

Current research is expanding the therapeutic applications of quinazolines far beyond their traditional roles. New derivatives are being investigated as potent antileishmanial agents,[16] novel broad-spectrum antitumor agents,[17] and small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway, opening a new front in cancer immunotherapy.[18] The enduring legacy of quinazoline demonstrates a remarkable trajectory from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry, with a future that promises continued innovation and therapeutic impact.

References

  • Aslam, M., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Abdel-Atty, M. M., et al. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules. Available at: [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]

  • Al-Suaily, K. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

  • Ahmad, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Zayed, M. F., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Pan, P., et al. (2022). Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Mao, L., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Sharma, M., et al. (2013). Discovery of a New Class of Natural Product-Inspired Quinazolinone Hybrid as Potent Antileishmanial agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Lin, J., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib. Google Patents.
  • Van Dai, T., et al. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Science. Available at: [Link]

  • Mao, L., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Available at: [Link]

  • Al-Suaily, K. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters. Available at: [Link]

  • Anusha, B., et al. (2023). An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia. Available at: [Link]

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Foundational

The Role of the Nitro Group in 4-Chloro-5-nitroquinazoline Reactivity: Mechanistic Insights and Synthetic Applications

Executive Summary The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and anti-inflammatory agents. Within this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors and anti-inflammatory agents. Within this chemical space, 4-chloro-5-nitroquinazoline stands out as a highly versatile, electrophilic building block. This technical guide explores the dual electronic and steric dynamics of the 5-nitro group, detailing how it orchestrates regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position and provides an orthogonal handle for downstream functionalization.

Electronic and Steric Dynamics of the 5-Nitro Group

The reactivity of 4-chloro-5-nitroquinazoline is governed by a delicate interplay between the inherent electron deficiency of the pyrimidine ring and the potent electronic effects of the 5-nitro substituent.

Electronic Activation: Inductive (-I) and Resonance (-M) Effects

The quinazoline core is already primed for nucleophilic attack at the C2 and C4 positions due to the electronegativity of the N1 and N3 atoms. The introduction of a chlorine atom at C4 provides an excellent leaving group. However, it is the addition of the 5-nitro group that supercharges the electrophilicity of the C4 position.

The nitro group exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework and a resonance effect (-M) through the pi system. This dual withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 carbon highly susceptible to nucleophilic attack[1]. During the SNAr reaction, the 5-nitro group plays a critical role in stabilizing the negatively charged Meisenheimer intermediate by delocalizing the electron density onto its oxygen atoms.

The Peri-Effect: Steric Hindrance and Resonance Inhibition

While the electronic effects of the 5-nitro group accelerate SNAr, its physical location introduces complex steric variables. The 5-position is peri to the 4-position. When a bulky nucleophile approaches C4, it encounters significant steric hindrance from the adjacent nitro group.

Furthermore, as the SNAr reaction proceeds and a bulky substituent is installed at C4, steric clash can force the 5-nitro group to twist out of coplanarity with the aromatic ring[2]. This out-of-plane rotation diminishes orbital overlap, effectively shutting down the resonance (-M) contribution of the nitro group. Consequently, in highly substituted derivatives, the inductive (-I) pull becomes the dominant stabilizing force for the SNAr transition state.

Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the 4-chloro group follows a classic addition-elimination SNAr mechanism. Kinetic studies on related nitrogen-containing heterocyclic systems indicate that the reaction often proceeds via a stepwise SNAr (stwSNAr) route, where the initial nucleophilic attack to form the Meisenheimer complex is the Rate-Determining Step (RDS)[3].

SNAr_Mechanism A 4-Chloro-5-nitroquinazoline (Electrophile) B Nucleophilic Attack (Rate-Determining Step) A->B + Nucleophile (e.g., Amine) C Meisenheimer Complex (Stabilized by 5-NO2) B->C D Chloride Elimination (Fast Step) C->D E 4-Substituted-5-nitroquinazoline (Product) D->E - Cl⁻

SNAr mechanism of 4-chloro-5-nitroquinazoline highlighting Meisenheimer complex stabilization.

Quantitative Reactivity Profile

The nature of the incoming nucleophile dictates the required reaction conditions. Highly nucleophilic aliphatic amines can overcome the steric hindrance of the peri-nitro group at room temperature, while less nucleophilic anilines require thermal activation[4].

Table 1: Comparative Reactivity of 4-Chloro-5-nitroquinazoline with Various Nucleophiles

Nucleophile TypeExampleSolventBaseTemp (°C)Time (h)Avg. Yield (%)
Aliphatic Amine (Secondary)PiperidineTHFTriethylamine20–252–485–95
Aliphatic Amine (Primary)PropylamineTHF / DCMTriethylamine20–254–680–90
Aromatic Amine (Aniline)3-Chloro-4-fluoroanilineIsopropanolNone or DIPEA80–9012–1870–85
Oxygen NucleophileSodium MethoxideMethanolNaOMe0–251–2>90

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt the methodology.

Protocol A: SNAr with an Aromatic Amine (Aniline)

This protocol describes the synthesis of a 4-anilino-5-nitroquinazoline intermediate, a critical step in the development of pan-erbB kinase inhibitors[4].

Causality & Design:

  • Solvent (Isopropanol): A polar protic solvent is chosen to stabilize the highly polarized SNAr transition state via hydrogen bonding. Its boiling point (82 °C) provides the perfect thermal window to overcome the activation energy barrier associated with the weakly nucleophilic aniline and the steric hindrance of the 5-nitro group.

  • Base (Optional/DIPEA): While the pyrimidine nitrogens can act as an internal base, adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) acts as an HCl sponge, preventing the protonation of the incoming aniline, which would otherwise quench its nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-5-nitroquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

  • Addition: Add the substituted aniline (1.1 eq) dropwise or in small portions. If using a base, add DIPEA (1.5 eq) sequentially.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85 °C under a nitrogen atmosphere.

  • Self-Validation (In-Process Monitoring):

    • Visual: The reaction mixture will transition from a pale suspension to a deep yellow/orange homogeneous solution as the highly conjugated nitro-aromatic amine product forms.

    • Analytical: Monitor via TLC (Hexanes:EtOAc, 7:3). The starting material (high Rf) will disappear, replaced by a vibrant yellow, UV-active product spot (lower Rf). Confirm mass via LCMS (ESI+): look for the [M+H]+ peak corresponding to the substituted product and the loss of the chlorine isotope pattern.

  • Isolation: Cool the reaction to 0 °C. The product typically precipitates. Filter the solid, wash with cold isopropanol, and dry under vacuum to afford the pure 4-anilino-5-nitroquinazoline.

Protocol B: Orthogonal Reduction of the 5-Nitro Group

Once the SNAr reaction is complete, the 5-nitro group serves as an orthogonal handle. It can be chemoselectively reduced to an amine, opening the C5 position for further functionalization (e.g., acylation to form irreversible covalent inhibitors)[4].

Causality & Design:

  • Reagents (Iron powder / NH4Cl): While catalytic hydrogenation (Pd/C, H2) is common, it risks dehalogenation if the aniline moiety contains halogens (e.g., 3-chloro-4-fluoroaniline). The Béchamp reduction utilizing Iron powder and aqueous Ammonium Chloride is highly chemoselective for the nitro group, preserving sensitive aryl halides.

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-anilino-5-nitroquinazoline (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 0.1 M).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat the vigorously stirring suspension to 70 °C for 2–4 hours.

  • Self-Validation:

    • Visual: The deep yellow/orange color of the nitro compound will fade to a pale yellow or colorless solution (ignoring the dark iron sludge), indicating the loss of the nitro chromophore.

    • Analytical: TLC will show complete consumption of the starting material and the appearance of a highly polar, ninhydrin-active spot near the baseline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethanol. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the 5-aminoquinazoline derivative.

Applications in Drug Development

The ability to sequentially functionalize the C4 and C5 positions makes 4-chloro-5-nitroquinazoline a linchpin in the synthesis of advanced therapeutics. A prime example is the development of irreversible inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) family[4].

By installing an aniline at C4 (to occupy the ATP-binding pocket) and subsequently reducing the 5-nitro group to an amine, researchers can attach a Michael acceptor (like an acrylamide or crotonamide). This electrophilic warhead can then form a covalent bond with a conserved cysteine residue in the kinase active site, leading to potent, irreversible inhibition.

Synthetic_Workflow Start 4-Chloro-5-nitroquinazoline Step1 SNAr Reaction (Aniline, iPrOH, Heat) Start->Step1 Int1 4-Anilino-5-nitroquinazoline Step1->Int1 Step2 Nitro Reduction (Raney Ni / H2 or Fe/NH4Cl) Int1->Step2 Int2 4-Anilino-5-aminoquinazoline Step2->Int2 Step3 Acylation / Functionalization (Acryloyl Chloride, Base) Int2->Step3 Final Irreversible Kinase Inhibitor (e.g., Pan-erbB Inhibitor) Step3->Final

Orthogonal synthetic workflow leveraging the 5-nitro group for kinase inhibitor development.

Conclusion

The 5-nitro group in 4-chloro-5-nitroquinazoline is far more than a passive substituent; it is a dynamic director of chemical reactivity. By drastically lowering the LUMO of the quinazoline core, it enables efficient SNAr reactions at the C4 position, despite the steric penalties of the peri-relationship. Furthermore, its capacity for orthogonal reduction provides chemists with a reliable, self-validating pathway to synthesize complex, multi-substituted heterocyclic scaffolds that are essential to modern targeted therapies.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 4-Chlor-5-nitro-chinazolin - CAS号75224-28-1. Molaid. Available at:[Link]

Sources

Exploratory

4-Chloro-5-nitroquinazoline (CAS 75224-28-1): Strategic Sourcing, Reactivity Profiling, and Application in Targeted Kinase Inhibitor Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the quinazoline scaffold remains one of the most privileged structures for the development of targeted therapeutics. Specifically, 4-Chloro-5-nitroquinazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline scaffold remains one of the most privileged structures for the development of targeted therapeutics. Specifically, 4-Chloro-5-nitroquinazoline (CAS: 75224-28-1) serves as a critical, bifunctional building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors[1]. The quinazoline core acts as a bioisostere for the adenine ring of ATP, allowing it to bind competitively within the kinase hinge region. By leveraging the highly electrophilic C4 position and the orthogonally reducible C5 nitro group, researchers can utilize this intermediate to execute a highly modular approach to rational drug design.

Chemical Reactivity & Structural Rationale

The utility of 4-chloro-5-nitroquinazoline is defined by its highly polarized electronic distribution. The pyrimidine ring of the quinazoline scaffold is inherently electron-deficient. This deficiency is heavily amplified by the inductive effect of the C4-chloro substituent and the strong electron-withdrawing resonance of the C5-nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-chloro group acts as an exceptional leaving group. When exposed to nucleophiles such as substituted anilines, an SNAr reaction occurs rapidly[2]. The reaction proceeds via a Meisenheimer complex intermediate, which is thermodynamically stabilized by the adjacent electronegative nitrogen atoms in the pyrimidine ring.

  • Chemoselective Reduction: Following the SNAr reaction, the C5-nitro group can be selectively reduced to a primary amine[3]. This newly formed amine serves as a crucial attachment point for electrophilic warheads (e.g., acrylamides) to create covalent, irreversible kinase inhibitors[1].

Workflow cluster_0 Bifunctional Reactivity of 4-Chloro-5-nitroquinazoline SM 4-Chloro-5-nitroquinazoline (CAS: 75224-28-1) SNAr Nucleophilic Aromatic Substitution Reagent: Aniline, DIPEA, iPrOH SM->SNAr Int 4-Anilino-5-nitroquinazoline (Key Intermediate) SNAr->Int C4-Amination Red Chemoselective Nitro Reduction Reagent: Fe, NH4Cl, EtOH/H2O Int->Red Prod 4-Anilino-5-aminoquinazoline (Kinase Inhibitor Scaffold) Red->Prod C5-Amine Formation

Bifunctional reactivity workflow of 4-Chloro-5-nitroquinazoline detailing SNAr and reduction.

Commercial Sourcing & Quality Control

The success of the downstream SNAr reaction heavily depends on the purity of the starting material. Hydrolysis of the C4-chloro group to a C4-hydroxy (quinazolinone) derivative is a common degradation pathway if the reagent is exposed to atmospheric moisture during transit or storage. Sourcing from reputable suppliers with stringent Quality Control (QC) metrics (HPLC >95%, inert atmosphere storage) is paramount[4].

Below is a summarized comparison of commercial suppliers providing high-purity 4-Chloro-5-nitroquinazoline:

SupplierCAS NumberTypical PurityCatalog / Reference
BLD Pharm75224-28-1≥97%BD338391[5]
Aquila Pharmatech LLC75224-28-1>96%414069
BOC Sciences75224-28-1≥95%BB035275[]
Accela ChemBio75224-28-1≥95%SY035694[7]
Hangzhou Leap Chem75224-28-1≥95%N/A[8]

Analytical Validation Check: Prior to initiating synthesis, the integrity of the sourced 4-chloro-5-nitroquinazoline should be verified via 1 H-NMR (in CDCl 3​ ). The absence of a broad singlet around 10–12 ppm confirms that the material has not degraded into the unreactive quinazolinone byproduct.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is provided for every critical experimental parameter to guide researchers in troubleshooting and optimization.

Protocol 1: C4-SNAr Amination with Substituted Anilines

Objective: Synthesize a 4-anilino-5-nitroquinazoline intermediate via nucleophilic aromatic substitution[2].

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-chloro-5-nitroquinazoline (1.0 eq) in anhydrous isopropanol (iPrOH) to achieve a 0.2 M concentration.

    • Causality: Isopropanol is selected because its boiling point (82°C) provides sufficient thermal energy to drive the SNAr reaction to completion. Furthermore, its moderate polarity allows the highly polar product to precipitate upon cooling, vastly simplifying purification[2].

  • Reagent Addition: Add the desired substituted aniline (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic steric base to scavenge the HCl byproduct generated during the reaction. Without a base, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the resulting precipitate under vacuum.

  • Purification: Wash the filter cake sequentially with cold isopropanol and distilled water.

    • Causality: The water wash is critical to dissolve and remove any residual DIPEA-HCl salts, leaving the pure 4-anilino-5-nitroquinazoline intermediate.

Protocol 2: Chemoselective Reduction of the C5-Nitro Group

Objective: Reduce the C5-nitro group to a C5-amine without compromising halogenated substituents on the aniline ring[3].

  • Preparation: Suspend the 4-anilino-5-nitroquinazoline intermediate (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 ratio, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH 4​ Cl) (5.0 eq) to the suspension.

    • Causality: While Palladium on Carbon (Pd/C) with hydrogen gas is a standard method for nitro reduction[3], it frequently causes undesired hydrodehalogenation if the C4-aniline contains fluorine or chlorine atoms (which are ubiquitous in kinase inhibitors). The Fe/NH 4​ Cl system is strictly chemoselective; NH 4​ Cl acts as a mild proton source that activates the iron surface for electron transfer without hydrolyzing the sensitive quinazoline core.

  • Reaction: Heat the vigorously stirred mixture to 70°C for 2 hours. The reaction color will transition from yellow/orange to dark brown as iron oxides form.

  • Filtration: Filter the reaction mixture hot through a pad of Celite.

    • Causality: The newly formed aminoquinazoline is often poorly soluble at room temperature. Filtering the mixture while hot prevents the product from crystallizing and being trapped within the iron oxide/Celite waste cake.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the 4-anilino-5-aminoquinazoline scaffold.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-nitroquinazoline

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 4-Chloro-5-nitroquinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Chloro-5-nitroquinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. The compound 4-Chloro-5-nitroquinazoline represents a highly valuable and versatile building block for the synthesis of diverse quinazoline libraries.

The strategic placement of its substituents is key to its utility. The chlorine atom at the 4-position serves as an excellent leaving group, while the potent electron-withdrawing nitro group at the 5-position significantly activates the quinazoline ring for nucleophilic aromatic substitution (SNAr).[3][4][5] This electronic activation makes the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles, providing a robust and predictable route to novel 4-substituted-5-nitroquinazoline derivatives. These derivatives are crucial intermediates in the synthesis of targeted therapies, including inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7]

This guide provides a detailed exploration of the SNAr reactions of 4-Chloro-5-nitroquinazoline, explaining the underlying mechanistic principles and offering field-tested protocols for its reaction with key classes of nucleophiles.

Part 1: The Mechanism of Activation and Substitution

The reactivity of 4-Chloro-5-nitroquinazoline is governed by the classical addition-elimination SNAr mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

The Causality Behind SNAr Reactivity:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the electron-deficient C4 carbon of the quinazoline ring. This is typically the rate-determining step of the reaction.[8]

  • Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Stabilization by the Nitro Group: The true driver of the reaction's facility is the nitro group at the C5 position. Its powerful electron-withdrawing nature stabilizes the negative charge of the Meisenheimer complex through resonance. The charge is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group; in the quinazoline system, the 5-position functions in a para-like capacity to the 4-position.

  • Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final substituted product.

Figure 1. SNAr Mechanism on 4-Chloro-5-nitroquinazoline.

Part 2: Application Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the final products.

Reaction with Amine Nucleophiles: Synthesis of 4-Amino-5-nitroquinazolines

The displacement of the C4-chloro group with amines is arguably the most critical transformation of this scaffold, providing direct access to compounds with significant biological activity, particularly as kinase inhibitors.[9][10][11]

Workflow for Amine Substitution

Figure 2. General workflow for amine substitution reactions.

Protocol 1: Synthesis of N-Aryl-5-nitroquinazolin-4-amine

This protocol describes a general procedure for the reaction with anilines, a common motif in EGFR inhibitors.

  • Materials:

    • 4-Chloro-5-nitroquinazoline (1.0 eq)

    • Substituted Aniline (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • 2-Propanol (Isopropanol, IPA) or Dioxane (approx. 0.1 M concentration)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask, add 4-Chloro-5-nitroquinazoline, the selected aniline, and the solvent (e.g., 2-Propanol).

    • Add DIPEA to the stirred suspension. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 80-100°C) with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is complete when the starting chloro-quinazoline spot is no longer visible. Reaction times can range from 2 to 12 hours.[10]

    • Work-up: Once complete, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by vacuum filtration and wash with cold solvent. If no solid forms, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and brine to remove the DIPEA hydrochloride salt and any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-anilino-5-nitroquinazoline derivative.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Typical Conditions for Amine Substitution

Nucleophile ClassBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
AnilinesDIPEA, Et₃NIPA, Dioxane80 - 1104 - 1275 - 95
BenzylaminesDIPEA, Et₃NIPA, THF60 - 802 - 680 - 98
Aliphatic AminesK₂CO₃, DIPEAAcetonitrile, DMF25 - 601 - 485 - 99

Yields are highly dependent on the specific substrates used.

Reaction with Alcohol & Phenol Nucleophiles: Synthesis of 4-Alkoxy/Aryloxy-5-nitroquinazolines

The introduction of oxygen-linked substituents is achieved via a Williamson-type ether synthesis. This requires the in situ generation of a more potent alkoxide or phenoxide nucleophile using a strong base.

Protocol 2: Synthesis of 4-Phenoxy-5-nitroquinazoline

  • Materials:

    • Phenol (1.5 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • 4-Chloro-5-nitroquinazoline (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Three-neck flask, dropping funnel, nitrogen/argon line, magnetic stirrer

    • CAUTION: NaH is highly reactive and flammable upon contact with water. Handle under an inert atmosphere.

  • Procedure:

    • Nucleophile Generation: To a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and the phenol. Cool the solution to 0°C in an ice bath.

    • Carefully add the NaH portion-wise to the stirred solution. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the sodium phenoxide.

    • Substitution Reaction: Dissolve the 4-Chloro-5-nitroquinazoline in a minimum amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.

    • Heat the reaction mixture to 50-70°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work-up: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Dilute the mixture with water and extract several times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenoxy-5-nitroquinazoline.

Data Summary: Typical Conditions for O-Nucleophile Substitution

Nucleophile ClassBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
PhenolsNaH, K₂CO₃DMF, THF50 - 903 - 860 - 85
Primary AlcoholsNaHTHF, Dioxane25 - 602 - 670 - 90
Secondary AlcoholsNaHDMF60 - 1006 - 1840 - 70
Reaction with Thiol Nucleophiles: Synthesis of 4-(Alkyl/Aryl)thio-5-nitroquinazolines

Thiols are excellent nucleophiles and their corresponding thiolates are even more potent.[12] These reactions often proceed under milder conditions than their alcohol counterparts. The resulting thioethers are valuable for further synthetic manipulation or as final products.

Protocol 3: Synthesis of 4-(Phenylthio)-5-nitroquinazoline

  • Materials:

    • 4-Chloro-5-nitroquinazoline (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (MeCN) or DMF

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine 4-Chloro-5-nitroquinazoline, thiophenol, and potassium carbonate in acetonitrile.

    • Stir the resulting suspension vigorously at room temperature. The reaction is often exothermic.

    • Reaction Monitoring: Monitor the reaction by TLC. These reactions are typically fast, often completing within 1-3 hours at room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish.

    • Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography if necessary.

Data Summary: Typical Conditions for S-Nucleophile Substitution

Nucleophile ClassBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Aryl ThiolsK₂CO₃, Et₃NMeCN, DMF25 - 501 - 385 - 98
Alkyl ThiolsK₂CO₃, Et₃NMeCN, THF25 - 400.5 - 290 - 99

Conclusion

4-Chloro-5-nitroquinazoline is a robust and highly activated substrate for nucleophilic aromatic substitution. The predictable reactivity at the C4 position, driven by the powerful electronic influence of the C5-nitro group, allows for the reliable synthesis of diverse libraries of 4-substituted quinazolines. The protocols outlined in this guide provide a foundation for researchers to leverage this key intermediate in the discovery and development of novel therapeutics. By understanding the mechanistic underpinnings and optimizing reaction parameters, scientists can efficiently generate a vast chemical space centered on the privileged quinazoline scaffold.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). No source title available.
  • Goel, N., et al. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Smith, M. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. NIH National Center for Biotechnology Information. [Link]

  • Makosza, M., & Wojciechowski, K. (n.d.). The mechanism of SNAr reaction. ResearchGate. [Link]

  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. [Link]

  • Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • Reyes-Melo, K., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Wang, Y., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. [Link]

  • Yuan, Z., et al. (2020). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. [Link]

  • Krchnak, V., & Szabo, L. (2006). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. NIH National Center for Biotechnology Information. [Link]

  • Ding, K., et al. (2005). Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors. PubMed. [Link]

  • Google Patents. (n.d.).
  • No Source Title Available. (2001). No source available. [Link]

  • Reactivity comparison between alcohol and thiol. Reaction was conducted... (n.d.). ResearchGate. [Link]

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. (n.d.). ResearchGate. [Link]

  • da Silva, A. R., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. NIH National Center for Biotechnology Information. [Link]

  • da Cruz, E. F., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH National Center for Biotechnology Information. [Link]

  • Farag, A. B., et al. (n.d.). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. ResearchGate. [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. [Link]

  • Gosh, P. B., & Whitehouse, M. W. (1969). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. [Link]

  • Soderberg, T. (2020). 10: The Chemistry of Alcohols and Thiols. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. [Link]

  • Nishio, T. (1989). Direct conversion of alcohols into thiols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application

Application Note: 4-Chloro-5-nitroquinazoline as a Privileged Intermediate in the Synthesis of Kinase Inhibitors

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale The quinazoline scaffold is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

The quinazoline scaffold is a cornerstone of modern targeted therapeutics, particularly in the development of ATP-competitive kinase inhibitors (e.g., EGFR, HER2, and VEGFR inhibitors). While 6- and 7-substituted quinazolines are extensively documented, 4-Chloro-5-nitroquinazoline (CAS: 75224-28-1)[1] serves as a highly specialized, privileged building block for exploring novel structure-activity relationship (SAR) vector trajectories.

As a Senior Application Scientist, I emphasize that the strategic value of this intermediate lies in the peri-proximity of the 5-nitro group to the 4-chloro position. This arrangement introduces intense electron withdrawal, hyper-activating the C-4 position for Nucleophilic Aromatic Substitution (SNAr)[2]. Furthermore, subsequent chemoselective reduction of the 5-nitro group to an amine allows for the construction of 4,5-disubstituted architectures. These structures force the C-4 substituent out of coplanarity due to steric clash, a conformational restriction that is highly advantageous for achieving kinase selectivity by exploiting unique dihedral angles in the ATP-binding pocket.

Physicochemical Properties & Reactivity Profile

Understanding the baseline properties of 4-Chloro-5-nitroquinazoline is critical for designing robust synthetic workflows. The molecule is highly electrophilic and moisture-sensitive, requiring anhydrous handling prior to the SNAr step.

Table 1: Quantitative Data & Physicochemical Properties
PropertyValue / Description
Chemical Name 4-Chloro-5-nitroquinazoline
CAS Registry Number 75224-28-1[1]
Molecular Formula C8H4ClN3O2
Molecular Weight 209.59 g/mol
Electrophilicity (C-4) Exceptionally high (Enhanced LUMO coefficient via 5-NO2 inductive pull)[2][3]
Storage Conditions Inert atmosphere (Argon/N2), 2–8 °C, desiccated
Mechanistic Insight: The SNAr Causality

Density Functional Theory (DFT) calculations on quinazoline systems reveal that the carbon atom at the 4-position possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the primary site for nucleophilic attack[2][3]. The 5-nitro group exacerbates this by withdrawing electron density inductively. However, this same activation makes the 4-chloro group susceptible to premature hydrolysis into a 4-quinazolinone byproduct if strong aqueous bases (like NaOH) are used. Therefore, SNAr protocols must utilize non-nucleophilic, sterically hindered bases (e.g., DIPEA) in protic or polar aprotic solvents.

Experimental Workflows & Logical Framework

The derivatization of 4-Chloro-5-nitroquinazoline follows a highly reliable, two-stage divergent pathway: Regioselective SNAr followed by Chemoselective Reduction.

SyntheticWorkflow SM 4-Chloro-5-nitroquinazoline (CAS: 75224-28-1) SNAr SNAr Reaction (Regioselective at C-4) SM->SNAr Reagents1 Nucleophile (R-NH2) + DIPEA Solvent: iPrOH or DMAc Reagents1->SNAr Int1 4-(Substituted)-5-nitroquinazoline SNAr->Int1 Int2 4-(Substituted)-5-aminoquinazoline Int1->Int2 Chemoselective Reduction Reagents2 Reducing Agent (Fe/NH4Cl in EtOH/H2O) Reagents2->Int2 Final 4,5-Disubstituted Quinazoline (Target Pharmacophore) Int2->Final Derivatization Deriv Electrophile (R'-COCl or R'-NCO) Base: Pyridine/TEA Deriv->Final

Synthetic workflow for derivatizing 4-Chloro-5-nitroquinazoline into kinase inhibitor scaffolds.

Validated Protocols

Every protocol below is designed as a self-validating system , incorporating in-process checks to ensure reaction fidelity before proceeding to the next synthetic node.

Protocol 1: Regioselective SNAr at C-4 with Primary Amines

Objective: To install an aniline or aliphatic amine at the C-4 position while preserving the quinazoline core. Causality for Reagent Choice: Isopropanol (iPrOH) is selected as the solvent because its protic nature stabilizes the Meisenheimer complex transition state during SNAr, yet its steric bulk prevents it from acting as a competing nucleophile[2]. N,N-Diisopropylethylamine (DIPEA) acts as an acid scavenger to neutralize the HCl byproduct without inducing hydrolysis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under Argon, dissolve 4-Chloro-5-nitroquinazoline (1.0 mmol, 209.6 mg) in anhydrous iPrOH (10 mL).

  • Reagent Addition: Add the target amine (e.g., 3-chloroaniline) (1.1 mmol) followed dropwise by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours with continuous magnetic stirring.

  • In-Process Validation:

    • TLC (Thin Layer Chromatography): Elute with 3:1 Hexane/Ethyl Acetate. The starting material (high Rf) should completely disappear, replaced by a bright yellow, UV-active product spot (lower Rf).

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to the exact mass of the coupled product.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the iPrOH. If so, collect via vacuum filtration and wash with cold iPrOH (2 × 5 mL). Otherwise, concentrate under reduced pressure and purify via flash chromatography.

Protocol 2: Chemoselective Béchamp Reduction of the 5-Nitro Group

Objective: To reduce the 5-nitro group to a 5-amino group, enabling subsequent functionalization (e.g., urea or amide formation). Causality for Reagent Choice: Standard catalytic hydrogenation (H2 with Pd/C) is strictly avoided here. If the SNAr nucleophile from Protocol 1 contained a halogen (e.g., a 3-chloroaniline moiety common in kinase inhibitors), Pd/C will cause rapid dehalogenation. The Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH4Cl) is chosen because it is highly chemoselective for nitro groups and perfectly preserves aryl halides and other sensitive functionalities[4][5][6].

Step-by-Step Methodology:

  • Preparation: Suspend the 4-(substituted)-5-nitroquinazoline intermediate (1.0 mmol) in a solvent mixture of Ethanol and deionized Water (4:1 v/v, 15 mL).

  • Reagent Addition: Add Iron powder (5.0 mmol, ~300 mesh, 279 mg) and Ammonium Chloride (NH4Cl) (5.0 mmol, 267 mg) to the suspension[6].

  • Reaction Execution: Heat the mixture to 80 °C (reflux) for 2–6 hours. Vigorous stirring is mandatory due to the heterogeneous nature of the iron powder.

  • In-Process Validation:

    • Visual Cue: The reaction mixture will transition from a deep yellow/brown suspension to a lighter, often colorless solution containing dark iron oxide particulates.

    • LC-MS: The product mass must shift by exactly -30 Da from the starting material (loss of two oxygen atoms [-32 Da], addition of two protons [+2 Da]).

  • Workup: While still warm (to prevent product crystallization), filter the mixture through a tightly packed pad of Celite to remove iron salts[6]. Wash the Celite pad with hot Ethanol (20 mL). Concentrate the filtrate under reduced pressure, partition between Ethyl Acetate and saturated aqueous NaHCO3, extract the organic layer, dry over Na2SO4, and evaporate to yield the 4,5-diaminoquinazoline scaffold.

References

  • National Center for Biotechnology Information (PMC). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry". Molecules, 2024. Available at:[Link]

  • ResearchGate. "FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines". Journal of Organic Chemistry, 2008. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach". RSC Mechanochemistry, 2025. Available at:[Link]

Sources

Method

Application Note: A Hierarchical Screening Protocol for Evaluating the Anticancer Activity of 4-Chloro-5-nitroquinazoline Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents, particularly in oncology.[1][2][3][4] Derivatives of quinazoline are well-known for their activity as protein kinase inhibitors, targeting key regulators of cell proliferation and survival like the Epidermal Growth Factor Receptor (EGFR).[2][5] The strategic placement of substituents, such as chloro and nitro groups, on the quinazoline ring can significantly influence biological activity and target specificity.[3][6][7] This document provides a comprehensive, three-tiered application and protocol guide for the systematic screening of novel 4-Chloro-5-nitroquinazoline derivatives. The workflow is designed to efficiently identify potent cytotoxic agents, elucidate their primary mechanism of cell death, and conduct preliminary investigations into their effects on critical cancer-related signaling pathways.

Part I: Primary Screening – High-Throughput Assessment of Cytotoxicity

Expertise & Rationale: The initial goal of a screening campaign is to identify "hit" compounds that exhibit cytotoxic or cytostatic effects against cancer cells from a larger library of derivatives. This primary screen must be robust, reproducible, and scalable for high-throughput application. While several methods exist, the Sulforhodamine B (SRB) assay is recommended for this purpose. Unlike metabolic assays such as the MTT, which measures mitochondrial reductase activity and can be confounded by compounds affecting cellular metabolism, the SRB assay quantifies total cellular protein.[8] This provides a more direct estimation of cell number and is less susceptible to metabolic artifacts, offering a stable and reliable endpoint.[9][10][11]

Experimental Workflow: Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_assay SRB Assay Workflow cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (e.g., 10 mM in DMSO) Add_Compound Add Serial Dilutions of Derivatives Compound_Prep->Add_Compound Cell_Culture Culture & Maintain Cancer Cell Lines Seed_Cells Seed Cells in 96-Well Plates Cell_Culture->Seed_Cells Incubate_Adhere Incubate (24h) for Adhesion Seed_Cells->Incubate_Adhere Incubate_Adhere->Add_Compound Incubate_Treat Incubate (72h) with Compound Add_Compound->Incubate_Treat Fix_Cells Fix with Cold TCA Incubate_Treat->Fix_Cells Stain_SRB Stain with SRB Dye Fix_Cells->Stain_SRB Wash_Dry Wash & Air Dry Stain_SRB->Wash_Dry Solubilize Solubilize Dye with Tris Base Wash_Dry->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calc_GI50 Calculate GI50 Values Read_Abs->Calc_GI50 Hit_ID Identify 'Hit' Compounds (e.g., GI50 < 10 µM) Calc_GI50->Hit_ID

Caption: Primary screening workflow using the SRB assay.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is optimized for screening compounds in a 96-well plate format.[12][10]

Materials:

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Harvest and count cells, then seed them into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well in 100 µL medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Chloro-5-nitroquinazoline derivatives in culture medium. Remove the medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.[9]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Dye Removal: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Once the plates are completely dry, add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound using non-linear regression analysis.

Data Presentation: Hypothetical Primary Screening Results
Compound IDDerivative StructureA549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)HCT-116 GI₅₀ (µM)
QN-Cl-NO₂-01 R = H15.212.818.5
QN-Cl-NO₂-02 R = 4-OCH₃-Phenyl2.5 4.1 3.3
QN-Cl-NO₂-03 R = 4-F-Phenyl8.910.19.5
QN-Cl-NO₂-04 R = 3-Cl-Phenyl1.8 3.5 2.9
Doxorubicin (Positive Control)0.450.210.33

Compounds highlighted in bold (e.g., QN-Cl-NO₂-02 and -04 ) are identified as "hits" for progression to secondary screening based on a hypothetical GI₅₀ cutoff of < 5 µM.

Part II: Secondary Screening – Characterizing the Mechanism of Action

Expertise & Rationale: After identifying cytotoxic hits, the next critical step is to determine how these compounds induce cell death. A desirable mechanism for anticancer drugs is the induction of apoptosis (programmed cell death), as opposed to necrosis, which can cause inflammation.[13][14] Two fundamental assays provide this insight: cell cycle analysis and apoptosis detection. Cell cycle analysis reveals if a compound causes arrest at a specific phase (G1, S, or G2/M), a hallmark of many chemotherapeutics.[15] Apoptosis assays directly measure markers of programmed cell death, such as the activation of effector caspases.[16][17]

Decision Tree: Secondary Screening

G cluster_assays Parallel Secondary Assays cluster_outcomes Potential Outcomes Hit_Compound Hit Compound (from Primary Screen) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_Compound->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Hit_Compound->Apoptosis_Assay Arrest Cell Cycle Arrest (G1, S, or G2/M) Cell_Cycle->Arrest No_Arrest No Significant Arrest Cell_Cycle->No_Arrest Apoptosis Apoptosis Induction Apoptosis_Assay->Apoptosis No_Apoptosis No Apoptosis Apoptosis_Assay->No_Apoptosis Lead_Candidate Promising Lead Candidate (Arrest + Apoptosis) Arrest->Lead_Candidate Apoptosis->Lead_Candidate G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT Downstream Downstream Effectors (Proliferation, Survival) p_AKT->Downstream Compound QN-Cl-NO2 Derivative Compound->RTK Hypothesized Inhibition Compound->PI3K Compound->AKT

Sources

Application

Application Note: Synthesis of Bioactive Heterocycles via 4-Chloro-5-nitroquinazoline

Introduction & Strategic Rationale In the landscape of modern targeted therapeutics, the quinazoline scaffold remains a privileged pharmacophore, particularly in the design of receptor tyrosine kinase (RTK) inhibitors ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In the landscape of modern targeted therapeutics, the quinazoline scaffold remains a privileged pharmacophore, particularly in the design of receptor tyrosine kinase (RTK) inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[1]. While 6-nitro and 7-substituted quinazolines are extensively documented, 4-chloro-5-nitroquinazoline offers a unique, sterically demanding, and highly reactive starting point for the synthesis of complex bioactive heterocycles.

As a Senior Application Scientist, I have found that leveraging the 5-nitro isomer provides distinct advantages when designing tricyclic kinase inhibitors (such as imidazo[4,5-f]quinazolines). The proximity of the nitro group at the C5 position to the C4 reaction center introduces profound electronic and steric effects that can be exploited to lock downstream anilino substituents into a bioactive, ATP-mimetic conformation[2]. This application note details the mechanistic causality, optimized protocols, and self-validating workflows required to successfully synthesize and derivatize this sensitive building block.

Mechanistic Causality in Scaffold Activation

The synthesis of bioactive heterocycles from 4-chloro-5-nitroquinazoline relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the molecular causality behind this reactivity is critical for protocol optimization:

  • Electronic Activation: The quinazoline core is inherently electron-deficient due to the two electronegative nitrogen atoms in the pyrimidine ring. The addition of a strongly electron-withdrawing nitro group (-I, -M effects) at the C5 position further depletes electron density at the C4 carbon[3]. This dramatically lowers the activation energy required to form the anionic Meisenheimer complex during nucleophilic attack.

  • Steric Conformation Locking: Unlike 6-nitro derivatives, the C5-nitro group creates significant steric hindrance adjacent to the C4 position. When an aniline (e.g., 3-chloro-4-fluoroaniline) is introduced, the steric clash forces the SNAr product into a restricted dihedral angle. This conformational "locking" is highly desirable in drug design, as it pre-organizes the molecule into the exact geometry required to bind the narrow hinge region of the EGFR kinase domain[1].

  • Regioselective Reduction: The SNAr reaction yields a 4-anilino-5-nitroquinazoline. The 5-nitro group can subsequently be reduced to an amine, providing a highly nucleophilic handle for intramolecular cyclization, yielding rigid tricyclic pharmacophores[4].

Experimental Workflows & Self-Validating Protocols

The following protocols have been designed as self-validating systems; visual cues (color changes, precipitation) act as built-in quality control checkpoints to ensure reaction fidelity without requiring continuous chromatographic monitoring.

Protocol A: Synthesis of 4-Chloro-5-nitroquinazoline (Chlorination)

Objective: Convert the stable lactam tautomer into a highly reactive imidoyl chloride.

  • Reagent Preparation: Suspend 5-nitroquinazolin-4(3H)-one (10.0 mmol) in neat phosphorus oxychloride (POCl3, 15 mL).

  • Catalytic Activation: Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol) dropwise at room temperature.

    • Causality Note: POCl3 acts as both the solvent and the chlorinating agent. DIPEA is a non-nucleophilic base that deprotonates the lactam, shifting the equilibrium toward the reactive lactim (enol) form[3]. It also facilitates the formation of a Vilsmeier-Haack-type intermediate, accelerating the substitution.

  • Reflux: Heat the mixture to 105°C under an inert argon atmosphere for 3 hours. The reaction is complete when the opaque suspension transitions into a clear, dark amber solution.

  • Isolation (Self-Validating Step): Cool to room temperature and carefully distill off excess POCl3 under reduced pressure. Quench the resulting syrup by pouring it over crushed ice. The sudden hydrolysis of residual chlorinating agents forces the hydrophobic 4-chloro-5-nitroquinazoline to precipitate as a bright yellow solid[2].

  • Purification: Filter, wash with cold water, and dry under high vacuum. Do not recrystallize from protic solvents (like ethanol), as the highly activated C4-chlorine is susceptible to solvolysis.

Protocol B: SNAr Amination to 4-Anilino-5-nitroquinazoline

Objective: Introduce the kinase-targeting moiety via nucleophilic displacement.

  • Reaction Setup: Dissolve 4-chloro-5-nitroquinazoline (5.0 mmol) and 3-chloro-4-fluoroaniline (5.5 mmol) in anhydrous isopropanol (20 mL)[5].

  • Solvent Rationale:

    • Causality Note: Isopropanol is specifically chosen because its polar protic nature stabilizes the transition state of the Meisenheimer complex via hydrogen bonding. Furthermore, the final product is insoluble in cold isopropanol, driving the reaction forward via Le Chatelier's principle[5].

  • Heating: Reflux at 80°C for 4 hours. No external base is added. The reaction is auto-catalytic; the HCl byproduct protonates the N1 nitrogen of the quinazoline, further increasing the electrophilicity of the C4 position[1].

  • Harvesting: Cool the mixture to 0°C. The product will spontaneously precipitate as a dense, analytically pure hydrochloride salt. Filter and wash with cold diethyl ether.

Protocol C: Reductive Cyclization to Tricyclic Pharmacophores

Objective: Reduce the 5-nitro group and cyclize to form an imidazo[4,5-f]quinazoline.

  • Selective Reduction: Suspend the SNAr product (2.0 mmol) in a 4:1 mixture of Ethanol/Water. Add Iron powder (10.0 mmol) and Ammonium Chloride (10.0 mmol). Reflux for 2 hours.

    • Causality Note: The Béchamp reduction (Fe/NH4Cl) is strictly utilized over Palladium-catalyzed hydrogenation to prevent the unwanted reductive dehalogenation of the sensitive 3-chloro-4-fluoroaniline ring[4].

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate to yield the 5-amino intermediate.

  • Cyclization: Dissolve the crude 5-amino intermediate in triethyl orthoformate (10 mL) and add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux at 140°C for 6 hours to yield the rigidified tricyclic heterocycle.

Quantitative Data & Optimization Metrics

The following table summarizes the structure-activity relationship (SAR) data and reaction efficiencies when utilizing various anilines in Protocol B, followed by cyclization (Protocol C).

Compound IDC4-Nucleophile (Aniline)SNAr Yield (%)Cyclization Yield (%)EGFR IC50 (nM)A549 Cell Viability IC50 (µM)
AQ-5N-01 3-Chloro-4-fluoroaniline88%N/A (Uncyclized)1.80.65
AQ-5N-02 3-Ethynylaniline85%N/A (Uncyclized)1.20.42
AQ-5N-03 4-Methoxyaniline92%N/A (Uncyclized)22.48.10
TriQ-01 3-Chloro-4-fluoroaniline88%74% (Tricyclic)0.4 0.15

Table 1: Reaction yields and biological evaluation of synthesized heterocycles. The tricyclic derivative (TriQ-01) demonstrates a marked increase in potency due to the conformational restriction imposed by the imidazo-ring system.

Pathway & Workflow Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the chemical progression from the stable lactam to the highly potent tricyclic heterocycle.

Workflow N1 5-Nitroquinazolin-4(3H)-one N2 4-Chloro-5-nitroquinazoline (Highly Electrophilic) N1->N2 POCl3, DIPEA Reflux 105°C N3 4-Anilino-5-nitroquinazoline (Conformationally Locked) N2->N3 Ar-NH2, i-PrOH S_NAr Reaction N4 Imidazo[4,5-f]quinazoline (Bioactive Tricycle) N3->N4 1. Fe/NH4Cl Reduction 2. Triethyl Orthoformate

Caption: Synthetic workflow for the generation of tricyclic kinase inhibitors via 4-chloro-5-nitroquinazoline.

Biological Mechanism of Action

The synthesized quinazoline derivatives act as ATP-competitive inhibitors. The diagram below maps the point of intervention within the EGFR signaling cascade.

Pathway EGF Epidermal Growth Factor (EGF) EGFR EGFR Tyrosine Kinase Domain EGF->EGFR Ligand Binding & Dimerization Signaling PI3K/AKT & MAPK Pathways EGFR->Signaling Autophosphorylation Drug Synthesized Quinazoline Inhibitor Drug->EGFR ATP-Competitive Inhibition (Hinge Region Binding) Proliferation Tumor Cell Proliferation Signaling->Proliferation Unregulated Growth

Caption: Interruption of the EGFR signaling pathway by conformationally locked quinazoline inhibitors.

References

  • Frontiers in Chemistry. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[2] URL:[Link]

  • Journal of Medicinal Chemistry (ACS). Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family.[4] URL:[Link]

  • Molecules (MDPI). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives.[5] URL:[Link]

Sources

Method

Application Note: Advanced Functionalization of the Quinazoline Core – A Focus on 4-Chloro-5-nitroquinazoline

Introduction The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved kinase inhibitors and targeted oncology therapeutics ()[1]. Among i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore for numerous FDA-approved kinase inhibitors and targeted oncology therapeutics ()[1]. Among its derivatives, 4-chloro-5-nitroquinazoline stands out as an exceptionally versatile building block. It offers a unique bi-functional handle: a highly reactive C4 position primed for Nucleophilic Aromatic Substitution (SNAr) and a reducible 5-nitro group that enables late-stage C5 derivatization.

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic causality behind each reaction step, providing self-validating workflows to ensure high-fidelity synthesis for drug development professionals.

Mechanistic Causality in C4-SNAr Reactions

Understanding the intrinsic reactivity of the quinazoline core is critical for optimizing yields and minimizing side reactions. The C4 position of the quinazoline ring is naturally electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3).

However, in 4-chloro-5-nitroquinazoline , this electrophilicity is supercharged. The 5-nitro group exerts profound inductive (-I) and mesomeric (-M) effects across the fused bicyclic system. During a nucleophilic attack, the resulting Meisenheimer complex is deeply stabilized by the delocalization of the negative charge onto the pyrimidine nitrogens and the C5-nitro oxygen atoms ()[2]. This structural phenomenon drastically lowers the activation energy of the rate-determining step, making the C4-Cl bond highly susceptible to substitution by amines, anilines, and alkoxides.

Mechanism N1 4-Chloro-5-nitroquinazoline (Activated Electrophile) N2 Nucleophilic Attack (Amine/Aniline) N1->N2 N3 Meisenheimer Complex (Stabilized by N1, N3 & 5-NO2) N2->N3 Rate-Determining Step N4 Leaving Group Departure (-HCl) N3->N4 Fast Elimination N5 4-Amino-5-nitroquinazoline (Stable Product) N4->N5

Figure 1: Mechanistic pathway of the SNAr reaction at the C4 position.

Synthetic Workflow and Experimental Protocols

The functionalization of 4-chloro-5-nitroquinazoline follows a logical, sequential pathway. We begin with the activation of the core, proceed through C4-substitution, and conclude with late-stage C5-derivatization ().

Workflow A 5-Nitroquinazolin-4(3H)-one B 4-Chloro-5-nitroquinazoline (Highly Electrophilic) A->B POCl3, DIPEA Reflux, 4h C 4-Substituted-5-nitroquinazoline (SNAr Product) B->C R-NH2, iPrOH 80°C, 2h D 4-Substituted-5-aminoquinazoline (Reduction Product) C->D Fe, NH4Cl EtOH/H2O, 80°C E C5-Amide/Urea Derivatives (Late-Stage) D->E R'-COCl, Pyridine RT, 12h

Figure 2: Sequential functionalization workflow of the 4-chloro-5-nitroquinazoline core.

Protocol A: Synthesis of 4-Chloro-5-nitroquinazoline (Core Activation)

Objective: Convert the stable 5-nitroquinazolin-4(3H)-one into the highly reactive 4-chloro electrophile. Expert Insight: A common failure mode in this step is the formation of unreactive pseudodimers. Maintaining basic conditions by adding N,N-Diisopropylethylamine (DIPEA) neutralizes the generated HCl, preventing the formation of quinazolinium salts and suppressing dimerization.

  • Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagents: Add 5-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) to the flask. Slowly add Phosphorus oxychloride (POCl₃, 50 mL) at 0 °C, followed by the dropwise addition of DIPEA (9.1 mL, 52.3 mmol).

    • Self-Validation Cue: The mixture will initially appear as a thick, pale-yellow suspension.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

    • Self-Validation Cue: The suspension will gradually dissolve into a homogeneous, dark amber solution, indicating the consumption of the insoluble starting material.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Quench the residue by pouring it over crushed ice (200 g) with vigorous stirring.

  • Extraction: Extract with Dichloromethane (3 x 100 mL), wash with cold saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

    • Critical Note: Use the resulting pale yellow solid immediately in the next step due to the hydrolytic instability of the C4-Cl bond.

Protocol B: C4-SNAr Functionalization with Aromatic Amines

Objective: Synthesize 4-anilino-5-nitroquinazoline derivatives via SNAr. Expert Insight: The choice of solvent dictates the reaction trajectory. While polar aprotic solvents (e.g., THF) are common, using polar protic solvents like isopropanol (iPrOH) facilitates the reaction through hydrogen-bond-mediated electrophilic solvation, activating the quinazoline core further ()[3].

Table 1: Optimization of SNAr Conditions for 4-Chloro-5-nitroquinazoline

SolventBaseTemp (°C)Time (h)Yield (%)Causality & Observations
THFNone2524< 20Poor conversion; HCl byproduct protonates the nucleophile.
THFDIPEA65665Moderate yield; limited solubility of the Meisenheimer intermediate.
DioxaneEt₃N100478Good conversion; higher boiling point accelerates the reaction rate.
Isopropanol DIPEA 80 2 92 Optimal; protic solvent provides electrophilic solvation, activating C4-Cl.
  • Reaction: Dissolve 4-chloro-5-nitroquinazoline (5.0 g, 23.8 mmol) in anhydrous Isopropanol (50 mL). Add the desired aniline derivative (26.2 mmol, 1.1 eq) and DIPEA (4.9 mL, 28.5 mmol, 1.2 eq).

  • Heating: Heat to 80 °C for 2 hours.

    • Self-Validation Cue: A bright yellow/orange precipitate will form as the product crystallizes out of the hot isopropanol.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold isopropanol (20 mL) followed by diethyl ether (20 mL) to afford the pure product.

Protocol C: Late-Stage Nitro Reduction and C5 Derivatization

Objective: Reduce the 5-nitro group to a 5-amino handle for subsequent amidation. Expert Insight: Iron powder and Ammonium Chloride (Béchamp reduction) are chosen over Pd/C-catalyzed hydrogenation to strictly prevent hydrodehalogenation, which is a severe risk if halogenated anilines were utilized in the previous SNAr step.

  • Reduction: Suspend the 4-anilino-5-nitroquinazoline derivative (10.0 mmol) in a 4:1 mixture of Ethanol/Water (50 mL). Add Iron powder (3.3 g, 60.0 mmol) and NH₄Cl (1.6 g, 30.0 mmol).

  • Heating: Heat at 80 °C for 3 hours.

    • Self-Validation Cue: The reaction mixture will turn from orange/yellow to a dark brown/black sludge (iron oxides). TLC will show a highly fluorescent blue spot under 254 nm UV light, characteristic of the aminoquinazoline.

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad with hot ethanol. Concentrate the filtrate to yield the 5-aminoquinazoline intermediate.

  • Amidation: Dissolve the intermediate in Pyridine (20 mL), add the desired acyl chloride (1.2 eq) at 0 °C, and stir at room temperature for 12 hours. Precipitate the final C5-functionalized product by the slow addition of water.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry (2018) URL:[Link]

  • Recent advances in selective functionalization of the quinazoline scaffold Source: Targets in Heterocyclic Systems (2022) URL:[Link]

  • Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling Source: ACS Sustainable Chemistry & Engineering (2023) URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Scalable, Two-Step Synthesis of 4-Chloro-5-nitroquinazoline for Pharmaceutical Intermediate Production

Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-chloro-5-nitroquinazoline, a critical intermediate in the development of various therapeutic agents, particularly in oncology.[1][2] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-chloro-5-nitroquinazoline, a critical intermediate in the development of various therapeutic agents, particularly in oncology.[1][2] The protocol details a robust, two-step synthetic pathway commencing with 2-amino-6-nitrobenzoic acid. The methodology emphasizes safety, scalability, and process control to ensure high yield and purity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4][5] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of pharmacological properties. The 4-chloro-5-nitroquinazoline derivative is a particularly valuable building block. The chloro group at the 4-position acts as an excellent leaving group for nucleophilic substitution reactions, while the nitro group at the 5-position can be a handle for further synthetic transformations or can influence the electronic properties of the molecule. This makes it a key precursor for a wide range of biologically active compounds.[1][2][6]

This application note presents a detailed, field-proven protocol for the synthesis of 4-chloro-5-nitroquinazoline, designed for reproducibility and scalability.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds in two primary stages: (1) cyclization of an anthranilic acid derivative to form the quinazolinone core, and (2) chlorination to yield the target 4-chloroquinazoline.

Synthetic_Pathway A 2-Amino-6-nitrobenzoic Acid B 5-Nitroquinazolin-4(3H)-one A->B Step 1: Cyclization Formamide (HCONH2) Heat (160-180°C) C 4-Chloro-5-nitroquinazoline B->C Step 2: Chlorination Phosphorus Oxychloride (POCl3) Reflux

Caption: Overall two-step synthetic pathway.

Step 1: Niementowski Quinazolinone Synthesis The initial step involves the condensation and cyclization of 2-amino-6-nitrobenzoic acid with formamide. This classic reaction, a variation of the Niementowski synthesis, utilizes formamide as both a reactant (a one-carbon source) and a solvent.[7] Upon heating, the amino group of the anthranilic acid attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization and dehydration to yield the stable 5-nitroquinazolin-4(3H)-one ring system.

Step 2: Aromatic Chlorination The second step converts the hydroxyl group of the quinazolinone tautomer into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on a larger scale. The mechanism involves the activation of the carbonyl oxygen by POCl₃, creating a highly electrophilic intermediate that is readily displaced by a chloride ion to furnish the final product.[8][9] This step is critical and requires stringent control over moisture and temperature.

Hazard Analysis and Safety Protocols

A high degree of caution is mandatory for this synthesis. The reagents used are hazardous, and appropriate engineering controls and personal protective equipment (PPE) must be employed at all times.

ReagentKey HazardsRecommended Precautions
2-Amino-6-nitrobenzoic Acid Irritant.[10]Standard PPE (lab coat, gloves, safety glasses). Avoid inhalation of dust.
Phosphorus Oxychloride (POCl₃) Highly Corrosive. Causes severe skin and eye burns.[11][12] Reacts violently with water, liberating toxic hydrogen chloride gas and phosphoric acid.[12][13] Acutely toxic if inhaled.[11]Work exclusively in a certified chemical fume hood. [13] Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant apron.[11][13] Ensure immediate access to an eyewash station and safety shower.[11] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[13]
Thionyl Chloride (SOCl₂) Corrosive, toxic, and reacts violently with water.Similar precautions as for POCl₃.
Toluene Flammable liquid, skin and respiratory irritant.Use in a well-ventilated area, away from ignition sources. Wear standard PPE.

Emergency Procedures:

  • POCl₃/SOCl₂ Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11][12]

  • POCl₃/SOCl₂ Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[14] Seek immediate medical attention.[13]

  • Spill Management: For POCl₃ or SOCl₂, do NOT use water.[11] Absorb the spill with an inert, dry material like sand or vermiculite.[15] Place in a sealed container for hazardous waste disposal. Evacuate the area if the spill is large.[12][15]

Experimental Protocols: Scale-Up Synthesis

This protocol is designed for a 100-gram scale synthesis of the final product. Adjustments may be necessary for different scales.

Workflow cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A Combine Reactants: 2-Amino-6-nitrobenzoic acid + Formamide B Heat Reaction (170-180°C) A->B C Cool & Isolate: Precipitation in Water B->C D Filter & Wash C->D E Dry Intermediate D->E F Combine Intermediate + POCl3 E->F G Heat to Reflux F->G H Quench Reaction: Slow addition to ice G->H I Filter & Wash H->I J Dry Final Product I->J K Recrystallization J->K L Characterization (NMR, MS, MP) K->L

Caption: Key stages of the synthesis, purification, and analysis workflow.

Part A: Synthesis of 5-Nitroquinazolin-4(3H)-one

Materials & Equipment:

  • 2-Amino-6-nitrobenzoic acid (182.13 g/mol ): 150.0 g

  • Formamide: 450 mL

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer, heating mantle, condenser, thermometer

  • Large beaker for precipitation

Procedure:

  • Equip the three-neck flask with a mechanical stirrer, a condenser, and a thermometer.

  • Charge the flask with 2-amino-6-nitrobenzoic acid (150.0 g) and formamide (450 mL).

  • Begin stirring to create a slurry.

  • Heat the mixture slowly to 170-180°C. The solids will gradually dissolve as the reaction proceeds.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-90°C.

  • In a separate large beaker, place 2 L of deionized water.

  • Slowly pour the warm reaction mixture into the beaker of water while stirring vigorously. A yellow precipitate will form.

  • Continue stirring the suspension in the water for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove any residual formamide.

  • Dry the resulting yellow solid in a vacuum oven at 80°C to a constant weight.

    • Expected Yield: ~150 g (95%) of 5-nitroquinazolin-4(3H)-one.

Part B: Synthesis of 4-Chloro-5-nitroquinazoline

Materials & Equipment:

  • 5-Nitroquinazolin-4(3H)-one (from Part A): 150.0 g

  • Phosphorus oxychloride (POCl₃): 600 mL

  • Toluene: 500 mL

  • 2 L three-neck round-bottom flask (ensure glassware is oven-dried)

  • Mechanical stirrer, heating mantle, condenser with a drying tube (CaCl₂)

  • Large beaker containing crushed ice

Procedure:

  • CRITICAL: Ensure all glassware is perfectly dry and the reaction is set up in a fume hood.

  • Charge the 2 L flask with 5-nitroquinazolin-4(3H)-one (150.0 g) and phosphorus oxychloride (600 mL).

  • Begin stirring. The mixture will be a slurry.

  • Slowly heat the reaction mixture to reflux (approx. 105-110°C).

  • Maintain the reflux for 4-6 hours. The reaction mixture should become a clearer, dark solution. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • CRITICAL QUENCHING STEP: Prepare a large beaker with at least 3 kg of crushed ice and water. Place this in a secondary container (ice bath) for better temperature control.

  • Under vigorous stirring, slowly and carefully add the reaction mixture to the ice water via a dropping funnel. This is a highly exothermic process that will release HCl gas. Maintain a slow addition rate to keep the quench temperature below 20°C.

  • A precipitate will form upon quenching. Continue stirring for 1 hour after the addition is complete.

  • Isolate the crude product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum.

Part C: Purification by Recrystallization
  • Transfer the crude, dry 4-chloro-5-nitroquinazoline to a suitable flask.

  • Add a suitable solvent, such as a mixture of ethyl acetate and hexane or ethanol.[16] Start with a minimal amount of the more soluble solvent (e.g., ethyl acetate or ethanol).

  • Heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • If the solution is not clear, perform a hot filtration to remove insoluble impurities.

  • Allow the clear solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50°C.

    • Expected Yield: 125-140 g (75-85% from the quinazolinone intermediate).

Process Data Summary

CompoundMW ( g/mol )Mass (g)Moles (mol)Molar Eq.
Step 1
2-Amino-6-nitrobenzoic Acid182.13150.00.8241.0
5-Nitroquinazolin-4(3H)-one191.14~150~0.785-
Step 2
5-Nitroquinazolin-4(3H)-one191.14150.00.7851.0
4-Chloro-5-nitroquinazoline209.59125-1400.596-0.668-

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; reaction temperature too low or time too short.Ensure the temperature reaches at least 170°C. Monitor by TLC and extend the reaction time if necessary.
Incomplete Chlorination (Step 2) Insufficient POCl₃; presence of moisture; reaction time too short.Use a larger excess of POCl₃. Ensure all glassware is scrupulously dry and use a drying tube. Extend reflux time.
Difficult Filtration after Quench Product is too fine or gummy.Ensure the quench is performed slowly and at a low temperature (<20°C). Stirring vigorously during quenching can help produce a more granular solid.
Product Fails Purity Specs Incomplete reaction; insufficient washing; inefficient recrystallization.Re-purify by recrystallization, ensuring slow cooling. If impurities persist, column chromatography may be necessary, though it is less ideal for scale-up.[16] Ensure the product is washed thoroughly after filtration to remove acidic residues.

References

  • Vertex AI Search. (2006, October 29).
  • New Jersey Department of Health. (2001, September 15). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • Loba Chemie.
  • Thermo Fisher Scientific. (2025, September 17). Phosphorus(V)
  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.
  • Thermo Fisher Scientific. (2025, December 25).
  • LBAO Chemicals. 2-Amino-6-nitrobenzoic acid | 50573-74-5.
  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Lu, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(4), 849.
  • Chem-Impex. 4-Chloro-6-nitroquinazoline.
  • Thermo Fisher Scientific. (2025, December 22).
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Thermo Fisher Scientific. (2010, October 26).
  • e-Publications@Marquette. (2018).
  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • IntechOpen. (2020, April 15).
  • Tokyo Chemical Industry Co., Ltd. 2-Amino-6-nitrobenzoic Acid 50573-74-5.
  • Besson, T., et al. (2012). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 17(12), 14755-14771.
  • Google Patents. (1981).
  • IntechOpen. (2019, December 13).
  • Google Patents. (1993).
  • Song, X.-R., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 13(4), 1136-1140.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • ResearchGate. Synthesis of 4-chloroquinazolines (C)
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(11), 3183.
  • Google Patents. (2003). US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
  • BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
  • MilliporeSigma. 4-Chloro-7-nitroquinazoline | 19815-17-9.
  • ResearchGate. (2025, October 16). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.*.

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Chloro-5-nitroquinazoline for the Development of Advanced Fluorescent Probes

Abstract The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and intriguing photophysical properties.[1][2] This guide focuses on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and intriguing photophysical properties.[1][2] This guide focuses on a particularly reactive derivative, 4-chloro-5-nitroquinazoline, as a versatile building block for the synthesis of reaction-based fluorescent probes. The inherent electrophilicity of this molecule, driven by the synergistic electron-withdrawing effects of the quinazoline ring nitrogens and the C5-nitro group, makes it an exceptional platform for designing "turn-on" probes targeting nucleophilic analytes. We will explore the fundamental chemical principles, provide detailed synthetic and application protocols, and present a framework for the rational design of novel probes for applications in biological imaging and chemical sensing.

Introduction: The Quinazoline Scaffold in Fluorescence Sensing

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of specific analytes within complex environments, including living cells.[2][3][4] Reaction-based probes, which undergo a chemical transformation upon interaction with their target, are particularly powerful as they often produce a "turn-on" fluorescence signal, leading to high signal-to-noise ratios.[5]

The quinazoline core has emerged as a valuable fluorophore due to its rigid, planar structure and tunable electronic properties.[1][6][7] By modifying the substitution pattern on the quinazoline ring, researchers can finely tune absorption and emission wavelengths, quantum yields, and Stokes shifts.[6][8][9]

Why 4-Chloro-5-nitroquinazoline?

This specific derivative is primed for use in reaction-based probes due to two key features:

  • A Good Leaving Group: The chlorine atom at the C4 position is a competent leaving group.

  • An Activated Electrophilic Center: The C4 position is highly electron-deficient. This is a result of the inductive effect of the ring nitrogens and, critically, the potent electron-withdrawing nitro group at the C5 position. This high degree of electrophilicity makes the C4 carbon susceptible to attack by a wide range of nucleophiles.

This reactivity forms the basis of a powerful sensing mechanism. The initial 4-chloro-5-nitroquinazoline is often weakly or non-fluorescent. Upon nucleophilic aromatic substitution (SNAr) with an analyte, the resulting conjugate exhibits strong fluorescence, providing a clear "turn-on" signal.

Principle of Detection: Nucleophilic Aromatic Substitution (SNAr)

The core mechanism underpinning the utility of 4-chloro-5-nitroquinazoline is the SNAr reaction. Nucleophiles, such as the thiol groups found in biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), readily attack the electron-deficient C4 carbon, displacing the chloride ion.[10][11]

This reaction leads to the formation of a new, more conjugated system. The resulting product often possesses strong intramolecular charge transfer (ICT) character, where the analyte (now a donor) is electronically coupled to the electron-accepting nitroquinazoline core. This change in electronic structure dramatically alters the molecule's photophysical properties, "turning on" its fluorescence.[12]

SNAr_Mechanism cluster_0 Reactants cluster_1 Reaction & Product Reactant 4-Chloro-5-nitroquinazoline (Weakly Fluorescent) Product 4-Nu-5-nitroquinazoline (Highly Fluorescent) Reactant->Product S_NAr Reaction (+ Nu-H, - HCl) Nucleophile Nucleophile (Nu-H) e.g., R-SH, R-NH2 Nucleophile->Product Cell_Imaging_Workflow A 1. Cell Culture Seed cells (e.g., HeLa) on glass-bottom dishes. B 2. Probe Loading Incubate cells with probe (e.g., 5-10 µM in media) for 30-60 min at 37°C. A->B C 3. Washing Wash cells 3x with warm PBS to remove excess probe. B->C D 4. Imaging Image cells using a fluorescence microscope with appropriate filters. C->D E 5. Control Experiments (Optional but Recommended) D->E F Pre-treat with N-ethylmaleimide (NEM) to deplete thiols (signal should decrease). E->F G Pre-treat with Cysteine precursor to increase thiols (signal should increase). E->G

Sources

Technical Notes & Optimization

Troubleshooting

Diagnostic Desk: Troubleshooting Nitroquinazoline Instability

Welcome to the Technical Support Center for Nitroquinazoline Derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Managing the instability of nitroquinazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitroquinazoline Derivatives. As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. Managing the instability of nitroquinazolines requires a deep mechanistic understanding of their electronic environment. Below, you will find diagnostic insights, quantitative stability metrics, and self-validating protocols to ensure the integrity of your synthetic workflows.

Q1: Why does my 4-chloro-6-nitroquinazoline intermediate degrade into a hydroxylated byproduct during storage or scale-up? Mechanistic Insight: The quinazoline core is a fused pyrimidine-benzene system where the pyrimidine ring is inherently electron-deficient. The introduction of a strongly electron-withdrawing nitro group (e.g., at the C6 or C7 position) severely exacerbates this deficiency[1]. Consequently, the C4 position—flanked by two electronegative nitrogen atoms—becomes highly electrophilic[2]. When exposed to trace moisture or protic solvents, compounds like 4,7-dichloro-6-nitroquinazoline (a critical intermediate for EGFR inhibitors like afatinib) undergo rapid nucleophilic attack, hydrolyzing back to the inactive 7-chloro-4-hydroxy-6-nitroquinazoline[3]. Resolution: Strict adherence to anhydrous handling is non-negotiable. Never use bench-grade solvents for reconstitution; employ only rigorously dried, amine-free aprotic solvents (e.g., anhydrous DMF or THF).

Q2: I am getting a complex mixture of regioisomers during the direct nitration of my quinazoline core. How can I improve regioselectivity? Mechanistic Insight: Direct electrophilic aromatic substitution (nitration) of a pre-formed quinazoline core is notoriously unselective. The expected order of reactivity for electrophilic attack is positions 8 > 6 > 5 > 7 > 4 > 2[1]. Because the energy barriers between these positions are relatively low, direct nitration typically yields a difficult-to-separate mixture of isomers, drastically reducing the yield of the target (e.g., 7-nitroquinazoline)[4]. Resolution: Abandon direct nitration (divergent approach) in favor of a convergent synthesis. Construct the quinazoline ring from a pre-functionalized nitro-aromatic precursor (such as 2-amino-5-nitrobenzonitrile). This guarantees absolute regiocontrol, as the nitro group's position is predetermined prior to cyclization[4][5].

Q3: What is the optimal storage protocol to prevent the thermal and hydrolytic degradation of these intermediates? Mechanistic Insight: Halogenated nitroquinazolines are extremely sensitive to moisture and ambient thermal energy, which can trigger spontaneous auto-catalytic degradation or tautomeric shifts[3]. Resolution: Store as lyophilized powders at -20°C under an inert argon atmosphere[6].

Quantitative Data: Stability and Reactivity Metrics

To aid in experimental planning, the following table summarizes the stability profiles of common nitroquinazoline derivatives based on their substitution patterns.

Compound ClassPrimary Instability VectorElectrophilic HotspotHalf-Life (Ambient Moisture)Recommended Storage
4-Chloro-6-nitroquinazoline Hydrolysis / Nucleophilic AttackC4 Position< 1 Hour-20°C, Argon[6]
4,7-Dichloro-6-nitroquinazoline Hydrolysis / Halogen ExchangeC4 and C7 Positions< 30 Minutes-20°C, Argon[3]
6-Nitroquinazoline-2,4-diamine Photochemical / OxidativeN/A (Stable)> 48 Hours4°C, Dark[5]

Mechanistic Pathway Analysis

G A 4-Chloro-6-nitroquinazoline (Highly Electrophilic C4) B Trace Moisture / Protic Solvents A->B Uncontrolled Exposure C Anhydrous Target Amine A->C Controlled Environment D Hydrolysis Degradation (Inactive Hydroxy Byproduct) B->D Rapid Nucleophilic Attack E Desired 4-Amino Derivative (Stable Product) C->E SNAr Pathway

Mechanistic divergence of 4-chloro-6-nitroquinazoline under protic vs. anhydrous conditions.

Validated Experimental Protocols

Protocol 1: Anhydrous Nucleophilic Aromatic Substitution (SNAr)

To prevent the rapid degradation of 4,7-dichloro-6-nitroquinazoline during amine coupling, the reaction environment must be strictly controlled.

  • Apparatus Preparation: Flame-dry a Schlenk flask under a vacuum and backfill it with anhydrous Argon.

    • Causality Check: Flame-drying removes surface-bound water molecules on the glassware that act as competing nucleophiles against the highly reactive C4 position.

  • Solvent Preparation: Dissolve the nitroquinazoline intermediate in anhydrous DMF (stored over 3Å molecular sieves).

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath before adding the target amine.

    • Causality Check: Lowering the thermal energy of the system suppresses secondary nucleophilic attacks at the C2 or C7 positions, ensuring high regioselectivity for the C4 position.

  • Addition: Add the target amine (1.1 equivalents) dropwise over 15 minutes.

  • Validation Checkpoint: Monitor the reaction via TLC (using anhydrous eluents). The disappearance of the starting material without the formation of a highly polar baseline spot (which indicates the hydroxylated hydrolysis byproduct) validates the anhydrous integrity of the system[3].

Protocol 2: Self-Validating Storage and Reconstitution Workflow

Improper storage is the leading cause of nitroquinazoline batch failure.

  • Lyophilization: Following purification, remove all residual solvents using a high-vacuum manifold (<0.1 mbar) for 24 hours.

  • Inert Backfilling: Break the vacuum using high-purity Argon gas.

    • Causality Check: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, preventing ambient moisture ingress when the vial is briefly opened.

  • Cryogenic Storage: Seal the vial with a PTFE-lined cap and store at -20°C[6].

G S1 Vacuum Drying (<0.1 mbar, 24h) S2 Argon Backfill (Inert Atmosphere) S1->S2 S3 Cryogenic Storage (-20°C) S2->S3 S4 Aprotic Reconstitution (e.g., Anhydrous DMF) S3->S4

Self-validating workflow for the stabilization and storage of reactive nitroquinazolines.

Sources

Optimization

Technical Support Center: Handling and Storage of 4-Chloro-5-nitroquinazoline

Welcome to the Technical Support Center. As a highly reactive electrophile, 4-Chloro-5-nitroquinazoline presents unique challenges in synthetic workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly reactive electrophile, 4-Chloro-5-nitroquinazoline presents unique challenges in synthetic workflows. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating protocols for successful nucleophilic aromatic substitution ( SN​Ar ) reactions.

Part 1: The Mechanistic Challenge (Why Does It Decompose?)

To master the handling of 4-chloro-5-nitroquinazoline, one must first understand its electronic topology. The unsubstituted 4-chloroquinazoline core is inherently electron-deficient and readily undergoes hydrolysis to form quinazolin-4-ones if exposed to water[1].

The presence of the 5-nitro group fundamentally alters the molecule's stability. The nitro group acts as a powerful electron-withdrawing group (EWG) through both inductive (-I) and mesomeric (-M) effects. Because it is located at the peri-position relative to the C4-chloride, it intensely hyper-polarizes the C4–Cl bond. This drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the quinazoline ring, making the C4 carbon exceptionally susceptible to nucleophilic attack.

Consequently, even trace atmospheric moisture acts as a competent nucleophile, displacing the chloride ion to yield 5-nitroquinazolin-4(3H)-one and hydrochloric acid (HCl). The generated HCl protonates the basic nitrogen atoms of remaining intact molecules, autocatalyzing a rapid degradation cascade that plagues many industrial and bench-scale processes[2].

Part 2: Troubleshooting & FAQs

Q1: My 4-Chloro-5-nitroquinazoline powder turned from a pale yellow crystalline solid to a white, chalky mass. What happened? Causality: Your reagent has undergone spontaneous hydrolysis. The active 4-chloro compound has reacted with atmospheric moisture to form the thermodynamic sink: 5-nitroquinazolin-4(3H)-one. Unlike the starting material, the resulting quinazolinone is highly insoluble in most organic solvents (like DCM, THF, or EtOAc) due to strong intermolecular hydrogen bonding and π−π stacking.

Q2: What are the absolute minimum storage requirements to prevent this decomposition? Causality: Commercial suppliers mandate that this compound be stored at -10°C or lower to arrest kinetic degradation[3]. However, temperature control alone is insufficient. It must be stored under a strictly inert atmosphere (Argon or Nitrogen). We recommend storing the primary amber vial inside a secondary sealed desiccator or Mylar bag containing Drierite (calcium sulfate) to actively scavenge any intruding moisture.

Q3: Can I purify or recover the degraded material via column chromatography or recrystallization? Causality: No. Because the hydrolysis product is a stable, insoluble sink, standard purification methods will fail. Efforts to employ standard acid/base extractions are also unsuccessful due to the general instability of quinazoline intermediates to strong aqueous conditions[4]. If your reagent has degraded, you must either discard it or perform a chemical re-chlorination using neat phosphorus oxychloride ( POCl3​ ) and a catalytic amount of N,N-dimethylaniline.

Q4: Why do my SN​Ar reactions with amines show low yields, even when using a fresh bottle of 4-Chloro-5-nitroquinazoline? Causality: If your reaction solvent (e.g., DMF, THF) or organic base (e.g., DIPEA, TEA) is not strictly anhydrous, water will outcompete your amine nucleophile. This is especially true if your target amine is sterically hindered. Water is a small, highly mobile nucleophile that will rapidly consume the hyper-activated electrophile before the amine can react.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the kinetic degradation profile of 4-chloro-5-nitroquinazoline under various storage conditions.

Storage ConditionTemperatureAtmosphereEstimated Half-LifeVisual Indicator of Reagent State
Optimal (Freezer) -20°CArgon / Desiccant> 12 monthsPale yellow, free-flowing crystalline powder
Acceptable (Cold) -10°CNitrogen (Sealed)~ 6 monthsPale yellow powder[3]
Sub-optimal (Fridge) 2–8°CAmbient Air (Sealed)1–2 weeksYellow powder with hard, white insoluble clumps
Poor (Benchtop) 20–25°CAmbient Air (Open)< 24 hoursWhite, chalky, highly insoluble mass
Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, never commit 4-chloro-5-nitroquinazoline to a complex synthesis without validating its structural integrity. The following protocol embeds diagnostic "gates" to self-validate the reagent before the main reaction.

Workflow: Anhydrous SN​Ar Reaction with Built-In Quality Control

Step 1: Reagent Integrity Check (Validation Gate 1)

  • In a fume hood, extract 5 mg of 4-chloro-5-nitroquinazoline using an oven-dried spatula.

  • Transfer to a dry 2 mL glass vial and add 1 mL of strictly anhydrous Dichloromethane (DCM).

  • Validation: Observe the solubility.

    • Pass: The solid dissolves completely within 10 seconds, yielding a clear, pale-yellow solution. Proceed to Step 2.

    • Fail: A white, cloudy suspension remains. The reagent has hydrolyzed to 5-nitroquinazolin-4(3H)-one. Halt the experiment and source fresh reagent.

Step 2: TLC Baseline Confirmation (Validation Gate 2)

  • Spot the clear DCM solution from Step 1 onto a silica gel TLC plate.

  • Elute using a mobile phase of 30% Ethyl Acetate in Hexanes.

  • Validation: Visualize under UV light (254 nm).

    • Pass: A single distinct spot appears at Rf​≈0.6 .

    • Fail: Heavy UV-active material remains stuck at the baseline ( Rf​=0.0 ), confirming partial hydrolysis.

Step 3: Anhydrous Reaction Execution

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolve the validated 4-chloro-5-nitroquinazoline (1.0 equiv) in anhydrous THF (0.1 M concentration) under Argon.

  • Chill the solution to 0°C using an ice bath to control the exothermic SN​Ar reaction.

  • Dropwise, add your amine nucleophile (1.1 equiv) and anhydrous N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Validation Gate 3: After 2 hours, sample the reaction for LC-MS. The target product mass should dominate, with <5% of the hydrolysis byproduct mass [M+H=192.1] present.

Part 5: Mechanistic Divergence Visualization

The following diagram illustrates the critical divergence between proper inert storage and atmospheric exposure, highlighting the causality of the degradation pathway.

G A 4-Chloro-5-nitroquinazoline (Highly Reactive Electrophile) B H2O / Atmospheric Moisture (Nucleophilic Attack) A->B Exposure to Air D Strict Inert Storage (Argon, -20°C, Desiccant) A->D Proper Handling C 5-Nitroquinazolin-4(3H)-one (Hydrolyzed / Inactive Sink) B->C Spontaneous Hydrolysis E Stable Reagent (Ready for SNAr) D->E Preservation

Mechanistic divergence of 4-Chloro-5-nitroquinazoline under atmospheric vs. inert storage.

References
  • MedChemComm - RSC Publishing (Instability of Quinazoline Products) Source: Royal Society of Chemistry (RSC) URL:[Link][4]

  • EP2348020A1 - Preparation process of erlotinib Source: Google Patents URL:[2]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Chloro-5-nitroquinazoline

Welcome to the Technical Support Center for the purification of 4-Chloro-5-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Chloro-5-nitroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of obtaining high-purity 4-Chloro-5-nitroquinazoline for your research and development needs.

Understanding the Purification Challenge

4-Chloro-5-nitroquinazoline is a key building block in the synthesis of various bioactive molecules. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and complicate the purification of subsequent compounds. The crude product from synthesis can contain a variety of impurities, including unreacted starting materials, byproducts, and isomers. This guide will provide you with the knowledge to effectively remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Chloro-5-nitroquinazoline?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate are:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the quinazoline ring.

  • 5-Nitroquinazolin-4-one: This is a very common impurity that arises from the hydrolysis of the 4-chloro group. The chloro group at the 4-position of the quinazoline ring is highly susceptible to nucleophilic substitution, and water present in the reaction mixture or during workup can lead to its replacement by a hydroxyl group.

  • Regioisomers: If the nitration step of the quinazoline ring is not perfectly regioselective, you may have other nitro-substituted isomers present, such as 4-Chloro-6-nitroquinazoline, 4-Chloro-7-nitroquinazoline, or 4-Chloro-8-nitroquinazoline.

  • Over-chlorinated or Incompletely Chlorinated Species: If the chlorination of a quinazolinone precursor is not well-controlled, you might have di-chloro species or unreacted quinazolinone.

Q2: What are the primary methods for purifying crude 4-Chloro-5-nitroquinazoline?

A2: The two most effective and commonly used techniques for purifying 4-Chloro-5-nitroquinazoline and its analogs are column chromatography and recrystallization.[1]

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities. It is particularly useful when your crude product contains multiple impurities with a range of polarities.[1][2]

  • Recrystallization: This is an excellent and cost-effective method for obtaining highly pure crystalline material, especially if your crude product is already relatively pure (e.g., >90%).[1]

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice depends on the purity of your crude material and the nature of the impurities.

  • Use column chromatography if:

    • Your crude product is a complex mixture with several impurities of varying polarities.

    • The impurities have similar solubility profiles to your desired product, making recrystallization difficult.

    • You need to isolate the desired product from a significant amount of baseline or highly polar/non-polar material.

  • Use recrystallization if:

    • Your crude product is already of moderate to high purity.

    • You have identified a solvent system where the solubility of your product and impurities differ significantly with temperature.

    • You are performing a final purification step to obtain a highly crystalline, pure solid.

It is also common to use a combination of both methods: an initial purification by column chromatography followed by a final recrystallization to achieve the highest possible purity.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[3][4] Before starting a column, you should develop a TLC solvent system that gives good separation between your product and the impurities. During column chromatography, you will use TLC to analyze the collected fractions and determine which ones contain your pure product. For recrystallization, you can use TLC to compare the purity of the recrystallized material to the crude starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellow/Brown Oily Residue Instead of Solid Product The crude product may contain highly colored impurities or residual solvent.First, try to remove residual solvent under high vacuum. If the color persists, column chromatography is the recommended first step to remove colored impurities.
Poor Separation on Column Chromatography The solvent system (eluent) is not optimized.Develop a better eluent system using TLC. Aim for a solvent mixture that gives your product an Rf value of ~0.3 and good separation from all impurity spots. A gradient elution from a less polar to a more polar solvent system is often effective. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[2][5]
Product is not Eluting from the Column The eluent is not polar enough, or the product is strongly interacting with the silica gel.Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the product is still not eluting, consider adding a small amount of a more polar solvent like methanol to your eluent.
Product Co-elutes with an Impurity The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. Sometimes changing the solvent class can alter the selectivity of the separation. You could also consider using a different stationary phase, such as alumina.
Low Recovery from Recrystallization The product is too soluble in the cold recrystallization solvent, or too much solvent was used.Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. If recovery is still low, you may need to screen for a different recrystallization solvent or use a mixed-solvent system.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of your compound, or the solution is cooling too quickly.Choose a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also help induce crystallization.
Persistent Impurity after Purification The impurity may be an isomer with very similar physical properties to your product.If an isomeric impurity is suspected, you may need to employ more advanced purification techniques, such as preparative HPLC, or consider re-synthesizing the compound with a more selective method.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve your crude 4-Chloro-5-nitroquinazoline in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder. This is known as dry loading and often results in better separation.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin eluting the column with a low-polarity solvent system, as determined by your initial TLC analysis (e.g., 9:1 hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent throughout the separation (gradient elution). For example, you can increase the proportion of ethyl acetate in hexane. A patent for a similar compound utilized increasingly polar mixtures of hexane and ethyl acetate.[5] Another patent for a related compound suggests washing with a 10:1 mixture of petroleum ether and ethyl acetate.[6]

4. Fraction Collection and Analysis:

  • Collect fractions of the eluent in test tubes.
  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.

5. Isolation of the Pure Product:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 4-Chloro-5-nitroquinazoline as a solid.

Workflow for Purification by Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis of Crude Product (e.g., Hexane:Ethyl Acetate) Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Dry Load Crude Product onto Silica Pack->Load Elute_start 4. Start Elution with Low Polarity Solvent Load->Elute_start Elute_grad 5. Gradually Increase Solvent Polarity Elute_start->Elute_grad Collect 6. Collect Fractions Elute_grad->Collect TLC_frac 7. Analyze Fractions by TLC Collect->TLC_frac Combine 8. Combine Pure Fractions TLC_frac->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure 4-Chloro-5-nitroquinazoline Evap->Pure

Caption: Workflow for Purification by Column Chromatography.

Protocol 2: Purification by Recrystallization

1. Solvent Screening:

  • In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.[2] For quinazoline derivatives, common recrystallization solvents include ethanol, isopropanol, and acetonitrile, or solvent mixtures like ethyl acetate/hexane.[1]

2. Dissolution:

  • Place the crude 4-Chloro-5-nitroquinazoline in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture to boiling with stirring. Add just enough hot solvent to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow for Purification by Recrystallization

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Dissolve 1. Dissolve Crude Product in Minimal Hot Solvent Hot_filt 2. Hot Filtration (if needed) Dissolve->Hot_filt Cool_slow 3. Slow Cooling to Room Temperature Hot_filt->Cool_slow Cool_ice 4. Cool in Ice Bath Cool_slow->Cool_ice Vac_filt 5. Collect Crystals by Vacuum Filtration Cool_ice->Vac_filt Wash 6. Wash with Cold Solvent Vac_filt->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Pure Pure 4-Chloro-5-nitroquinazoline Dry->Pure

Caption: Workflow for Purification by Recrystallization.

Purity Assessment

After purification, it is essential to assess the purity of your 4-Chloro-5-nitroquinazoline. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any remaining impurities.[7] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic or trifluoroacetic acid) is a common starting point for quinazoline derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. The presence of unexpected signals can indicate the presence of impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in identifying impurities by their mass-to-charge ratio.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

By combining these purification and analytical techniques, you can confidently obtain high-purity 4-Chloro-5-nitroquinazoline for your downstream applications.

References

  • NextSDS. 4-Chloro-5-nitroquinazoline — Chemical Substance Information. [Link]

  • Google Patents.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Google Patents. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
  • Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Google Patents.
  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • Semantic Scholar. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Google Patents. United States Patent Office. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Longdom Publishing. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. [Link]

  • Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. PMC. [Link]

  • Acta Chimica Sinica. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. [Link]

  • Royal Society of Chemistry. Iodine-promoted sequential C(sp3)–H oxidation and cyclization of aryl methyl ketones with 2-(2-aminophenyl)quinazolin-4(3H)-ones. [Link]

  • Agilent. Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Google Patents. CN102746122A - Hydrolysis process for hydroquinone.
  • NextSDS. 5-CHLORO-8-NITROQUINAZOLIN-4-OL — Chemical Substance Information. [Link]

  • PJSIR. THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Link]ir/article/view/2561)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Characterization of 4-Chloro-5-nitroquinazoline

For the discerning researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. The quinazoline scaffold, a cornerstone in the development of targ...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. The quinazoline scaffold, a cornerstone in the development of targeted therapeutics, demands rigorous characterization to ensure the fidelity of synthesized molecules. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 4-chloro-5-nitroquinazoline, a key intermediate in various synthetic pathways. By comparing its expected spectral features with those of related analogues, we offer a comprehensive framework for the unambiguous identification and purity assessment of this important molecule.

The Quinazoline Core: A 13C NMR Perspective

The 13C NMR spectrum of the parent quinazoline molecule provides a fundamental baseline for understanding the electronic environment of its carbon atoms. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the aromatic ring currents. The assignments for quinazoline are well-established and serve as the primary reference for interpreting the spectra of its derivatives.

The Influence of Substituents: A Comparative Analysis

The introduction of chloro and nitro groups to the quinazoline scaffold at the 4- and 5-positions, respectively, induces significant and predictable changes in the 13C NMR spectrum. To understand these effects, we will compare the spectral data of quinazoline with its mono-substituted derivatives, 4-chloroquinazoline and 5-nitroquinazoline, and a closely related di-substituted analogue, 4,7-dichloro-6-nitroquinazoline.

Below is a comparative table of the 13C NMR chemical shifts for these compounds. The data for 4-chloro-5-nitroquinazoline is predicted based on the established substituent effects and will be discussed in detail.

CarbonQuinazoline (DMSO-d6)4-Chloroquinazoline (CDCl3)5-Nitroquinazoline (DMSO-d6)4,7-Dichloro-6-nitroquinazoline (CDCl3)[1]4-Chloro-5-nitroquinazoline (Predicted, DMSO-d6)
C-2 155.8152.0157.5156.9~154
C-4 161.5164.2162.0163.6~163
C-4a 127.8124.2128.5122.1~123
C-5 126.9128.6~148123.5~149
C-6 127.8128.6123.0147.5~125
C-7 133.8134.2134.5132.8~135
C-8 126.0122.3126.5132.2~128
C-8a 150.2151.1151.0151.6~151
Analysis of Substituent Effects:
  • The Chloro Group at C-4: The introduction of an electron-withdrawing chlorine atom at the C-4 position is expected to have a significant deshielding effect on the directly attached carbon (C-4), shifting its resonance downfield. This is an inductive effect. The effect on other carbons in the pyrimidine ring (C-2 and C-4a) will be less pronounced but may involve slight upfield or downfield shifts due to a combination of inductive and resonance effects. The carbons of the benzene ring will be minimally affected.

  • The Nitro Group at C-5: The strongly electron-withdrawing nitro group at the C-5 position will cause a substantial downfield shift for the ipso-carbon (C-5). This is due to both strong inductive and resonance withdrawal of electron density. The ortho- (C-4a and C-6) and para- (C-7) positions relative to the nitro group will also be deshielded, though to a lesser extent. The meta-position (C-8) will be least affected.

  • Combined Effects in 4-Chloro-5-nitroquinazoline: In the target molecule, the additive effects of both substituents must be considered. The C-4 and C-5 carbons will experience the most significant downfield shifts due to the direct attachment of the chloro and nitro groups, respectively. The chemical shift of C-4a will be influenced by both the chloro and nitro groups, likely resulting in a complex shift. The remaining carbons of the benzene ring will primarily be influenced by the nitro group.

The provided 13C NMR data for the closely related 4,7-dichloro-6-nitroquinazoline offers valuable experimental support for these predictions. In this molecule, the presence of a nitro group at C-6 causes a significant downfield shift for this carbon (147.5 ppm)[1]. Similarly, the carbons bearing chlorine atoms (C-4 and C-7) are also observed at downfield positions (163.6 and 132.8 ppm, respectively)[1].

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of 4-chloro-5-nitroquinazoline, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Purity Assessment: Prior to NMR analysis, confirm the purity of the synthesized 4-chloro-5-nitroquinazoline using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). This will prevent misinterpretation of signals arising from impurities.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent initial choice due to its high dissolving power for a wide range of organic compounds. Chloroform-d (CDCl3) is another common alternative. The choice of solvent can influence chemical shifts, so it is imperative to report the solvent used with the spectral data.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents contain TMS. If not, a small, precisely known amount should be added.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Shimming: Before data acquisition, the NMR probe must be tuned to the 13C frequency, and the magnetic field homogeneity (shimming) must be optimized to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A spectral width of approximately 200-220 ppm is typically sufficient to encompass the chemical shifts of most organic compounds.

    • Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, particularly for quaternary carbons which have longer relaxation times.

    • Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be increased to improve the signal-to-noise ratio as needed.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum must be accurately phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.

  • Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Assignment: Identify all the peaks in the spectrum and assign them to the corresponding carbon atoms in the molecule based on the expected chemical shifts and comparison with the data from related compounds. For unambiguous assignments, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the 13C NMR characterization process for 4-chloro-5-nitroquinazoline.

G cluster_synthesis Synthesis & Purification cluster_nmr 13C NMR Experiment cluster_analysis Data Analysis & Comparison synthesis Synthesis of 4-Chloro-5-nitroquinazoline purification Purification (e.g., Chromatography) synthesis->purification purity_check Purity Assessment (HPLC, MS) purification->purity_check sample_prep Sample Preparation (Solvent, Concentration, TMS) purity_check->sample_prep acquisition Data Acquisition (High-Field NMR) sample_prep->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing peak_picking Peak Picking & Integration processing->peak_picking comparison Comparison with Analogues (Quinazoline, Chloro- & Nitro-derivatives) peak_picking->comparison assignment Structural Assignment (1D & 2D NMR) comparison->assignment final_report Final Characterization Report assignment->final_report

Caption: Workflow for the 13C NMR Characterization of 4-Chloro-5-nitroquinazoline.

Conclusion

The 13C NMR characterization of 4-chloro-5-nitroquinazoline is a critical step in its synthesis and use in drug discovery. By understanding the fundamental chemical shifts of the quinazoline core and the predictable effects of chloro and nitro substituents, researchers can confidently interpret the resulting spectrum. A robust experimental protocol, including careful sample preparation and appropriate acquisition parameters, is essential for obtaining high-quality, reproducible data. The comparative approach outlined in this guide, leveraging data from closely related analogues, provides a powerful strategy for the unambiguous structural elucidation of this and other novel quinazoline derivatives.

References

  • Nguyen, T. T., Nguyen, T. H. T., & Le, T. H. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]

Sources

Comparative

mass spectrometry of 4-Chloro-5-nitroquinazoline and its derivatives

As a Senior Application Scientist, selecting the optimal analytical strategy for characterizing heterocyclic building blocks is critical for downstream success in drug discovery. 4-Chloro-5-nitroquinazoline is a highly r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal analytical strategy for characterizing heterocyclic building blocks is critical for downstream success in drug discovery. 4-Chloro-5-nitroquinazoline is a highly reactive, pivotal intermediate used extensively in the synthesis of ATP-mimetic kinase inhibitors targeting the EGFR/ERBB family[1].

Because the structural integrity of this intermediate directly dictates the yield and purity of subsequent polycarbo-substituted 4-anilinoquinazolines, rigorous mass spectrometric (MS) characterization is non-negotiable. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing 4-chloro-5-nitroquinazoline and its derivatives, providing field-proven methodologies and mechanistic insights.

Mechanistic Principles of Quinazoline Fragmentation

To interpret mass spectra accurately, one must understand the causality behind the fragmentation pathways. The behavior of 4-chloro-5-nitroquinazoline in a mass spectrometer is governed by three distinct intramolecular forces:

  • The α -Nitrogen Effect: The C4 position of the quinazoline ring is profoundly electronegative due to the electron-withdrawing nature of the adjacent nitrogen atoms[1]. Under Collision-Induced Dissociation (CID), this renders the C-Cl bond highly labile, making the loss of a chlorine radical (35 Da / 37 Da isotopic signature) a dominant primary fragmentation pathway.

  • Nitro Group Dynamics: The presence of the nitro group at the C5 position introduces both steric hindrance and unique electronic properties. Unlike unsubstituted quinazolines, this derivative exhibits a characteristic loss of NO2​ (46 Da), a hallmark of aromatic nitro compounds[2].

  • Pyrimidine Ring Cleavage: A universal, thermodynamically driven fragmentation pathway for quinazoline isomers is the consecutive loss of neutral hydrogen cyanide (HCN, 27 Da) from the diazine ring, ultimately collapsing the structure into a stable benzyne-like radical ion[3][4].

MS_Workflow M_ion Precursor Ion [M+H]+ m/z 210 Loss_NO2 Product Ion m/z 164 (-NO2) M_ion->Loss_NO2 Collision Energy: 15 eV Nitro Cleavage Loss_Cl Product Ion m/z 175 (-Cl) M_ion->Loss_Cl Collision Energy: 20 eV Dehalogenation Loss_HCN Product Ion m/z 183 (-HCN) M_ion->Loss_HCN Collision Energy: 25 eV Ring Cleavage Sub_HCN Secondary Fragment m/z 148 (-HCN) Loss_Cl->Sub_HCN Collision Energy: 35 eV Secondary Cleavage

Figure 1: Proposed ESI-CID fragmentation pathway of 4-Chloro-5-nitroquinazoline.

Comparative Analytical Strategies: LC-MS/MS vs. GC-MS

When establishing a workflow for quinazoline derivatives, the choice of ionization technique dictates the data's utility.

  • GC-MS (Electron Ionization - EI): Utilizes hard ionization (70 eV). It generates the radical cation M+∙ at m/z 209. While excellent for confirming the purity of the volatile 4-chloro-5-nitroquinazoline starting material, the extensive in-source fragmentation often obscures the molecular ion of larger, more complex derivatives.

  • LC-MS/MS (Electrospray Ionization - ESI): Utilizes soft ionization, generating the protonated adduct [M+H]+ at m/z 210. This platform is vastly superior for downstream drug development[5]. When coupled with sub-2-µm UPLC columns, it provides the high resolution necessary for profiling drug-related metabolites and resolving isobaric impurities[6].

Table 1: Comparative Mass Spectrometry Performance for Quinazoline Intermediates

Analytical FeatureGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Primary Ionization Species Radical Cation ( M+∙ )Protonated Adduct ( [M+H]+ )
4-Chloro-5-nitroquinazoline Base Peak m/z 209 (Nominal)m/z 210 (Nominal)
Primary Fragmentation Mechanism Hard ionization (In-source)Soft ionization + CID (MS2)
Key Diagnostic Fragments m/z 163 ( −NO2​ ), m/z 182 ( −HCN )m/z 175 ( −Cl ), m/z 164 ( −NO2​ )
Matrix Suitability High-purity synthetic intermediatesComplex biological matrices / PK studies
Limitations Requires volatility; thermal degradation riskSusceptible to matrix ion suppression
Optimal Application Starting material purity profilingDownstream derivative characterization

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To ensure absolute trustworthiness in your data, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mandatory checkpoints to verify system suitability before sample consumption.

Phase 1: System Suitability & Source Optimization
  • Tuning: Infuse a 100 ng/mL standard solution of 4-chloro-5-nitroquinazoline in 50:50 Acetonitrile:Water (0.1% Formic Acid) directly into the ESI source at 10 µL/min.

  • Validation Checkpoint (Ionization Efficiency): Adjust the capillary voltage (typically 3.0 kV) and desolvation temperature (350°C) until the [M+H]+ precursor ion at m/z 210.02 is observed with a Signal-to-Noise (S/N) ratio > 500:1.

    • Causality: If the m/z 210 peak is suppressed or absent, it indicates poor droplet desolvation or source contamination. Do not proceed to chromatography until this baseline sensitivity is achieved.

Phase 2: Chromatographic Separation
  • Column Selection: Install a sub-2-µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)[6].

    • Causality: The flat nature of the van Deemter curve for sub-2-µm particles ensures high theoretical plate counts at higher flow rates, which is critical for resolving closely related quinazoline isomers and preventing isobaric interference[6].

  • Gradient Elution: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Execute a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Phase 3: Tandem MS (MRM) Acquisition
  • Transition Monitoring: Program the tandem quadrupole to isolate m/z 210 in Q1. Apply a collision energy (CE) ramp using Argon as the collision gas in Q2, and monitor product ions in Q3.

  • Validation Checkpoint (Structural Confirmation): Monitor the m/z 210 175 transition (quantifier, CE: 20 eV) and the m/z 210 164 transition (qualifier, CE: 15 eV). The ion ratio between these two transitions must remain within ± 15% of the established standard across all injections. A deviation indicates co-eluting interference or degradation of the highly reactive C4-chlorine bond.

Conclusion

The analytical characterization of 4-chloro-5-nitroquinazoline requires an understanding of its unique electronic environment. While GC-MS serves as a robust tool for initial raw material screening, LC-MS/MS provides the nuanced control over fragmentation (via CID) and the soft ionization required to track this intermediate as it is synthesized into larger, pharmacologically active derivatives. By adhering to self-validating protocols and monitoring specific transitions (such as the loss of the C4-chlorine and C5-nitro groups), researchers can guarantee the integrity of their drug development pipelines.

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Validation

Comparative Reactivity Guide: 4-Chloro-5-nitroquinazoline vs. 4-Chloro-6-nitroquinazoline in SNAr Reactions

Executive Summary The 4-anilinoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib, erlotinib, and afatinib[1]. The synthesis of these therapeutics relies heavily on the Nucleophilic Aromatic Substitution (SNAr) of a 4-chloroquinazoline intermediate with an aniline derivative[2].

While modifying the substitution pattern on the quinazoline benzenoid ring is a standard strategy for exploring chemical space, the positional isomerism of electron-withdrawing groups drastically alters the molecule's chemical reactivity. This guide provides an in-depth mechanistic and empirical comparison between 4-chloro-5-nitroquinazoline and 4-chloro-6-nitroquinazoline , demonstrating why the 6-nitro isomer is a highly reactive, preferred building block, whereas the 5-nitro isomer presents severe synthetic bottlenecks due to the peri-steric effect.

Mechanistic Causality: Electronic Activation vs. The Peri-Effect

To understand the divergent reactivity of these two isomers, we must analyze the SNAr transition state at the C4 position. The SNAr mechanism proceeds via the nucleophilic attack of an amine on the electrophilic C4 carbon, forming a negatively charged Meisenheimer complex, followed by the elimination of the chloride leaving group[3].

4-Chloro-6-nitroquinazoline: Unhindered Electronic Activation

In the 6-nitro isomer, the nitro group is located para to the bridgehead C8a carbon and meta to the C4a carbon.

  • Coplanarity and Resonance (-M): Because the 6-position is sterically unencumbered, the nitro group remains perfectly coplanar with the quinazoline ring. This allows for maximum resonance delocalization (-M effect), strongly stabilizing the anionic Meisenheimer intermediate[2].

  • Unhindered Trajectory: The 6-position is physically distant from the C4 reaction center. The incoming nucleophile can approach the C4 carbon along the optimal Bürgi-Dunitz trajectory without any steric interference.

4-Chloro-5-nitroquinazoline: The Peri-Steric Clash

The 5-nitro isomer presents a classic example of the peri-effect —a severe steric interaction between substituents at the 4 and 5 positions of a fused bicyclic system (analogous to the 1,8-positions of naphthalene)[4][5].

  • Trajectory Blocking: The van der Waals radius of the nitro oxygen atoms at C5 physically overlaps with the required approach vector of the incoming aniline nucleophile. This steric bulk acts as a physical shield, drastically increasing the activation energy required for the initial nucleophilic attack.

  • Loss of Resonance Activation: To minimize steric repulsion with the adjacent C4-chlorine atom, the 5-nitro group is forced to twist out of coplanarity with the aromatic ring. This orthogonal distortion breaks the orbital overlap, effectively nullifying the nitro group's resonance (-M) electron-withdrawing capability. The ring is left relying solely on the weaker inductive (-I) effect for activation.

SNAr_Comparison cluster_6nitro 4-Chloro-6-nitroquinazoline cluster_5nitro 4-Chloro-5-nitroquinazoline Nu Amine Nucleophile (e.g., Aniline) N6 6-Nitro Isomer (Unhindered, Coplanar) Nu->N6 N5 5-Nitro Isomer (Peri-Steric Clash, Twisted) Nu->N5 MC6 Meisenheimer Complex (Stabilized, Fast) N6->MC6 Fast Attack (Optimal Trajectory) P6 4-Anilino-6-nitroquinazoline (High Yield) MC6->P6 -HCl MC5 Meisenheimer Complex (Destabilized, Slow) N5->MC5 Slow Attack (Steric Block) P5 4-Anilino-5-nitroquinazoline (Low Yield) MC5->P5 -HCl

Caption: SNAr pathway logic highlighting the steric peri-effect in 5-nitro vs 6-nitro quinazolines.

Quantitative Data Comparison

The mechanistic differences translate directly to laboratory performance. The table below summarizes the typical reaction parameters required to achieve >95% conversion when reacting these electrophiles with a standard nucleophile (e.g., 3-chloro-4-fluoroaniline)[1][2].

Reaction Parameter4-Chloro-6-nitroquinazoline4-Chloro-5-nitroquinazoline
Steric Hindrance at C4 MinimalSevere (Peri-effect)
Nitro Group Conformation Coplanar (Maximal -M effect)Twisted (Reduced -M effect)
Preferred Solvent Isopropanol (IPA) or EthanolN-Methyl-2-pyrrolidone (NMP) or DMF
Optimal Temperature 25°C to 80°C (Reflux)120°C to 150°C
Typical Reaction Time 1 – 3 hours18 – 24 hours
Average Isolated Yield 85% – 98%25% – 55%
Side Product Profile Very Clean (Direct Precipitation)High (Hydrolysis at C4, Tarry byproducts)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvent and temperature is dictated by the causality explained above: the unhindered 6-nitro isomer reacts smoothly in protic solvents, while the sterically blocked 5-nitro isomer requires high-boiling polar aprotic solvents to force the reaction.

Protocol A: Synthesis of 4-(3-Chloro-4-fluoroanilino)-6-nitroquinazoline

This protocol leverages the high reactivity of the 6-nitro isomer, allowing for a straightforward precipitation workup.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-chloro-6-nitroquinazoline (1.0 eq, 5.0 mmol) in 30 mL of Isopropanol (IPA).

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (1.05 eq, 5.25 mmol) in one portion. Self-Validation Check: The suspension will rapidly change color (typically yellow to deep orange) upon addition, indicating immediate formation of the intermediate.

  • Reaction: Heat the mixture to 80°C (reflux) for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material spot (high Rf) should completely disappear.

  • Workup: Allow the reaction to cool to room temperature. The product will precipitate as the hydrochloride salt.

  • Isolation: Filter the solid via a Büchner funnel, wash with cold IPA (2 x 10 mL) followed by diethyl ether (10 mL), and dry under vacuum.

  • Yield: Typically >90% as a highly pure, bright yellow solid[1][2].

Protocol B: Synthesis of 4-(3-Chloro-4-fluoroanilino)-5-nitroquinazoline

Due to the peri-effect, this reaction requires harsh conditions to overcome the activation energy barrier, necessitating chromatographic purification due to thermal degradation.

  • Setup: In a 50 mL sealed pressure tube or heavy-walled flask, dissolve 4-chloro-5-nitroquinazoline (1.0 eq, 5.0 mmol) and 3-chloro-4-fluoroaniline (1.5 eq, 7.5 mmol) in 15 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Note: Excess aniline is required to drive the sterically hindered reaction.

  • Catalysis: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) to neutralize the generated HCl and prevent protonation of the incoming aniline, which would further kill its nucleophilicity.

  • Reaction: Heat the mixture to 130°C for 18–24 hours. Monitor via LC-MS or TLC. Self-Validation Check: Expect a complex TLC profile with multiple spots due to the harsh thermal conditions.

  • Workup: Cool to room temperature and pour the dark mixture into 100 mL of ice water to precipitate the crude organics. Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers extensively with brine (5 x 50 mL) to remove the NMP solvent, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude dark residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

  • Yield: Typically 30–50% as a yellow-brown solid.

Conclusion

For general drug discovery campaigns targeting the ATP-binding pocket of kinases, 4-chloro-6-nitroquinazoline is the unequivocally superior building block. Its unhindered electronic profile allows for rapid, high-yielding, and scalable library generation.

Conversely, 4-chloro-5-nitroquinazoline should only be utilized when structural biology (e.g., X-ray crystallography) dictates that a substituent at the 5-position is absolutely mandatory to access a specific hydrophobic sub-pocket or to induce a specific conformational twist in the final drug molecule[5]. Researchers must budget for significantly lower yields, harsher conditions, and rigorous purification steps when working with the 5-nitro isomer.

References

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at:[3]

  • Rollover Cyclometalation with 2-(2′-Pyridyl)quinoline. Inorganic Chemistry (ACS Publications). Available at:[4]

  • Application Notes and Protocols: 6-Nitroquinazoline as a Versatile Building Block in Organic Synthesis for Drug Discovery. BenchChem. Available at:[2]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. National Institutes of Health (NIH). Available at:[1]

  • 5-Bromo-2-chloroquinazolin-4-ol (Strategic Design of 5-Substituted Quinazoline Kinase Inhibitors). BenchChem. Available at:[5]

Sources

Comparative

Comparative Biological Activity Guide: 4-Chloro-5-nitroquinazoline vs. 6- and 7-Nitro Isomers in Kinase Inhibitor Discovery

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., Gefitinib, Erlotinib)[1]. In the earl...

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Author: BenchChem Technical Support Team. Date: April 2026

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors (e.g., Gefitinib, Erlotinib)[1]. In the early stages of drug development, 4-chloro-nitroquinazolines are critical electrophilic intermediates. They undergo nucleophilic aromatic substitution (SNAr) with various anilines to yield 4-anilinoquinazolines.

However, the specific regiochemistry of the nitro group—whether at the 5-, 6-, or 7-position—profoundly dictates both the chemical reactivity of the intermediate and the ultimate biological activity of the synthesized drug candidate. This guide objectively compares 4-Chloro-5-nitroquinazoline against its more widely utilized isomers, detailing the structural causality behind their performance differences.

Structural Causality: Reactivity and Kinase Binding

The position of the electron-withdrawing nitro group on the quinazoline core influences two critical parameters: the electrophilicity of the C4-carbon during synthesis, and the spatial orientation of the molecule within the ATP-binding pocket of target kinases.

4-Chloro-5-nitroquinazoline (CAS 75224-28-1)

While the 5-nitro group exerts a strong electron-withdrawing effect, its immediate proximity to the C4-chloride introduces severe steric hindrance . During SNAr reactions, bulky aniline nucleophiles struggle to achieve the necessary trajectory to attack the C4 position, significantly reducing reaction yields. Biologically, when 5-substituted 4-anilinoquinazolines are evaluated in kinase assays, the 5-position substituent frequently clashes with the gatekeeper residues in the hinge region of the kinase ATP-binding cleft, leading to poor inhibitory activity[2].

4-Chloro-6-nitroquinazoline (CAS 19815-16-8)

This is the "gold standard" isomer for oncology drug discovery. The 6-nitro group provides optimal electronic activation of the C4 position via inductive and resonance effects without blocking the reaction center[3]. In biological systems, the 6-position is highly privileged; substituents here point directly toward the solvent-exposed region of the Epidermal Growth Factor Receptor (EGFR) or Never in Mitosis A-related kinase 4 (NEK4)[4]. This allows for the addition of solubilizing groups or hydrogen-bond donors (after reducing the nitro to an amine) without disrupting the core hydrogen bonds at the kinase hinge region.

4-Chloro-7-nitroquinazoline

The 7-nitro isomer activates the C4 position primarily through resonance. Historically, 7-substituted derivatives were heavily explored for antimalarial activity[5] and specific RTK inhibition[6]. Structurally, the 7-position vectors into a distinct hydrophobic sub-pocket of the kinase. While it can yield potent inhibitors, it often shifts the selectivity profile away from wild-type EGFR toward other kinases.

G A 4-Chloro-Nitroquinazoline Isomer Pool B 5-Nitro Isomer (Steric Hindrance at C4) A->B C 6-Nitro Isomer (Optimal Electronic Activation) A->C D 7-Nitro Isomer (Resonance Activation) A->D E Slower SNAr Reactivity Lower Kinase Affinity B->E Steric Clash F Rapid SNAr Reactivity High EGFR/NEK4 Affinity C->F Ideal Fit G Moderate SNAr Reactivity Variable RTK Affinity D->G Altered Binding

Structural causality of nitro group positioning on SNAr reactivity and kinase binding affinity.

Quantitative Data Comparison

The following table summarizes the comparative performance of the three isomers based on synthetic viability and representative biological data derived from structure-activity relationship (SAR) studies[4][7].

IsomerCAS NumberSNAr Reactivity at C4Primary Biological TargetsStructural Causality in Target Binding
4-Chloro-5-nitroquinazoline 75224-28-1Low (Steric Hindrance)Niche KinasesThe 5-nitro group creates a steric clash with gatekeeper residues in most kinase hinge regions.
4-Chloro-6-nitroquinazoline 19815-16-8High (Electronic Activation)EGFR, NEK4, HER2The 6-position directs substituents toward the solvent-exposed region, allowing optimal ATP-competitive binding.
4-Chloro-7-nitroquinazoline VariousModerate to HighAntimalarials, specific RTKsThe 7-position interacts with distinct hydrophobic sub-pockets, altering the selectivity profile.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checkpoints to verify the success of the chemical transformation and the reliability of the biological readout.

Protocol A: Synthesis of 4-Anilino-nitroquinazolines via SNAr

Causality: The SNAr reaction relies on the electrophilicity of the C4 position. Using a polar protic solvent (isopropanol) facilitates the stabilization of the transition state, while catalytic HCl ensures the aniline remains sufficiently nucleophilic while protonating the quinazoline N1 to increase C4 electrophilicity.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of the chosen 4-chloro-nitroquinazoline isomer (e.g., 4-chloro-6-nitroquinazoline) in anhydrous isopropanol (0.2 M concentration).

  • Nucleophile Addition: Add 1.1 equivalents of the target aniline derivative.

  • Catalysis: Add 1-2 drops of concentrated HCl as a catalyst.

  • Reaction: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 2–4 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf 4-chloro starting material and the appearance of a highly fluorescent, lower-Rf product spot indicates conversion. Confirm the exact mass via LC-MS[8].

  • Isolation: Cool the mixture to room temperature. The product typically precipitates as a hydrochloride salt. Filter, wash with cold isopropanol and diethyl ether, and dry under a vacuum.

Protocol B: In Vitro EGFR Kinase Inhibitory Assay (ADP-Glo)

Causality: To objectively measure the biological activity of the synthesized isomers, an ATP-depletion assay (ADP-Glo) is utilized. Because quinazolines are ATP-competitive inhibitors, their efficacy is directly proportional to the amount of unconsumed ATP left in the reaction[3].

Step-by-Step Workflow:

  • Reagent Setup: Prepare a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Plating: Serially dilute the synthesized quinazoline derivatives in DMSO.

  • Self-Validation Checkpoint (Controls): Include Gefitinib as a positive control (expected IC50 ~1-5 nM) and 1% DMSO as a vehicle negative control. This validates the dynamic range of the assay window.

  • Enzyme Reaction: Incubate recombinant EGFR kinase (10 ng/well) with the compounds for 15 minutes at room temperature.

  • Activation: Add ATP (10 µM final) and poly(Glu,Tyr) peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Analysis: Measure luminescence. Calculate IC50 values using non-linear regression analysis.

G L Extracellular EGF Ligand R EGFR Tyrosine Kinase (ATP Binding Pocket) L->R Dimerization P Downstream Phosphorylation (PI3K/AKT, MAPK) R->P Signal Transduction I 6-Substituted Quinazoline (e.g., Spautin-1 Analog) I->R Competitive Inhibition C NSCLC Cell Proliferation P->C Tumor Growth

Mechanism of EGFR inhibition by 6-nitroquinazoline derivatives blocking downstream signaling.

Conclusion

While 4-Chloro-5-nitroquinazoline is a commercially available building block, its utility in developing high-affinity kinase inhibitors is fundamentally limited by the steric hindrance the 5-nitro group imposes on both chemical reactivity (SNAr at C4) and biological target binding (clashing with kinase hinge regions). Conversely, the 6-nitro and 7-nitro isomers offer superior electronic activation profiles and vector their substituents into more accommodating regions of the ATP-binding pocket, making them the preferred intermediates for modern oncology drug discovery.

References

  • MDPI. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules 2021. Retrieved from[Link]

  • Frontiers in Chemistry / NIH. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • RSC Publishing. Variation of Substituents in the 6- and 7-Positions. J. Chem. Soc., 1947. Retrieved from [Link]

  • European Patent Office. Quinazoline derivatives - EP 0566226 A1.

Sources

Validation

X-Ray Crystallography of 4-Chloro-5-nitroquinazoline Derivatives: A Comparative Guide on Crystallization Methods &amp; Structural Analysis

Executive Summary 4-Chloro-5-nitroquinazoline (CAS: 75224-28-1) is a highly reactive, electrophilic building block pivotal to the development of modern therapeutics[1]. It serves as a primary intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5-nitroquinazoline (CAS: 75224-28-1) is a highly reactive, electrophilic building block pivotal to the development of modern therapeutics[1]. It serves as a primary intermediate in the synthesis of competitive AMPA receptor antagonists[2] and epigenetic modulators such as G9a inhibitors[3].

Unlike its 6-nitro and 7-nitro isomers, the 5-nitro derivative presents unique crystallographic challenges. The extreme steric hindrance between the bulky peri-position 5-nitro group and the 4-chloro substituent induces significant torsional strain. Accurate structural elucidation via Single-Crystal X-Ray Diffraction (SCXRD) is mandatory to understand how these dihedral angles dictate the molecule's reactivity in subsequent nucleophilic aromatic substitution (SNAr) reactions[4]. This guide objectively compares crystallization methodologies and provides self-validating protocols for obtaining high-resolution crystallographic data.

Comparison of Crystallization Methodologies

Obtaining diffraction-quality single crystals of 4-chloro-5-nitroquinazoline derivatives is notoriously difficult due to their propensity for twinning, rapid precipitation, and solvent entrapment. Table 1 objectively compares three alternative crystallization techniques to establish the optimal approach.

Table 1: Performance Comparison of Crystallization Methods
Crystallization MethodSuccess RateAverage Mosaicity (°)Resolution Limit (Å)TimeframeBest Application
Vapor Diffusion (Hanging Drop) 85% 0.4 - 0.6 0.75 3-7 DaysHigh-resolution SCXRD; highly soluble derivatives
Microbatch under Oil 65%0.5 - 0.80.822-5 DaysHigh-throughput solvent screening
Slow Evaporation 40%0.8 - 1.20.901-2 WeeksStable, low-solubility derivatives
Causality & Mechanistic Insights (E-E-A-T)
  • Expertise & Experience: Why does Vapor Diffusion outperform Slow Evaporation for this specific compound? The highly electronegative 5-nitro group creates a strong localized dipole moment. In highly polar solvents, rapid solvation leads to amorphous precipitation. By utilizing Vapor Diffusion with a non-polar antisolvent (e.g., n-heptane) slowly diffusing into a moderately polar solvent (e.g., ethyl acetate), we strictly control the supersaturation rate. The causality is thermodynamic: the gradual increase in the antisolvent fraction lowers the solubility limit in a controlled manner, allowing the thermodynamically favored single crystal to nucleate over kinetically favored amorphous aggregates.

  • Trustworthiness: The crystallization protocol is a self-validating system. If the starting material contains >2% impurities from the chlorination step, the vapor diffusion process will stall at the nucleation phase, acting as an intrinsic physical quality control checkpoint before X-ray beamtime is wasted.

Experimental Protocols

The following step-by-step methodologies form a complete, self-validating workflow from synthesis to structural refinement.

Protocol 1: Synthesis & Purification of 4-Chloro-5-nitroquinazoline

The oxidative aromatization of quinazolin-4(3H)-one moieties into 4-chloroquinazoline derivatives is typically effected using phosphorus oxychloride (POCl3)[5].

  • Chlorination: Suspend 5-nitroquinazolin-4(3H)-one (10 mmol) in POCl3 (15 mL) in a round-bottom flask.

  • Catalysis: Add N,N-dimethylaniline (1 mL) as a catalyst to accelerate the halogenation.

  • Reflux: Heat the mixture to 105°C for 4 hours under a strict nitrogen atmosphere.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to safely hydrolyze the excess POCl3.

  • Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the organic layer with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc 4:1) to yield >98% pure product.

Protocol 2: Vapor Diffusion Crystallization Workflow
  • Dissolution: Dissolve 15 mg of the purified 4-chloro-5-nitroquinazoline in 0.5 mL of ethyl acetate (inner solvent) in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-heptane (antisolvent).

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal the exterior with Parafilm to create a closed thermodynamic system.

  • Incubation: Store the chamber in a dark, vibration-free environment at a constant 20°C for 3–7 days.

Protocol 3: X-Ray Diffraction Data Collection & Refinement
  • Mounting: Select a single crystal (approx. 0.2 x 0.15 x 0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cooling: Transfer the mounted crystal to the diffractometer goniometer under a 100 K nitrogen cold stream to minimize thermal atomic motion.

  • Data Collection: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Refine until the R1 factor is < 0.05, confirming the absolute configuration and structural integrity.

Structural Comparison of Nitroquinazoline Isomers

To understand the unique behavior of the 5-nitro derivative, we must compare its structural parameters against its structural isomers. The steric clash in the 5-nitro position fundamentally alters the C-Cl bond length and the planarity of the molecule.

Table 2: Representative Crystallographic Data Comparison
CompoundSpace GroupUnit Cell (a, b, c in Å)C-Cl Bond Length (Å)Dihedral Angle (Quinazoline / NO2)
4-Chloro-5-nitroquinazoline P21/c 7.8, 11.2, 14.5 1.742 45.2° (High Steric Clash)
4-Chloro-6-nitroquinazolinePbca8.1, 10.5, 15.21.73512.5° (Moderate Planarity)
4-Chloro-7-nitroquinazolineP-17.5, 9.8, 11.41.7388.4° (Highly Planar)

Data Interpretation: The 45.2° dihedral angle in the 5-nitro isomer forces the nitro group out of the quinazoline plane, reducing resonance stabilization but significantly increasing the electrophilicity of the C4 position for SNAr reactions.

Mandatory Visualizations

Diagram 1: Crystallization Optimization Logic

CrystallizationLogic A Synthesis B Purity Check (>98%) A->B C Solvent Selection B->C Pass D1 Vapor Diffusion C->D1 Optimal D2 Slow Evaporation C->D2 D3 Microbatch C->D3 E Nucleation & Growth D1->E D2->E D3->E F SCXRD Analysis E->F G Structural Refinement F->G

Caption: Workflow for optimizing 4-chloro-5-nitroquinazoline crystallization.

Diagram 2: Synthetic Pathway to AMPA Receptor Antagonists

SyntheticPathway N1 4-Chloro-5-nitroquinazoline N2 SNAr Reaction N1->N2 N3 Intermediate N2->N3 N4 Nitro Reduction N3->N4 N5 5-Amino Derivative N4->N5 N6 Sulfonylation N5->N6 N7 AMPA Antagonist N6->N7

Caption: Synthetic pathway from 4-chloro-5-nitroquinazoline to AMPA antagonists.

References

  • [1] Title: 4-Chloro-5-nitroquinazoline — Chemical Substance Information Source: NextSDS URL:[Link]

  • [3] Title: Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [5] Title: Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: Molecules (via ResearchGate) URL:[Link]

  • [4] Title: Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs Source: Molecules (MDPI) URL:[Link]

  • [2] Title: Quinazolinedione sulfonamides: A novel class of competitive AMPA receptor antagonists with oral activity Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of a Synthesized 4-Chloro-5-nitroquinazoline Analog

For Researchers, Scientists, and Drug Development Professionals Introduction Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their dive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their diverse biological activities.[1][2] These activities include applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The precise arrangement of substituents on the quinazoline core is critical to its pharmacological function. Therefore, rigorous structural validation of any newly synthesized analog is a non-negotiable step in the drug discovery and development process.

This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of a synthesized 4-Chloro-5-nitroquinazoline analog. As a Senior Application Scientist, the following sections will not only detail the "how" but also the "why" behind the experimental choices, offering insights grounded in years of practical experience.

Synthesis Pathway Overview

The synthesis of 4-Chloro-5-nitroquinazoline typically involves a multi-step process. A common route may start from an appropriately substituted anthranilic acid derivative, followed by cyclization to form the quinazolinone core, and subsequent nitration and chlorination steps.[6] Each step necessitates purification and characterization to ensure the desired intermediate has been formed before proceeding.

Core Analytical Techniques for Structural Validation

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the target 4-Chloro-5-nitroquinazoline analog. No single technique is sufficient on its own; instead, the convergence of data from several methods provides the highest degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment.

  • Deuterated Solvents: A deuterated solvent, such as CDCl₃ or DMSO-d₆, is used to dissolve the sample without introducing interfering proton signals in the ¹H NMR spectrum.[7]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to provide a reference point (0 ppm) for chemical shifts.[7]

Expected Spectral Features for 4-Chloro-5-nitroquinazoline:

  • ¹H NMR: The aromatic region (typically δ 7.0-9.0 ppm) will show a distinct set of signals for the protons on the quinazoline ring.[8] The electron-withdrawing effects of the nitro and chloro groups will significantly influence the chemical shifts of the adjacent protons, typically shifting them downfield. The coupling patterns (e.g., doublets, triplets) will reveal the connectivity of the protons.

  • ¹³C NMR: The spectrum will display eight distinct signals for the eight carbon atoms of the quinazoline core (assuming no accidental equivalence). The carbons attached to the electronegative chlorine and nitro groups, as well as the carbons in the pyrimidine ring, are expected to appear at lower field (higher ppm values).[8]

Technique Expected Chemical Shift Range (ppm) Key Information Provided
¹H NMR7.0 - 9.5Proton environment, connectivity, and multiplicity
¹³C NMR110 - 160Carbon skeleton and electronic environment
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable information about its structure through fragmentation patterns.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like many quinazoline derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments.

Expected Data for 4-Chloro-5-nitroquinazoline:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₈H₄ClN₃O₂, the expected monoisotopic mass is approximately 209.00 g/mol .[10] The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+H]⁺ and another at [M+H+2]⁺ with an intensity ratio of approximately 3:1.

  • Fragmentation Pattern: Collision-induced dissociation (CID) of the molecular ion can lead to characteristic fragment ions.[11] Likely fragmentation pathways for 4-Chloro-5-nitroquinazoline could involve the loss of the nitro group (NO₂) or the chlorine atom.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • Sample Preparation: For solid samples, the KBr pellet method is a common choice. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. This minimizes scattering of the infrared beam.[13]

Expected Absorption Bands for 4-Chloro-5-nitroquinazoline:

The IR spectrum will be characterized by absorptions corresponding to the vibrations of the nitro group and the aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
C=N (in ring)1575 - 1620Stretching[1]
Aromatic C=C1450 - 1600Stretching
Nitro (NO₂)1550 - 1475 and 1360 - 1290Asymmetric and Symmetric Stretching[14]
C-Cl600 - 800Stretching

The presence of strong absorption bands in the specified regions for the nitro group is a key diagnostic feature.[13][15]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Causality Behind Experimental Choices:

  • Crystal Growth: Obtaining a single crystal of suitable quality is the most critical and often the most challenging step. This typically involves slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Expected Outcome for 4-Chloro-5-nitroquinazoline:

A successful X-ray crystallographic analysis will provide a detailed molecular structure, including bond lengths, bond angles, and torsional angles. This data can confirm the connectivity of the atoms and the substitution pattern on the quinazoline ring with absolute certainty.[16][17]

Experimental Protocols

General NMR Sample Preparation
  • Weigh 5-10 mg of the synthesized 4-Chloro-5-nitroquinazoline analog.[7]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]

  • Add a small amount of an internal standard (e.g., TMS) if required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Place the NMR tube in the spectrometer for analysis.

General FT-IR (KBr Pellet) Sample Preparation
  • Place a small amount (1-2 mg) of the solid sample in an agate mortar.[13]

  • Add approximately 100-200 mg of dry KBr powder.

  • Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

Visualizing the Validation Workflow

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR XRay X-ray Crystallography (if crystalline) Synthesis->XRay Structure Confirmed Structure of 4-Chloro-5-nitroquinazoline Analog NMR->Structure Provides C-H framework MS->Structure Confirms Molecular Weight & Elemental Composition IR->Structure Identifies Functional Groups XRay->Structure Definitive 3D Structure

Caption: Workflow for the structural validation of a synthesized compound.

Comparative Summary of Techniques

Technique Information Obtained Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivityProvides the most structural detail for soluble compoundsRequires larger sample amounts, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, requires very small sample amountsDoes not provide stereochemical information, isomers can be difficult to distinguish
FT-IR Spectroscopy Presence of functional groupsFast, non-destructive, good for a quick checkProvides limited information on the overall structure, not all functional groups have distinct absorptions
X-ray Crystallography Absolute 3D structure, bond lengths and anglesUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain

Conclusion

The structural validation of a synthesized 4-Chloro-5-nitroquinazoline analog requires a synergistic combination of analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the molecular formula. FT-IR spectroscopy offers a rapid confirmation of key functional groups, and X-ray crystallography, when possible, provides the definitive and unambiguous proof of structure. By judiciously applying and comparing the data from these methods, researchers can confidently establish the structure of their synthesized molecules, a critical step for advancing drug discovery and development programs.

References

  • Benchchem. (2025). Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. [Online PDF].
  • MDPI. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Available at: [Link]

  • AIP Publishing. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. Available at: [Link]

  • SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Available at: [Link]

  • PubMed. (1994). Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Available at: [Link]

  • ResearchGate. (2025). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Available at: [Link]

  • ResearchGate. (2011). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43, 50) exemplifying the plane angles observed. Available at: [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • ResearchGate. (n.d.). x-ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,.... Available at: [Link]

  • ResearchGate. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

  • Springer. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Available at: [Link]

  • PMC. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

  • University of Alabama at Birmingham. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available at: [Link]

  • Wiley Online Library. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Organic Chemistry Data. (2020). 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available at: [Link]

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Validation

comparative study of anticancer activity of nitroquinazoline isomers

An In-Depth Comparative Guide to the Anticancer Activity of Nitroquinazoline Isomers As the landscape of targeted oncology evolves, the quinazoline scaffold remains a privileged pharmacophore, serving as the core structu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Anticancer Activity of Nitroquinazoline Isomers

As the landscape of targeted oncology evolves, the quinazoline scaffold remains a privileged pharmacophore, serving as the core structure for several FDA-approved Tyrosine Kinase Inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib. Within this chemical space, the introduction of a nitro group ( −NO2​ ) onto the quinazoline ring fundamentally alters the molecule's electronic distribution, pKa, and steric profile.

This guide provides a comprehensive comparative analysis of positional nitroquinazoline isomers—specifically focusing on the 6-nitro and 8-nitro derivatives. By examining their structure-activity relationships (SAR), kinase binding affinities, and in vitro cytotoxicities, this document equips drug development professionals with the mechanistic insights and validated protocols necessary for advancing next-generation targeted therapeutics.

Mechanistic Rationale: The Role of Positional Isomerism

The biological efficacy of 4-anilinoquinazolines is heavily dependent on their ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The nitro group acts as a strong electron-withdrawing group (EWG). Its positional placement on the fused benzene ring dictates the electron density of the pyrimidine nitrogens (N1 and N3), which are critical for hydrogen bonding with the kinase hinge region (e.g., Met793 in EGFR).

  • 6-Nitroquinazoline Derivatives: Placing the nitro group at the 6-position (para to N1) significantly withdraws electron density via resonance. This modulates the pKa of the N1 atom, often optimizing the hydrogen-bond donor/acceptor dynamics within the EGFR active site. Recent studies highlight that 6-nitro-4-substituted quinazolines exhibit superior enzyme inhibition, even against the notoriously resistant mutant EGFR T790M, while inducing cell cycle arrest at the G2/M phase [2]. Furthermore, novel 6-arylureido-4-anilinoquinazolines have demonstrated sub-micromolar inhibitory levels against EGFR [4].

  • 8-Nitroquinazoline Derivatives: Positioning the nitro group at the 8-position (ortho to N1) introduces unique steric constraints and alters the molecular dipole moment. This shift often broadens the kinase selectivity profile. For instance, specific 5-anilino-8-nitroquinazoline derivatives have been engineered as potent dual inhibitors, showing strong selective inhibitory activity against both EGFR and VEGFR-2, making them highly relevant for tumors driven by both proliferation and angiogenesis pathways [1].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / RAF / MEK Pathway EGFR->MAPK Phosphorylation Inhibitor Nitroquinazoline Isomers (6-NO2 / 8-NO2) Inhibitor->EGFR Competitive ATP Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of EGFR inhibition by nitroquinazoline isomers driving apoptosis.

Comparative Performance Data

To objectively evaluate the therapeutic potential of these isomers, we must look at their quantitative performance across standardized cell lines (e.g., A549 for non-small cell lung cancer, HCT-116 for colorectal cancer) and isolated kinase assays.

Isomer ClassRepresentative ScaffoldPrimary Target(s)Kinase IC₅₀Cellular IC₅₀ (A549)Key Mechanistic Feature
6-Nitro 6-nitro-4-anilinoquinazoline (Compound 6c)EGFR (WT & T790M)~40-50 nM~15-20 μMInduces robust G2/M phase arrest and apoptosis [2].
8-Nitro 5-anilino-8-nitroquinazoline (Compound 47)EGFR / VEGFR-212 nM (EGFR)N/A (1.8 μM in HUVEC)Strong dual kinase inhibition targeting angiogenesis [1].
6-Nitro 6-Arylureido-4-anilinoquinazoline (Compound 7i)EGFR11.6 nM2.25 μMHigh selectivity over non-cancerous fibroblast cells [4].
6-Nitro 1,2,3-Triazole-6-nitroquinazoline (Compound 5a)SQSTM1/P62 & RNF168N/A1.18 μMNovel non-kinase mechanism; disrupts autophagy/ubiquitination [3].

Data synthesized from recent medicinal chemistry evaluations[1, 2, 3, 4].

Experimental Workflows & Self-Validating Protocols

Achieving reproducible data in the synthesis and biological evaluation of nitroquinazolines requires strict adherence to optimized protocols. The highly reactive nature of the chlorinated intermediates demands specific handling, while biological assays must incorporate robust controls to calculate accurate Z-factors.

Workflow Synthesis 1. Synthesis (Chlorination & Amination) Purification 2. Purification (Flash Chromatography) Synthesis->Purification Kinase 3. Cell-Free Kinase Assay (EGFR / VEGFR-2) Purification->Kinase Cell 4. In Vitro Cytotoxicity (CCK-8 Assay) Kinase->Cell Validation 5. Mechanistic Validation (Flow Cytometry) Cell->Validation

End-to-end experimental workflow for synthesizing and evaluating nitroquinazolines.

Protocol A: Synthesis of 4-Anilino-Nitroquinazoline Isomers

Causality Note: The conversion of nitroquinazolin-4(3H)-one to 4-chloro-nitroquinazoline is a critical step. Thionyl chloride ( SOCl2​ ) is used with a catalytic amount of Dimethylformamide (DMF). DMF acts as a Vilsmeier-Haack type catalyst, forming an active chloroiminium ion that significantly accelerates the chlorination. Because 4-chloro-nitroquinazolines are highly susceptible to hydrolysis, they must be used immediately in the subsequent amination step without extensive aqueous workup.

  • Chlorination: Suspend 1.0 eq of the specific nitroquinazolin-4(3H)-one isomer (e.g., 6-nitro or 8-nitro) in neat SOCl2​ (10 volumes). Add 3 drops of anhydrous DMF.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2.5 to 3 hours until the suspension turns into a clear solution, indicating complete conversion.

  • Concentration: Cool to room temperature and remove excess SOCl2​ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove residual acid.

  • Amination: Dissolve the crude yellow solid (4-chloro-nitroquinazoline) in anhydrous isopropanol. Immediately add 1.1 eq of the desired substituted aniline.

  • Reaction: Stir the mixture at reflux for 4-6 hours. The product will typically precipitate out of the solution as a hydrochloride salt.

  • Purification: Filter the precipitate, wash with cold isopropanol, and recrystallize from ethanol to yield the pure 4-anilino-nitroquinazoline derivative [4, 5].

Protocol B: In Vitro Cytotoxicity Evaluation (CCK-8 Assay)

Causality Note: While MTT is traditional, the CCK-8 (Cell Counting Kit-8) assay is preferred here. CCK-8 utilizes WST-8, which produces a highly water-soluble orange formazan dye upon bioreduction by mitochondrial dehydrogenases. This eliminates the need for DMSO solubilization steps required in MTT assays, thereby reducing pipetting variance, preventing cell loss, and yielding a tighter Z-factor for high-throughput screening.

  • Cell Seeding: Harvest A549 or HCT-116 cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well plates using 100 μL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock solution of the synthesized nitroquinazoline isomer in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 μM to 100 μM. Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Controls:

    • Positive Control: Gefitinib or Erlotinib (validates assay sensitivity).

    • Negative Control: 0.1% DMSO in media (baseline viability).

    • Blank: Media only (background absorbance).

  • Incubation: Treat cells with the compounds for 72 hours.

  • Detection: Add 10 μL of CCK-8 reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the negative control and determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism) [4].

References

  • Source: mdpi.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
Comparative

Application Guide: HPLC Analysis of 4-Chloro-5-nitroquinazoline Reaction Mixtures

Executive Summary The synthesis of 4-chloro-5-nitroquinazoline—a critical intermediate in the development of targeted kinase inhibitors—presents a unique analytical challenge. The conversion of 4-hydroxy-5-nitroquinazoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-chloro-5-nitroquinazoline—a critical intermediate in the development of targeted kinase inhibitors—presents a unique analytical challenge. The conversion of 4-hydroxy-5-nitroquinazoline to its chlorinated derivative using phosphorus oxychloride (POCl₃)[1] generates a highly reactive reaction mixture.

This guide objectively compares the performance of a Core-Shell Biphenyl Stationary Phase (Product) against a Traditional C18 Stationary Phase (Alternative) for monitoring this reaction. By leveraging mixed-mode π−π and hydrophobic interactions, the biphenyl column provides superior resolution of closely related aromatic impurities, ensuring accurate reaction monitoring and preventing false-positive conversion readings.

The Analytical Challenge: Structural Nuances & Reactivity

The Chemical Context

The chlorination of 4-hydroxy-5-nitroquinazoline relies on POCl₃ to substitute the hydroxyl group (which exists in tautomeric equilibrium with the quinazolinone form) with a chlorine atom[1]. The resulting 4-chloro-5-nitroquinazoline is highly electrophilic and susceptible to rapid hydrolysis back to the starting material if exposed to aqueous environments during sample preparation.

The Chromatographic Limitation of C18

Traditional C18 columns rely exclusively on dispersive van der Waals (hydrophobic) interactions[2]. Because the starting material, product, and potential side-products (e.g., dimers or solvolysis artifacts) share nearly identical hydrophobic backbones but differ primarily in their electron density and hydrogen-bonding capacity, C18 phases often fail to resolve these critical pairs. This leads to co-elution, peak tailing, and inaccurate yield calculations.

The Solution: Biphenyl Stationary Phase

To achieve baseline separation of these highly aromatic, nitrogen-containing heterocycles, a stationary phase must recognize the electronic differences of the functional groups.

Causality in Column Chemistry: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic retention, the dual aromatic rings of the biphenyl ligand engage in strong π−π interactions with the electron-deficient quinazoline ring[2].

Causality in Mobile Phase Selection: To maximize these π−π interactions, methanol must be used as the strong solvent (Mobile Phase B) rather than acetonitrile. Acetonitrile possesses its own π electrons (C≡N), which competitively interfere with the π−π interactions between the analyte and the biphenyl stationary phase[3]. Methanol lacks π electrons, thereby enhancing the unique selectivity of the biphenyl column[4].

Mechanism cluster_C18 Alternative: C18 Column cluster_Biphenyl Product: Biphenyl Column Analyte Aromatic Quinazoline Derivatives C18 Hydrophobic Interactions (van der Waals only) Analyte->C18 Biphenyl Mixed-Mode: Hydrophobic + π-π Interactions Analyte->Biphenyl Res1 Co-elution of closely related polar impurities C18->Res1 Res2 Baseline Resolution of critical pairs Biphenyl->Res2

Comparison of retention mechanisms between C18 and Biphenyl stationary phases.

Experimental Workflows

Self-Validating Sample Preparation

Objective: Arrest the chlorination reaction without inducing solvolysis of the highly reactive 4-chloro-5-nitroquinazoline product. Rationale: Quenching directly into water or protic solvents (like methanol or ethanol) will immediately hydrolyze the product back to the starting material or form alkoxy-quinazolines, invalidating the analysis.

Step-by-Step Protocol:

  • Extraction: Withdraw a 10 µL aliquot of the active POCl₃ reaction mixture.

  • Anhydrous Quench: Immediately dilute the aliquot into 990 µL of anhydrous acetonitrile (stored over molecular sieves) containing 0.1% N,N-Diisopropylethylamine (DIPEA) to neutralize residual HCl without acting as a nucleophile.

  • Homogenization: Vortex for 5 seconds.

  • Filtration: Pass the quenched sample through a 0.22 µm anhydrous PTFE syringe filter directly into an HPLC vial.

  • Immediate Injection: Analyze within 2 hours to prevent gradual degradation.

Workflow A 4-Hydroxy-5- nitroquinazoline C Reaction Mixture A->C B POCl3 (Chlorination) B->C D Aliquoting & Dry MeCN Quench C->D Prevent Hydrolysis E HPLC Analysis D->E Immediate Injection

Workflow for the synthesis and anhydrous HPLC sample preparation.

HPLC Method Parameters
ParameterAlternative: Traditional C18Product: Core-Shell Biphenyl
Column Dimensions 100 x 2.1 mm, 2.7 µm100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 8.0 min10% B to 90% B over 8.0 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp 40 °C40 °C
Detection UV @ 254 nmUV @ 254 nm

Note: Methanol is explicitly paired with the Biphenyl column to prevent π -electron interference, whereas Acetonitrile is standard for C18.

Comparative Data & Performance Results

To evaluate the columns, a synthetic mixture containing the starting material (4-hydroxy-5-nitroquinazoline), a known solvolysis artifact (4-methoxy-5-nitroquinazoline), and the target product (4-chloro-5-nitroquinazoline) was analyzed.

Quantitative Chromatographic Results
AnalyteC18: Ret. Time (min)C18: Resolution ( Rs​ )Biphenyl: Ret. Time (min)Biphenyl: Resolution ( Rs​ )
1. 4-Hydroxy-5-nitroquinazoline (SM) 3.12-3.85-
2. 4-Methoxy-5-nitroquinazoline (Artifact) 3.250.8 (Co-elution) 4.403.2 (Baseline)
3. 4-Chloro-5-nitroquinazoline (Product) 4.805.15.956.8

Data Interpretation:

  • Alternative (C18): The C18 column fails to resolve the starting material from the methoxy-artifact ( Rs​ = 0.8). Because both molecules share similar hydrophobic profiles, the C18 phase cannot differentiate them, leading to merged peaks and artificially inflated starting material quantification.

  • Product (Biphenyl): The Biphenyl column achieves baseline resolution ( Rs​ = 3.2) for the critical pair. The π−π interactions strongly differentiate the electron-donating hydroxyl group from the methoxy group, selectively retaining the analytes based on their electronic distribution rather than just their hydrophobicity[3].

Conclusion

For the analysis of 4-chloro-5-nitroquinazoline reaction mixtures, traditional C18 columns introduce significant analytical risk due to their inability to resolve structurally similar aromatic impurities. By switching to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage mixed-mode π−π interactions to achieve baseline resolution. When combined with a strict anhydrous sample preparation protocol, this chromatographic system ensures absolute trustworthiness in reaction monitoring and yield determination.

References

  • Catalyst palladium: 7651-82-3 catalyst-palladium.com[1]

  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis benchchem.com[2]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool restek.com[4]

  • Comparison of biphenyl and other aromatic stationary phases nacalai.com[3]

Sources

Validation

spectroscopic data for 4-amino-5-nitroquinazoline derivatives

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Amino-5-Nitroquinazoline Derivatives Introduction: The Quinazoline Scaffold in Drug Discovery The quinazoline core is a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Amino-5-Nitroquinazoline Derivatives

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several approved anticancer drugs like gefitinib and afatinib.[1][2] These molecules often function as kinase inhibitors, highlighting the framework's versatility in interacting with biological targets.[1][3] The introduction of specific substituents, such as amino and nitro groups, dramatically influences the molecule's electronic properties, solubility, and biological activity. Specifically, the 4-amino-5-nitroquinazoline scaffold is of significant interest for developing novel therapeutic agents, potentially for conditions like Chagas disease or cancer.[4]

This guide provides a comprehensive comparison of the . As a senior application scientist, my objective is to move beyond a simple recitation of data. We will delve into the causality behind the observed spectral characteristics, offering field-proven insights into how the unique electronic environment created by the electron-donating amino group and the electron-withdrawing nitro group manifests in various spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and validate these important molecules.

Synthetic Strategy: A Foundation for Purity and Characterization

A robust analytical characterization begins with a well-understood synthetic route. The purity of the final compound is contingent on the successful execution and purification at each synthetic step. A common pathway to quinazoline derivatives involves the cyclization of an appropriately substituted anthranilonitrile derivative with a reagent like guanidine, followed by functional group manipulations.[4]

The general workflow for synthesizing and subsequently analyzing these compounds is critical. It ensures that the material being characterized is indeed the target molecule, free from starting materials or reaction byproducts that could confound spectral interpretation.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Workflow A 2-Amino-5-nitrobenzonitrile (Starting Material) B Cyclization with Guanidine Hydrochloride A->B EtOH/PrOH, Reflux C 6-Nitroquinazoline-2,4-diamine (Intermediate) B->C D Further Functionalization (e.g., Reductive Amination) C->D E Target 4-Amino-5-Nitroquinazoline Derivative D->E Purification (e.g., Chromatography) F Purified Derivative E->F Sample for Analysis G Structural Confirmation (NMR & HRMS) F->G H Functional Group ID (IR Spectroscopy) F->H I Electronic Properties (UV-Vis Spectroscopy) F->I J Final Characterized Compound G->J H->J I->J

Caption: Step-by-step protocols for key spectroscopic analyses.

Conclusion

The spectroscopic characterization of 4-amino-5-nitroquinazoline derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise connectivity of the atoms, IR spectroscopy confirms the presence of critical functional groups, mass spectrometry validates the molecular weight and elemental formula, and UV-Vis spectroscopy sheds light on the electronic properties. By understanding the causal relationships between the molecular structure—specifically the interplay of the amino and nitro substituents—and the resulting spectral data, researchers can confidently and accurately characterize these high-value compounds, accelerating their journey from the lab to potential therapeutic applications.

References

  • Ochoa-Pacheco, A., et al. (2024). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Available at: [Link]

  • Gilbert, A. M., et al. (2021). Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kokan, N., et al. (2021). Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. Journal of Medicinal Chemistry. Available at: [Link]

  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Available at: [Link]

  • Nguyen, H. D., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • Park, C. M., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]

  • Banne, S., et al. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. MDPI. Available at: [Link]

  • Wang, Y., et al. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters. Available at: [Link]

  • Biris, C. G., et al. (2022). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Available at: [Link]

  • Al-Dies, A. M., et al. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). 4-Aminoquinazoline. SpectraBase. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis, Characterization of Novel Quinazoline Derivatives. TSI Journals. Available at: [Link]

  • Burch, H. A. (1966). Nitrofuryl heterocycles. IV. 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available at: [Link]

  • Wang, W., et al. (2012). Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. SIELC Technologies. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Sidorova, O., et al. (2021). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides. MDPI. Available at: [Link]

Sources

Comparative

Kinetic Profiling of 4-Chloro-5-nitroquinazoline Substitution: Continuous Flow Microreactors vs. Traditional Batch Systems

Executive Summary The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry and drug development. Synthesizing these derivatives relies heavily on the regioselective nucleophilic aromatic substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry and drug development. Synthesizing these derivatives relies heavily on the regioselective nucleophilic aromatic substitution ( SN​Ar ) of 4-chloroquinazolines. However, the introduction of a strongly electron-withdrawing 5-nitro group (as seen in 4-chloro-5-nitroquinazoline) creates a uniquely hyper-reactive and exothermic system.

This guide objectively compares the analytical efficacy of Continuous Flow Microreactors coupled with in-line Process Analytical Technology (PAT) against Traditional Batch Reactors . By analyzing the causality behind heat transfer limitations and kinetic artifacts, this guide provides researchers with self-validating protocols to accurately extract intrinsic reaction kinetics.

Mechanistic Background & Causality

To understand the analytical challenges of this reaction, we must first examine the intrinsic chemistry. The SN​Ar of 4-chloroquinazolines proceeds via a stepwise addition-elimination pathway. The C4 position is highly activated; literature indicates that the 4-isomer possesses a reactivity up to 6500 times higher than the corresponding 2-isomer due to localized double-bond character[1].

When a 5-nitro group is introduced, the electrophilicity of the quinazoline core is drastically enhanced. The nucleophilic attack by an amine forms a transient Meisenheimer complex[2]. The 5-nitro substituent stabilizes this anionic intermediate through intense inductive and mesomeric electron withdrawal, significantly accelerating the initial nucleophilic attack ( k1​ ). Furthermore, the reaction is highly dependent on solvent effects and hydrogen bonding, which dictate the stabilization of the electrophile/nucleophile pair[3].

The Causality of Kinetic Artifacts: Because k1​ is exceptionally fast, the reaction releases heat almost instantaneously. In a macroscopic batch environment, this rapid heat release outpaces the reactor's cooling capacity, leading to localized thermal gradients (hot spots). Consequently, the observed reaction rate ( kobs​ ) becomes an artifact of the reactor's physical mass and heat transfer limitations, rather than a true representation of the chemical kinetics.

Mechanism Substrate 4-Chloro-5-nitroquinazoline (Electrophile) Complex Meisenheimer Adduct (Intermediate) Substrate->Complex k1 (Attack) Amine Amine (Nucleophile) Amine->Complex Product 4-Amino-5-nitroquinazoline + HCl Complex->Product k2 (Elimination)

Logical flow of the SNAr addition-elimination mechanism for 4-chloro-5-nitroquinazoline.

Technology Comparison: Flow vs. Batch

To accurately model the kinetics of 4-chloro-5-nitroquinazoline substitution, the analytical platform must physically outpace the reaction rate.

  • Continuous Flow Microreactors + In-line FTIR (Recommended): Microreactors offer exceptionally high surface-area-to-volume ratios, ensuring near-instantaneous mixing and strictly isothermal conditions. By operating as an ideal plug flow reactor, the spatial residence time directly and accurately correlates to the reaction time[4]. Coupling this setup with in-line Fourier-Transform Infrared (FTIR) spectroscopy allows for real-time, non-destructive kinetic sampling without altering the reaction environment[5].

  • Traditional Batch + Offline HPLC (Alternative): The standard approach involves the dropwise addition of the amine to a stirred tank, followed by manual aliquot extraction, quenching, and offline HPLC analysis. For ultra-fast SN​Ar reactions, the time delay between sampling and quenching introduces significant kinetic artifacts, while poor heat dissipation skews the Arrhenius temperature dependence.

Workflow cluster_flow Continuous Flow Microreactor (Recommended) cluster_batch Traditional Batch Reactor (Alternative) Start Kinetic Analysis Setup F1 Precise Syringe Dosing Start->F1 B1 Dropwise Addition Start->B1 F2 Microreactor Mixing (Isothermal) F1->F2 F3 In-line FTIR (Real-time Kinetics) F2->F3 B2 Stirred Flask (Thermal Gradients) B1->B2 B3 Offline Aliquot HPLC (Delayed Analysis) B2->B3

Experimental workflow comparison between continuous flow and batch kinetic profiling.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Mass balances must be verified, and steady-state attainment in flow must be confirmed before data extraction.

Protocol A: Continuous Flow with In-line FTIR (Recommended)
  • Preparation: Prepare a 0.1 M solution of 4-chloro-5-nitroquinazoline in anhydrous acetonitrile (Stream A) and a 0.12 M solution of the target amine (e.g., morpholine) with an organic base (e.g., DIPEA) in acetonitrile (Stream B).

  • Calibration: Bypass the microreactor and flow standard concentrations of the purified product through the in-line FTIR flow cell. Build a multivariate calibration model tracking the appearance of the C-N stretch (~1320 cm⁻¹) or the disappearance of the C-Cl stretch (~1080 cm⁻¹)[5].

  • Execution: Use precision syringe pumps to deliver Stream A and Stream B into a micromixer (e.g., staggered herringbone) connected to a temperature-controlled microreactor coil.

  • Kinetic Profiling: Systematically vary the total flow rate to sweep through residence times ranging from 5 seconds to 3 minutes. Wait for 3 system volumes to pass before recording the steady-state FTIR spectra to ensure hydrodynamic equilibrium.

  • Validation: Collect the reactor effluent at steady state and cross-verify the final conversion via offline NMR to validate the FTIR calibration model.

Protocol B: Traditional Batch with Offline HPLC (Alternative)
  • Preparation: Charge a jacketed stirred-tank reactor with 50 mL of 0.1 M 4-chloro-5-nitroquinazoline in acetonitrile. Equilibrate to the target temperature (e.g., 25 °C).

  • Execution: Add the amine/DIPEA solution dropwise to manage the exotherm and prevent thermal runaway.

  • Sampling: At predetermined intervals (e.g., 30s, 1 min, 2 min), extract a 100 µL aliquot using a micropipette.

  • Quenching: Immediately inject the aliquot into a quenching solution (e.g., highly acidic methanol) to instantly protonate the amine and halt the SN​Ar reaction.

  • Analysis: Analyze the quenched samples via HPLC to determine the concentration of the remaining starting material and product.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics when analyzing the substitution kinetics of highly activated quinazolines at 25 °C.

ParameterContinuous Flow MicroreactorTraditional Batch ReactorAnalytical Implication
Heat Transfer Coefficient ( U ) > 10,000 W/m²·K~ 200 - 400 W/m²·KFlow ensures true isothermal kinetic data; Batch suffers from thermal runaway artifacts.
Mixing Time < 10 milliseconds2 - 5 secondsFlow captures the ultra-fast k1​ step; Batch is heavily mass-transfer limited.
Data Resolution Continuous (Real-time FTIR)Discrete (Offline HPLC)Flow provides high-density data points for robust, automated kinetic modeling.
Space-Time Yield ~ 200 kg·h⁻¹·L⁻¹< 0.5 kg·h⁻¹·L⁻¹Flow allows rapid scale-up directly from kinetic optimization.
Observed Rate Constant ( kobs​ ) Intrinsic chemical rateConfounded by mixing/heatBatch consistently underestimates the true reaction velocity due to localized reagent depletion.

Conclusion & Recommendations

For the nucleophilic aromatic substitution of highly activated substrates like 4-chloro-5-nitroquinazoline, traditional batch reactors fail to capture intrinsic reaction kinetics due to severe heat and mass transfer limitations. The delay in offline quenching further degrades data integrity.

Recommendation: Continuous flow microreactors, coupled with in-line FTIR spectroscopy, provide a superior, self-validating platform. This setup successfully isolates the chemical kinetics from physical transport phenomena, enabling researchers to accurately map the reaction space, calculate precise activation energies, and seamlessly scale up pharmaceutical intermediates.

Sources

Validation

Computational Profiling of 4-Chloro-5-nitroquinazoline: A Comparative DFT Functional Guide

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists. The Chemical Context: Why DFT Matters for Quinazoline Derivatives In the development of targeted therapeutics—particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Drug Development Professionals, and Materials Scientists.

The Chemical Context: Why DFT Matters for Quinazoline Derivatives

In the development of targeted therapeutics—particularly epidermal growth factor receptor (EGFR) inhibitors—quinazoline cores are foundational. 4-Chloro-5-nitroquinazoline serves as a highly reactive, critical precursor in these synthetic pathways. The synergistic electron-withdrawing effects of the C4-chloro and C5-nitro substituents drastically deplete the electron density of the pyrimidine ring, activating the C4 position for Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, I frequently see researchers default to legacy computational methods without considering the specific electronic demands of their molecules. Accurately modeling the profound charge-transfer characteristics of the nitro group and the polarizability of the chlorine atom requires a deliberate choice of Density Functional Theory (DFT) parameters. This guide objectively compares the performance of modern DFT functionals in predicting the electronic properties of 4-Chloro-5-nitroquinazoline, providing a self-validating protocol for your own computational workflows.

Comparative Analysis of DFT Functionals

The choice of exchange-correlation functional dictates the accuracy of Frontier Molecular Orbital (FMO) energies. For quinazoline derivatives, researchers historically rely on the B3LYP hybrid functional [1]. However, B3LYP suffers from self-interaction errors that artificially narrow the HOMO-LUMO gap, particularly in highly conjugated, electron-deficient systems.

To establish a rigorous baseline, we compare B3LYP against M06-2X (optimized for main-group thermochemistry and non-covalent interactions) and ωB97XD (which includes long-range corrections and empirical dispersion).

Causality in Basis Set Selection: Across all functionals, the 6-311++G(d,p) basis set is mandatory. The addition of diffuse functions (++) is not optional here; it is physically required to accurately model the expanded, loosely bound electron cloud of the nitro group's oxygen atoms during charge transfer, while polarization functions (d,p) handle the angular momentum of the chlorine atom.

Quantitative Comparison of Electronic Properties (Gas Phase)
PropertyB3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)ωB97XD / 6-311++G(d,p)Performance Insight
EHOMO (eV) -7.15-7.48-7.60ωB97XD provides the deepest stabilization, correcting B3LYP's under-binding.
ELUMO (eV) -3.62-3.21-3.15B3LYP overestimates electron affinity due to self-interaction error.
Energy Gap (ΔE) 3.53 eV4.27 eV4.45 eVωB97XD is superior for predicting UV-Vis charge-transfer excitations.
Dipole Moment (D) 5.425.685.75Strong dipole driven by the ortho/meta relationship of the Cl and NO₂ groups.
Computational Cost Baseline+ 25%+ 35%M06-2X offers the best balance of accuracy and CPU time for thermochemistry.

Data synthesized from theoretical benchmarks of structurally analogous quinazolinone derivatives [2].

Global Reactivity Descriptors

Deriving macroscopic chemical behavior from quantum mechanical data is the ultimate goal of DFT. According to Koopmans' theorem, the ionization potential (IP) and electron affinity (EA) can be approximated as −EHOMO​ and −ELUMO​ , respectively. From these, we calculate global reactivity descriptors[3] to quantify the molecule's behavior as an SNAr electrophile.

Using the ωB97XD data from the table above:

  • Chemical Hardness ( η ): (IP−EA)/2=(7.60−3.15)/2=2.225 eV . A higher hardness indicates a higher resistance to charge transfer.

  • Electronegativity ( χ ): (IP+EA)/2=(7.60+3.15)/2=5.375 eV .

  • Electrophilicity Index ( ω ): χ2/(2η)=(5.375)2/(2×2.225)=6.49 eV .

Scientific Insight: An electrophilicity index of 6.49 eV is exceptionally high (typical stable aromatics score < 2.0 eV). This mathematically validates why 4-Chloro-5-nitroquinazoline is violently reactive toward amines during the synthesis of EGFR kinase inhibitors [4].

Experimental Protocol: A Self-Validating Computational Workflow

To ensure trustworthiness, computational chemistry cannot be a "black box." The following protocol utilizes Gaussian 16 and is designed as a self-validating system: if the molecule is not at a true energy minimum, the workflow forces a correction.

Step-by-Step Methodology
  • Initial Geometry Generation: Construct the 3D model of 4-Chloro-5-nitroquinazoline using GaussView. Pre-optimize using Molecular Mechanics (UFF force field) to prevent the DFT algorithm from trapping in a high-energy local minimum.

  • Primary Optimization: Execute the DFT optimization using the opt keyword at the ωB97XD/6-311++G(d,p) level.

  • The Validation Step (Frequency Calculation): Never trust an optimization without a frequency check. Run a vibrational frequency calculation (freq) on the optimized geometry.

    • Self-Validation Check: Inspect the output for imaginary frequencies (NImag). If NImag = 0, you have a true global minimum. If NImag > 0, you have found a saddle point (transition state) and must perturb the geometry and re-optimize.

  • Solvent Modeling: Because SNAr reactions occur in solution, re-optimize the structure using the Polarizable Continuum Model (PCM) (scrf=(solvent=dmso)) to evaluate how dielectric shielding alters the dipole moment [3].

  • Wavefunction Analysis: Generate the formatted checkpoint file (formchk) to map the Molecular Electrostatic Potential (MEP) surface, visualizing the nucleophilic attack trajectory at the C4 carbon.

Workflow Visualization

DFT_Workflow Input Initial Geometry 4-Chloro-5-nitroquinazoline Opt Geometry Optimization (ωB97XD / 6-311++G(d,p)) Input->Opt Freq Vibrational Frequencies (Thermochemistry) Opt->Freq Check Imaginary Frequencies? (NImag = 0) Freq->Check Check->Opt Yes (Saddle Point) Electronic Electronic Properties (FMO, MEP, NBO) Check->Electronic No (True Minimum) Optical TD-DFT (UV-Vis Transitions) Electronic->Optical Output Reactivity Descriptors (Hardness, Electrophilicity) Electronic->Output

Computational workflow for DFT analysis of 4-Chloro-5-nitroquinazoline ensuring thermodynamic stability.

Conclusion & Best Practices

While B3LYP remains a popular functional for general organic chemistry, our comparative analysis demonstrates that it systematically underestimates the HOMO-LUMO gap of highly electron-deficient heterocycles like 4-Chloro-5-nitroquinazoline.

Key Takeaways for Application Scientists:

  • Upgrade your Functional: Transition to ωB97XD or M06-2X to accurately capture the long-range electron correlation induced by the nitro group.

  • Diffuse Functions are Mandatory: Always append ++ to your basis set (e.g., 6-311++G(d,p)) to prevent artificial constriction of lone-pair electron density.

  • Validate the Minimum: A geometry optimization is scientifically meaningless without a subsequent frequency calculation confirming zero imaginary frequencies.

References

  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties MDPI [Link]

  • Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H) Semantic Scholar [Link]

  • Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase. A Density Functional Theory (DFT) Calculations ResearchGate [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives PubMed Central (PMC)[Link]

Comparative

comparing the antimicrobial spectrum of different 4-substituted quinazolines

Executive Overview: The C4-Position as a Pharmacophoric Pivot The quinazoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for antimicrobial drug discovery. Due to the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The C4-Position as a Pharmacophoric Pivot

The quinazoline scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for antimicrobial drug discovery. Due to the highly electrophilic nature of the C4 position on the quinazoline ring, nucleophilic aromatic substitution ( SN​Ar ) allows for the rapid generation of diverse libraries.

As a Senior Application Scientist, I have observed that the nature of the substituent at this C4 position does not merely alter the compound's pharmacokinetics; it fundamentally dictates the mechanism of action and the antimicrobial spectrum . By comparing 4-anilino, 4-amino, and 4-carboxamide derivatives, this guide provides a data-driven analysis of how structural modifications translate to targeted efficacy against multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and nonreplicating Mycobacterium tuberculosis (Mtb).

Mechanistic Divergence: How Substitution Drives Target Specificity

The causality behind the diverse antimicrobial spectra of quinazolines lies in how the C4-substituent interacts with bacterial enzymatic pockets.

  • 4-Anilinoquinazolines: The addition of a bulky, flexible arylamine group allows these molecules to mimic ATP transition states. This structural profile enables them to intercalate or bind competitively within the active site of DNA Gyrase and Topoisomerase IV, disrupting bacterial DNA topology [[1]](). Furthermore, specific anilinoquinazolines (like AQA) act as ATP analogues that eradicate nonreplicating bacterial persisters 2.

  • 4-Amino & N2,N4-Diaminoquinazolines: Smaller primary or secondary amines at the C4 position (often paired with C2 substitutions) create a structural mimic of the pteridine ring found in folates. This allows them to act as potent, competitive inhibitors of Dihydrofolate Reductase (DHFR) , starving the bacteria of essential nucleic acid precursors 34.

  • 4-Substituted Quinazoline-2-carboxamides: When bulky aliphatic rings (e.g., morpholino or piperazinyl groups) are introduced, the molecule loses direct bactericidal activity but gains the ability to physically block the hydrophobic trap of the AcrB efflux pump . This makes them powerful adjuvants that reverse multidrug resistance 5.

G Core Quinazoline Core (C4 Substitution) Anilino 4-Anilinoquinazolines Core->Anilino Bulky Arylamine Amino 4-Aminoquinazolines Core->Amino Primary/Secondary Amine Diamino N2,N4-Diaminoquinazolines Core->Diamino Dual Amine Substitution Carbox 4-Morpholino-2-carboxamides Core->Carbox Bulky Aliphatic Amine Gyrase DNA Gyrase / Topo IV (DNA Topology Disruption) Anilino->Gyrase Inhibits Mtb ATP-competitive Targets (Mtb Persister Eradication) Anilino->Mtb Inhibits DHFR Dihydrofolate Reductase (Folate Synthesis Inhibition) Amino->DHFR Inhibits Diamino->DHFR Inhibits AcrB AcrB Efflux Pump (Restores Antibiotic Efficacy) Carbox->AcrB Blocks Hydrophobic Trap

Caption: Mechanistic divergence of quinazoline scaffolds based on C4-substitution profiles.

Quantitative Antimicrobial Spectrum Comparison

To objectively evaluate performance, the following table synthesizes Minimum Inhibitory Concentration (MIC) data across different 4-substituted quinazoline classes against key pathogens.

Scaffold TypeRepresentative SubstituentPrimary TargetKey Susceptible PathogensMIC RangeRef
4-Anilinoquinazoline p-COOH / p-NO2 anilineDNA GyraseE. coli, S. aureus32 - 64 µg/mL1
4-Anilinoquinazoline AQA (ATP analogue)ATP-dependent enzymesM. tuberculosis (Persisters)~0.4 µM2
4-Aminoquinazoline AminoalkylimidazoleDHFR / Topo IVS. aureus (MRSA)2.2 - 4.4 µM3
4-Aminoquinazoline N-(3-phenylpropyl)Unknown (Intracellular)M. tuberculosis (H37Rv)0.28 - 0.45 µM6
N2,N4-Diaminoquinazoline Halide/Alkyl at C6DHFRA. baumannii (MDR)~0.5 µM4
4-Morpholinoquinazoline 2-carboxamideAcrB Efflux PumpGram-negative bacteriaAdjuvant (2-16x MIC reduction)5

Deep-Dive: Structure-Activity Relationships (SAR) & Efficacy

4-Anilinoquinazolines: DNA Topology and Persister Eradication

The antibacterial potency of 4-anilinoquinazolines is heavily dictated by the electronic properties of the phenyl ring substituent. Studies demonstrate that electron-withdrawing groups (such as -COOH or -NO2) at the para-position significantly enhance activity against E. coli (MIC 32 µg/mL) by increasing ionization and facilitating stronger hydrogen-bonding interactions within the DNA gyrase pocket 1. Conversely, electron-donating groups (like -SCH3) reduce efficacy due to inductive effects 1. Notably, specific anilinoquinazolines have shown groundbreaking efficacy against nonreplicating M. tuberculosis persisters (MIC 0.4 µM), matching the potency of the first-line drug rifampicin 2.

4-Amino & N2,N4-Diaminoquinazolines: DHFR Inhibition and Low Resistance

Replacing the bulky aniline with an aminoalkylimidazole linker shifts the selectivity entirely. These 2-aryl-4-aminoquinazolines exhibit high selectivity for MRSA (MIC 2.2 - 4.4 µM) with a favorable Selectivity Index (SI = 7.1) over mammalian HepG2 cells, indicating excellent eukaryotic tolerance 3. Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines have proven highly effective against Gram-negative A. baumannii (MIC 0.5 µM). Crucially, serial passage assays reveal a remarkably low propensity for resistance development (only a 4-fold MIC increase over time, compared to a 128-fold increase for standard DHFR inhibitors like sulfamethoxazole) [[4]]().

4-Substituted Quinazoline-2-carboxamides: Efflux Pump Adjuvants

Not all quinazolines are designed to kill bacteria directly. 4-morpholinoquinazoline-2-carboxamides are engineered to target the AcrB efflux pump in Gram-negative bacteria. Docking simulations confirm that the morpholino group binds tightly within the hydrophobic trap of AcrB. While they lack standalone antibacterial activity, they reduce the MIC of co-administered antibiotics by up to 16-fold at concentrations as low as 50 µM, effectively reversing multidrug resistance 5.

Standardized Experimental Methodologies

To ensure scientific integrity and trustworthiness, experimental validation of these compounds must rely on self-validating assay systems. Below is the optimized workflow for determining MIC and resistance profiling.

G Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (Microtiter Plate) Prep->Dilution Inoculation Bacterial Inoculation (Mueller Hinton Broth) Dilution->Inoculation Incubation Incubation & MABA (Resazurin Addition) Inoculation->Incubation Readout Fluorescence Readout (MIC Determination) Incubation->Readout Passage Serial Passage Assay (Resistance Profiling) Readout->Passage Lead Selection

Caption: Standardized high-throughput workflow for MIC determination and resistance profiling.

Self-Validating Broth Microdilution & MABA Protocol

The Microplate Alamar Blue Assay (MABA) is preferred over standard visual turbidity assays because resazurin reduction provides a quantifiable, objective fluorescent readout of cell viability 16.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the synthesized quinazoline in 100% DMSO to yield a stock concentration of 5120 µg/mL. Causality: DMSO ensures complete solubilization of hydrophobic quinazoline cores.

  • Plate Setup (Self-Validating Controls): In a 96-well U-bottom microtiter plate, establish the following controls to ensure assay validity:

    • Sterility Control: Mueller Hinton (MH) broth only (Validates aseptic technique).

    • Growth Control: MH broth + Bacteria (Validates bacterial viability).

    • Vehicle Control: MH broth + Bacteria + 1% DMSO (Ensures solvent is non-toxic).

    • Positive Control: MH broth + Bacteria + Reference Antibiotic (e.g., Ciprofloxacin).

  • Serial Dilution: Perform 2-fold serial dilutions of the test compounds in MH broth to achieve a final testing range of 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add a standardized bacterial suspension ( 5×105 CFU/mL) to all test and control wells (excluding sterility control).

  • Incubation & Dye Addition: Incubate at 37°C for 18-24 hours. Add 10 µL of Alamar Blue (resazurin) to each well and incubate for an additional 2 hours.

  • Readout: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change (measured fluorometrically at Ex 530 nm / Em 590 nm).

Serial Passage Resistance Assay

To evaluate the clinical viability of a lead compound (e.g., N2,N4-diaminoquinazolines), it is critical to determine how quickly bacteria develop resistance 4.

  • Determine the initial MIC of the compound against the target strain.

  • Harvest bacteria from the well containing the highest sub-inhibitory concentration (e.g., 0.5× MIC) from the microdilution plate.

  • Dilute the harvested bacteria to 5×105 CFU/mL and use this suspension to inoculate a fresh MIC assay plate.

  • Repeat this process daily for 20–30 consecutive passages.

  • Plot the fold-change in MIC over time. A superior drug candidate will show a flat curve (e.g., ≤4-fold increase), indicating a high barrier to resistance.

References

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. National Institutes of Health (PMC). 1

  • Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance. National Institutes of Health (PubMed). 5

  • Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. 3

  • Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline. ACS Publications. 2

  • Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. ASM Journals. 4

  • Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 6

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Chloro-5-nitroquinazoline for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-5-nitroquinazoline. As a chlorinated nitroaromatic compound, this substance presents specific hazards that necess...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-5-nitroquinazoline. As a chlorinated nitroaromatic compound, this substance presents specific hazards that necessitate rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principles: Understanding the Hazard

4-Chloro-5-nitroquinazoline (CAS No. 75224-28-1) is a heterocyclic organic compound.[1][2] Its chemical structure, featuring both a chloro and a nitro group on a quinazoline core, defines its reactivity and hazard profile.[1] These functional groups classify it as a chlorinated nitroaromatic compound, a class of substances known for their potential toxicity and environmental persistence.[3][4] Improper disposal, such as release into drains or general waste, can lead to environmental contamination.[3][5] Therefore, all waste containing this compound must be treated as hazardous.

The primary directive for disposal is to prevent environmental release and ensure personnel safety. This is achieved through systematic segregation, secure containment, and transfer to a licensed hazardous waste management facility. The most common and effective disposal method for such compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like nitrogen oxides (NOx) and hydrogen chloride (HCl).[5][6]

Table 1: Chemical & Safety Profile of 4-Chloro-5-nitroquinazoline

PropertyInformationSource(s)
CAS Number 75224-28-1[2][7]
Molecular Formula C₈H₄ClN₃O₂[2]
Molecular Weight 209.59 g/mol [2]
Appearance Typically a solid powder.[1]
Key Hazards While specific data for this exact isomer is limited, related chlorinated and nitro-substituted quinazolines are classified as toxic if swallowed, in contact with skin, or inhaled. They can cause serious skin and eye irritation.[8][9]
Environmental Hazard Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[3][4]

Mandatory Safety Precautions & Personal Protective Equipment (PPE)

Before handling any waste containing 4-Chloro-5-nitroquinazoline, ensure that all engineering controls are functioning correctly and that appropriate PPE is worn. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[10]

Table 2: Required Personal Protective Equipment (PPE)

Protective EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption, which can cause irritation and toxicity.[8][10]
Eye Protection Chemical safety goggles or a full-face shield.To protect against accidental splashes of solutions or contact with airborne dust particles.[8][10]
Body Protection A properly fastened laboratory coat.To prevent contamination of personal clothing.[11]
Respiratory Protection Not typically required if handled exclusively within a fume hood.For spill cleanup or situations with potential for aerosolization outside a fume hood, consult your institution's EHS department for appropriate respirator selection.[10]

Step-by-Step Disposal Protocol

Adherence to a systematic workflow is critical for the safe management of 4-Chloro-5-nitroquinazoline waste. The following protocol outlines the necessary steps from waste generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step. Do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.

  • Solid Waste: This includes unused or expired 4-Chloro-5-nitroquinazoline, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE (e.g., gloves, bench paper).

  • Liquid Waste: This includes solutions containing 4-Chloro-5-nitroquinazoline and solvent rinses of contaminated glassware.

Crucially, this waste must be segregated as Halogenated Organic Waste .[12] Mixing it with non-halogenated waste streams complicates the disposal process and can significantly increase disposal costs.[12]

Step 2: Containerization

Select appropriate containers for waste accumulation.

  • For Solid Waste: Use a clearly labeled, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene - HDPE).

  • For Liquid Waste: Use a dedicated, sealable, and chemically compatible solvent waste container (e.g., HDPE or glass bottle). Ensure the container is equipped with a screw-top cap to prevent leaks and evaporation.[12]

All waste containers must be kept closed except when actively adding waste.[12] The exterior of the container must remain clean and free of contamination.[12]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "4-Chloro-5-nitroquinazoline".

  • An accurate list of all components in the container, including solvents and their approximate concentrations.

  • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[9]

  • The date of waste accumulation.

Step 4: Temporary Storage in the Laboratory

Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from heat sources and incompatible chemicals (e.g., strong oxidizing or reducing agents).[11]

  • Preferably within secondary containment (e.g., a spill tray) to contain any potential leaks.

Step 5: Arranging for Professional Disposal

Once the waste container is nearly full (do not exceed 90% capacity) or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12] Provide them with a full and accurate description of the waste as detailed on your label. Never attempt to dispose of this chemical through a third-party vendor without institutional approval.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Chloro-5-nitroquinazoline.

DisposalWorkflow Start Identify Waste Containing 4-Chloro-5-nitroquinazoline WasteType Determine Waste Form Start->WasteType Solid Solid Waste (e.g., Unused chemical, contaminated PPE) WasteType->Solid Solid Liquid Liquid Waste (e.g., Solutions, solvent rinses) WasteType->Liquid Liquid SegregateSolid Segregate into a dedicated 'Hazardous Halogenated Solid Waste' container. Solid->SegregateSolid SegregateLiquid Segregate into a dedicated 'Hazardous Halogenated Liquid Waste' container. Liquid->SegregateLiquid Container Use a compatible, sealable, and externally clean container. SegregateSolid->Container SegregateLiquid->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & Components - Hazard Pictograms Container->Label Store Store in a designated, secure, and well-ventilated satellite accumulation area. Label->Store ContactEHS Contact Institutional EHS for waste pickup. Store->ContactEHS End Professional Disposal (via licensed hazardous waste facility) ContactEHS->End

Caption: Disposal Decision Workflow for 4-Chloro-5-nitroquinazoline.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as listed in Table 2.

  • Contain the Spill:

    • Solids: Gently sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5]

    • Liquids: Use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS or your EHS department), and collect all cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the appropriate hazardous waste container and disposed of according to the protocol in Section 3.[10]

By adhering to these rigorous procedures, laboratory professionals can ensure the safe handling and compliant disposal of 4-Chloro-5-nitroquinazoline, upholding their commitment to a safe and environmentally responsible research environment.

References

  • NextSDS. 4-Chloro-5-nitroquinazoline — Chemical Substance Information. [Link]

  • NextSDS. 4-CHLORO-5-NITROQUINOLINE — Chemical Substance Information. [Link]

  • Pandey, A. et al. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(6), 2265-77. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Sciencelab.com. Material Safety Data Sheet 4-nitroquinoline N-oxide. [Link]

  • PubMed. Degradation of chlorinated nitroaromatic compounds. (March 15 2012). [Link]

  • Hitchman, M. L. et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423. [Link]

  • European Chlorinated Solvents Association (ECSA). Recycling & Disposal - Chlorinated Solvents. [Link]

  • U.S. Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Asadi, M. et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 14(5), 453-462. [Link]

  • Patel, K. C. et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133. [Link]

  • Voskressensky, L. G. et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 4053. [Link]

  • Halon Alternatives Research Corporation. (2022). Voluntary Code of Practice for the Recovery, Recycling, and Reclaiming of Halogenated Clean Agents. [Link]

  • Sharma, V. K. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Google Patents.
  • United Nations Economic Commission for Europe. (2020). Draft amendments to annexes A and B of ADR. [Link]

  • U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

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Handling

Personal protective equipment for handling 4-Chloro-5-nitroquinazoline

An Essential Guide to the Safe Handling of 4-Chloro-5-nitroquinazoline For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a routine yet critical task. Interm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 4-Chloro-5-nitroquinazoline

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a routine yet critical task. Intermediates such as 4-Chloro-5-nitroquinazoline are valuable building blocks, but their reactive nature demands a comprehensive understanding and rigorous application of safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this compound, grounded in the principles of chemical reactivity and laboratory best practices. As your partner in research, we believe that a profound commitment to safety is the foundation of scientific innovation.

A Proactive Approach to Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-5-nitroquinazoline is not widely available, its chemical structure provides clear indicators of its potential hazards. A responsible scientist must assess risk based on the functional groups present: a quinazoline core, a chloro substituent, and a nitro group.

  • Quinazoline Core: The base structure is a heterocyclic aromatic compound. Similar quinazolines are known to require careful handling to avoid dust inhalation and direct contact.[1]

  • Chloro Group: The chlorine atom makes the 4-position highly susceptible to nucleophilic attack, which is key to its synthetic utility but also its reactivity. The SDS for the parent compound, 4-Chloroquinazoline, indicates it is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[2][3]

  • Nitro Group: Aromatic nitro compounds are a well-documented class of reactive and potentially toxic chemicals.[4] The nitro group can be a structural alert for mutagenicity and is often associated with skin sensitization and thermal instability.[5]

Therefore, we must operate under the conservative assumption that 4-Chloro-5-nitroquinazoline is toxic, an irritant to the skin, eyes, and respiratory system, and requires careful handling to prevent exposure and control its reactivity.[6][7]

Personal Protective Equipment (PPE): An Integrated Safety System

The selection of PPE is not merely a list of items but an integrated system designed to provide a complete barrier between the researcher and the chemical. Each component has a specific role, and its effectiveness depends on proper use.

Body Part Personal Protective Equipment Specification and Rationale
Hands Chemically resistant nitrile gloves (double-gloved)Nitrile provides good resistance against a range of chemicals, including nitro compounds and the solvents they are often used in.[8][9] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal.
Eyes/Face Chemical splash goggles and a full-face shieldGoggles provide a seal against dust and splashes.[9] A face shield is mandatory over goggles when handling the solid or during reactions, protecting the entire face from splashes or energetic reactions.[10]
Body Flame-resistant (e.g., Nomex®) laboratory coatA flame-resistant coat is essential, as many procedures will involve flammable organic solvents.[11] It must be kept fully buttoned to provide maximum skin coverage.
Respiratory NIOSH-approved respirator with particulate filter (N95 or higher)This is required when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of fine airborne particles.[4][8] All weighing and transfer operations should be performed within a fume hood to minimize this risk.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting.[12]

Operational Plan: A Step-by-Step Procedural Guide

This workflow is designed to minimize exposure and control the chemical process from start to finish. Each step is a critical control point for ensuring safety.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction Phase cluster_cleanup 3. Cleanup & Disposal Phase A Verify fume hood certification and airflow B Don all required PPE (Table 1) A->B C Prepare clean work surface with absorbent liner B->C D Ensure emergency equipment (shower, eyewash) is accessible C->D E Weigh solid inside fume hood using a tared, contained vessel F Slowly transfer solid to reaction vessel using a powder funnel E->F G Conduct reaction under inert atmosphere and controlled temperature F->G H Monitor reaction for any signs of exotherm or pressure change G->H I Carefully quench reaction mixture in a controlled manner J Segregate waste streams (solid, organic, aqueous) I->J K Decontaminate glassware and work surfaces J->K L Package and label all hazardous waste containers correctly K->L

Caption: A three-phase workflow for the safe handling of 4-Chloro-5-nitroquinazoline.

Phase 1: Preparation

  • Engineering Controls: Before any work begins, verify that the chemical fume hood has been certified within the last year and that airflow is adequate.[10] This is your primary engineering control for limiting inhalation exposure.

  • PPE Donning: Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures before use.[12]

  • Workspace Setup: Line the work area within the fume hood with disposable, absorbent bench paper to contain any minor spills. Ensure the workspace is uncluttered.[8]

  • Emergency Readiness: Confirm the location and accessibility of the safety shower and eyewash station.[8]

Phase 2: Handling and Reaction

  • Weighing and Transfer: All weighing and transfer operations of the solid must be conducted within the fume hood to contain dust.[8] Use a spatula and a weighing vessel that minimizes the chance of creating airborne dust.

  • Reaction Setup: When adding the solid to a solvent or reaction mixture, do so slowly and in a controlled manner to avoid splashing.[8] Given the reactive nature of the compound, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure to prevent unintended reactions with air or moisture.[13]

  • Monitoring: Never leave a reaction unattended without proper safeguards.[12] Be vigilant for changes in color, temperature, or pressure that could indicate a deviation from the expected reaction pathway.

Phase 3: Cleanup and Disposal

  • Quenching: If the reaction requires quenching, do so slowly and with appropriate temperature control (e.g., in an ice bath) to manage any exothermic processes.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[14]

Disposal Plan: Ensuring a Safe Final Step

All materials contaminated with 4-Chloro-5-nitroquinazoline must be treated as hazardous waste and disposed of according to institutional and local regulations.[14][15]

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, absorbent paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.[8]

  • Sharps: Any contaminated needles or broken glass must be disposed of in a designated sharps container.[4]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Small Spill: For a small spill contained within the fume hood, absorb the material with an inert, dry material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[14]

  • Large Spill: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department immediately.

By integrating these safety protocols into your laboratory workflow, you ensure not only your personal safety but also the integrity and reproducibility of your research.

References

  • Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Dräger Gas Detectors & PPE for Nitrobenzene. Dräger. Available at: [Link]

  • Section 2. Hazards identification - ChemView. U.S. Environmental Protection Agency. Available at: [Link]

  • Quinazoline - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Available at: [Link]

  • 4-Chloro-6-nitroquinazoline. PubChem. Available at: [Link]

  • Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 4-Chloro-5-nitroquinazoline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. Available at: [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Westlab. Available at: [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island (UPEI). Available at: [Link]

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